3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid
Description
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Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6/c1-28(2,3)36-27(34)30-14-8-9-18(16-30)24(15-25(31)32)29-26(33)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,18,23-24H,8-9,14-17H2,1-3H3,(H,29,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPPZFQDBBUTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic Acid: A Key Building Block for Advanced Peptidomimetics
Executive Summary
This technical guide provides an in-depth analysis of 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid, a non-canonical, stereochemically complex β-amino acid derivative. This molecule serves as a sophisticated building block in modern medicinal chemistry and peptide science. Its unique architecture, featuring an orthogonal Fmoc/Boc protection strategy and a conformationally restricting piperidine scaffold, makes it an invaluable tool for the synthesis of advanced peptidomimetics and peptide-based therapeutics. We will explore its structural components, the rationale behind its design, a representative synthetic pathway, and its critical applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel peptide-based molecules.
Chemical Profile and Structural Elucidation
This compound is a precisely engineered molecule designed for incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS). Its structure is a convergence of three key chemical motifs: a β-amino acid backbone, a piperidine side chain, and orthogonal protecting groups.
Compound Properties
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₄N₂O₆ | [1] |
| Molecular Weight | 494.58 g/mol | [1] |
| Typical Purity | ≥97-98% | [1][] |
| Appearance | Typically a white to off-white powder | N/A |
| Core Structure | β-Amino Acid with Piperidine Side Chain | N/A |
Structural Breakdown
The molecule's utility is derived directly from its tripartite structure:
-
β-Amino Acid Backbone: Unlike natural α-amino acids, the amino group is attached to the β-carbon (C3) of the propanoic acid chain. The incorporation of β-amino acids into peptides creates "β-peptides" or hybrid peptides. This structural alteration is a cornerstone of peptidomimetic design, as it often confers remarkable resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting therapeutic.[3]
-
Piperidine Scaffold: The piperidine ring is a "privileged scaffold" in medicinal chemistry, frequently found in clinically approved drugs.[4] Its inclusion as the amino acid side chain serves multiple purposes:
-
Conformational Constraint: It locks the side chain's conformation, reducing the peptide's flexibility. This can lead to higher binding affinity and selectivity for the biological target.
-
Pharmacokinetic Modulation: The piperidine motif can improve critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing the overall druggability of the final molecule.[4][5]
-
Vectorial Diversity: The piperidine ring can be further functionalized to introduce additional pharmacophoric elements.
-
-
Orthogonal Protecting Groups (Fmoc and Boc): The molecule is designed for seamless integration into Fmoc-based SPPS workflows.[6][7]
-
Nα-Fmoc Group (9-fluorenylmethoxycarbonyl): This group protects the backbone amino group. It is base-labile, typically removed using a solution of piperidine in an organic solvent.[][8][9] This deprotection allows for the sequential addition of the next amino acid in the peptide chain.
-
Side-Chain N-Boc Group (tert-butoxycarbonyl): This group protects the nitrogen atom of the piperidine ring. It is acid-labile and stable to the basic conditions used for Fmoc removal.[10][] The Boc group remains on the side chain throughout the chain assembly process and is typically removed during the final cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA).[7]
-
The Power of Orthogonality in Peptide Synthesis
The strategic use of Fmoc and Boc protecting groups is a classic example of orthogonal protection, a cornerstone of modern chemical synthesis.[10] In the context of SPPS, this means that one protecting group can be removed selectively in the presence of the other, allowing for precise, stepwise control over the peptide chain elongation.
The typical workflow within an automated peptide synthesizer proceeds as follows:
-
Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a piperidine solution. The side-chain Boc group on the piperidyl residue remains intact.
-
Activation & Coupling: The incoming amino acid, this compound, is activated and coupled to the newly freed N-terminal amine.
-
Wash: Excess reagents are washed away.
-
Repeat: The cycle repeats until the full peptide sequence is assembled.
-
Final Cleavage: The completed peptide is cleaved from the resin using a strong acid cocktail (e.g., 95% TFA). This final step simultaneously removes the acid-labile Boc group from the piperidine side chain and other acid-labile side-chain protecting groups.
Detailed Experimental Protocol
Step 1: Hydantoin Formation (Bucherer-Bergs Reaction)
-
Rationale: This classic reaction efficiently creates the α-amino acid precursor from a ketone.
-
Procedure: N-benzyl-4-piperidone is reacted with ammonium carbonate and a cyanide source (e.g., trimethylsilyl cyanide) in a suitable solvent like methanol. [12]The reaction mixture is stirred at elevated temperature to form the corresponding hydantoin intermediate.
Step 2: Hydrolysis to Amino Acid
-
Rationale: The hydantoin ring is opened under harsh hydrolytic conditions to yield the free amino acid.
-
Procedure: The hydantoin from Step 1 is heated under reflux with a strong base (e.g., aqueous NaOH) or acid. Following reaction completion, the pH is adjusted to the isoelectric point to precipitate the amino acid, which is then isolated by filtration. [12] Step 3: Side-Chain Boc Protection
-
Rationale: The more nucleophilic piperidine nitrogen must be protected before the final Fmoc protection step to ensure selectivity.
-
Procedure: The amino acid from Step 2 is dissolved in a solvent mixture (e.g., dioxane/water). An acid-binding agent (e.g., Na₂CO₃) is added, followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O). [12]The reaction proceeds to yield the N-Boc protected amino acid.
Step 4: Debenzylation
-
Rationale: The N-benzyl group, used as a robust protecting group for the piperidine nitrogen during the initial harsh steps, is now removed under milder conditions.
-
Procedure: The product from Step 3 is subjected to catalytic hydrogenation. This is typically performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. [12]This step selectively cleaves the benzyl group, yielding the secondary amine.
Step 5: Nα-Fmoc Protection
-
Rationale: The final protecting group is installed on the amino acid's primary amine.
-
Procedure: The debenzylated product from Step 4 is dissolved in a suitable solvent system. A base is added, and the solution is cooled. N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is added portion-wise. [12]The reaction yields the final desired product, this compound.
Step 6: Purification and Characterization
-
Rationale: This is a self-validating step to ensure the integrity of the final product.
-
Procedure: The crude product is purified using column chromatography. The final purity is confirmed to be >98% by RP-HPLC, and the structure is validated by ¹H NMR and LC-MS to confirm the correct molecular weight.
Applications in Drug Discovery and Peptide Science
The primary application of this building block is as a specialized monomer in the synthesis of peptide-based drugs and research tools. [13]
-
Enhanced Metabolic Stability: By replacing a natural α-amino acid with this β-amino acid, the resulting peptide bond is often shielded from proteolytic cleavage, significantly extending the molecule's biological half-life.
-
Receptor Selectivity and Potency: The conformationally rigid piperidine scaffold can orient key pharmacophoric groups in an optimal geometry for binding to a biological target, such as a G-protein coupled receptor (GPCR) or an enzyme active site. This can dramatically increase potency and selectivity over a more flexible linear peptide.
-
Development of Peptidomimetics: This building block is fundamental to the field of peptidomimetics, which aims to create molecules that mimic the biological activity of natural peptides but possess superior drug-like properties. [3]* Probing Biological Systems: Researchers use amino acids like this to synthesize probes for studying protein-protein interactions, enzyme mechanisms, and signaling pathways. The unique structural properties allow for systematic investigation of structure-activity relationships (SAR).
Conclusion
This compound is more than a mere chemical reagent; it is an enabling tool for innovation in drug discovery. Its rational design, combining a degradation-resistant β-amino acid backbone with a conformationally-defining piperidine scaffold and a user-friendly orthogonal protection scheme, provides peptide chemists with a powerful component for constructing next-generation therapeutics. As the demand for peptides with enhanced stability, potency, and selectivity continues to grow, the use of such sophisticated, unnatural amino acids will undoubtedly become increasingly central to the development of novel drugs for a wide range of human diseases.
References
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- BOC Sciences. (n.d.). Fmoc Amino Acids. Retrieved January 7, 2026.
- ResearchGate. (n.d.). Reaction of Fmoc-Val-OH with 20% piperidine in DMF was analyzed through... Retrieved January 7, 2026.
- CymitQuimica. (n.d.). (S)-3-(Boc-amino)-2-(Fmoc-amino)propionic acid, 95%. Retrieved January 7, 2026.
- Chem-Impex. (n.d.). (R)-Fmoc-2-amino-3-(3-(Boc-amino)-propylsulfanyl)-propionic acid. Retrieved January 7, 2026.
- ChemicalBook. (n.d.). 2-(FMoc-aMino)-3-(1-Boc-3-piperidyl)propanoic Acid. Retrieved January 7, 2026.
- Google Patents. (2023). CN115650903A - Preparation method of initial amino acid Boc-Pip (Fmoc).
- Santa Cruz Biotechnology. (n.d.). Boc-Pip(Fmoc)-OH | CAS 368866-07-3. Retrieved January 7, 2026.
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-
PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved January 7, 2026, from [Link]
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- ChemPep. (n.d.). Fmoc-Trp(Boc)-OH. Retrieved January 7, 2026.
- ResearchGate. (n.d.). Synthesis of Fmoc-K O (Boc)-OH (1). Retrieved January 7, 2026.
- ResearchGate. (n.d.). Scheme 8: Removal of the Fmoc protective group with piperidine. Retrieved January 7, 2026.
-
Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved January 7, 2026, from [Link]
- Aapptec. (n.d.). Fmoc-Amino Acids for Peptide Synthesis. Retrieved January 7, 2026.
- ChemicalBook. (n.d.). This compound. Retrieved January 7, 2026.
- Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids. Retrieved January 7, 2026.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. Retrieved January 7, 2026.
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PubMed. (2008). Convenient Synthetic Route to an Enantiomerically Pure FMOC Alpha-Amino Acid. Retrieved January 7, 2026, from [Link]
- PubChem. (n.d.). Fmoc-3-(1-Morpholinyl)-L-Ala-OH. Retrieved January 7, 2026.
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Structure of Fmoc-Boc protected piperidyl amino acid
<_ _> An In-depth Technical Guide to the Structure, Synthesis, and Application of Fmoc-Boc Protected Piperidyl Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of Fmoc-Boc protected piperidyl amino acids, a class of non-canonical amino acids of significant interest in medicinal chemistry and drug discovery. We will delve into the molecular architecture, strategic advantages of the dual Fmoc/Boc orthogonal protection scheme, and the unique conformational constraints imparted by the piperidine scaffold. This document will further detail a robust synthetic protocol, characterization methodologies, and the application of these building blocks in solid-phase peptide synthesis (SPPS) to generate novel peptidomimetics with enhanced therapeutic potential.
PART 1: The Strategic Importance of Fmoc-Boc Protected Piperidyl Amino Acids in Modern Drug Discovery
The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a multitude of approved therapeutic agents.[1][2] Its incorporation into peptide structures as a constrained amino acid analog offers a powerful strategy to overcome many of the inherent limitations of natural peptides as drug candidates, such as poor metabolic stability and conformational flexibility.[3][4][5] By pre-organizing the peptide backbone, these constrained amino acids can enhance binding affinity, selectivity, and bioavailability.[5][6][7]
The dual protection of these piperidyl amino acids with both a 9-fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butyloxycarbonyl (Boc) group is a cornerstone of their utility. This orthogonal protection strategy allows for the selective removal of one protecting group without affecting the other, providing precise control during the stepwise assembly of complex peptide sequences in solid-phase peptide synthesis (SPPS).[8][9][10] The Fmoc group, which is base-labile, is typically used to protect the α-amino group for chain elongation, while the acid-labile Boc group often protects a functional group on the piperidine ring itself.[][12]
PART 2: Molecular Architecture and Synthesis
2.1. Core Structure and Conformational Implications
An Fmoc-Boc protected piperidyl amino acid is a chiral heterocyclic compound. A representative example is (S)-1-Boc-4-(Fmoc-amino)piperidine-2-carboxylic acid. The piperidine ring introduces a significant conformational constraint on the peptide backbone, limiting the accessible dihedral angles and promoting specific secondary structures.[6][13] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency.[5]
The stereochemistry at the α-carbon and any other chiral centers on the piperidine ring is critical for defining the three-dimensional orientation of the side chains and their interactions with the target receptor.
2.2. Synthesis of Fmoc-Boc Protected Piperidyl Amino Acids
The synthesis of these specialized amino acids is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A general synthetic route starting from a commercially available piperidine derivative is outlined below.
Experimental Protocol: Synthesis of (S)-1-Boc-4-(Fmoc-amino)piperidine-2-carboxylic acid
-
Starting Material: Commercially available (S)-1-Boc-piperidine-2-carboxylic acid.
-
Introduction of the Amino Group: The carboxylic acid at the 2-position is converted to an amide, followed by a Hofmann rearrangement to yield the corresponding 2-amino derivative.
-
Boc Protection of the Ring Nitrogen: The secondary amine of the piperidine ring is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
-
Fmoc Protection of the Exocyclic Amine: The newly introduced amino group at the 4-position is then protected with an Fmoc group using Fmoc-Cl or Fmoc-OSu.[12][14][15]
-
Purification and Characterization: The final product is purified by column chromatography and characterized by NMR and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
The use of a Hofmann rearrangement is a classic and reliable method for converting an amide to a primary amine with one less carbon atom.
-
The Boc protection of the ring nitrogen is crucial to prevent its reaction during the subsequent Fmoc protection step.
-
The choice between Fmoc-Cl and Fmoc-OSu depends on the specific reaction conditions and the desired reactivity. Fmoc-OSu is often preferred due to its higher stability and reduced formation of side products.[14]
2.3. Characterization
The identity and purity of the synthesized Fmoc-Boc protected piperidyl amino acid must be rigorously confirmed.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | To confirm the presence and connectivity of all protons in the molecule. | Characteristic peaks for the Fmoc, Boc, and piperidine ring protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | To confirm the carbon framework of the molecule. | Resonances corresponding to all carbon atoms, including the carbonyl carbons of the protecting groups and the carboxylic acid. |
| Mass Spectrometry (ESI-MS) | To determine the molecular weight of the compound. | A peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of the target molecule. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product. | A single major peak indicating high purity.[14] |
PART 3: Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Boc protected piperidyl amino acids is as building blocks in SPPS to create novel peptidomimetics.[16][17][18] The orthogonal nature of the Fmoc and Boc protecting groups is central to their utility in this process.[8][9]
3.1. The Fmoc/tBu SPPS Strategy
Fmoc-based SPPS is the most common method for peptide synthesis.[19] It involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain attached to a solid support.[14][20]
Experimental Protocol: Incorporation of an Fmoc-Boc Protected Piperidyl Amino Acid into a Peptide Sequence
-
Resin Preparation: The synthesis begins with a resin, typically a Rink Amide or Wang resin, which is swelled in a suitable solvent like dimethylformamide (DMF).[14]
-
Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.[19][20][21]
-
Washing: The resin is thoroughly washed to remove excess piperidine and the dibenzofulvene-piperidine adduct.[14]
-
Amino Acid Coupling: The Fmoc-Boc protected piperidyl amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free amine of the resin-bound peptide.[22]
-
Washing: The resin is washed again to remove unreacted amino acid and coupling reagents.
-
Capping (Optional): Any unreacted amines can be capped with acetic anhydride to prevent the formation of deletion sequences.
-
Cycle Repetition: Steps 2-6 are repeated for each subsequent amino acid in the desired sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups (including the Boc group on the piperidyl amino acid) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[19]
-
Purification: The crude peptide is purified using reverse-phase HPLC.
3.2. Advantages in Drug Development
The incorporation of Fmoc-Boc protected piperidyl amino acids can bestow several advantageous properties upon a peptide therapeutic:
-
Enhanced Proteolytic Stability: The non-natural backbone structure can confer resistance to degradation by proteases, increasing the in vivo half-life of the drug.[23]
-
Improved Receptor Binding: The conformational constraint can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for the target receptor.[7]
-
Increased Cell Permeability: The more rigid and potentially more lipophilic structure can improve the ability of the peptide to cross cell membranes.[24]
PART 4: Visualizations
4.1. Chemical Structure
Caption: 2D structure of (S)-1-Boc-4-(Fmoc-amino)piperidine-2-carboxylic acid.
4.2. Orthogonal Deprotection in SPPS
Caption: Orthogonal deprotection strategy in SPPS using Fmoc-Boc protected amino acids.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. Retrieved from [Link]
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
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Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]
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Hruby, V. J., et al. (2015). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. Retrieved from [Link]
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Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
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Verma, S., & Kumar, S. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Retrieved from [Link]
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Timmerman, P. (2023). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World. Retrieved from [Link]
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Jo, H., et al. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. Retrieved from [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
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Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]
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CEM Corporation. (2024). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]
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CreoSalus. (n.d.). Solid Phase Peptide Synthesis: Complete Guide. Retrieved from [Link]
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International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
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University of Northern Iowa. (n.d.). Solid Phase Peptide Synthesis (SPPS) and Mass Spectrometry Analysis. Retrieved from [Link]
-
Marton, J., et al. (2012). Synthesis of 4-carboxy-4-anilidopiperidine derivatives. ResearchGate. Retrieved from [Link]
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Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. Retrieved from [Link]
-
Liu, Y., et al. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
Slideshare. (n.d.). Global and local restrictions Peptidomimetics. Retrieved from [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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Introduction: A Molecule of Unique Structural Constraint and Synthetic Versatility
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic Acid
In the landscape of modern drug discovery and peptide chemistry, the design of molecules with precisely controlled three-dimensional structures is paramount. Non-proteinogenic amino acids are critical tools in this endeavor, serving as building blocks to create peptidomimetics with enhanced stability, novel secondary structures, and tailored pharmacological profiles. This compound is a sophisticated example of such a building block. Its structure, which incorporates a constrained piperidine ring adjacent to the amino acid backbone, offers a unique conformational rigidity that is highly desirable for influencing peptide folding and interaction with biological targets.
This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. As a Senior Application Scientist, my objective is not merely to list data but to provide a causal understanding of why these properties are critical and how they are reliably determined. This document is structured to provide researchers, scientists, and drug development professionals with both the foundational data and the field-proven methodologies required to effectively utilize this compound in their research and development pipelines.
Molecular Structure and Inherent Properties
The foundational step in characterizing any chemical entity is a thorough understanding of its structure. The title compound, this compound, is a β-amino acid derivative featuring several key functional groups that dictate its overall properties.
-
β-Amino Acid Backbone: Unlike the α-amino acids that constitute natural proteins, the amino group is attached to the β-carbon (C3). This shifts the geometry and potential for hydrogen bonding within a peptide chain.
-
Piperidine Ring: A six-membered saturated heterocycle attached at its 3-position to the β-carbon. This bulky, non-planar ring introduces significant steric hindrance and conformational constraint.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen. It is a robust, acid-labile protecting group, ensuring the piperidine nitrogen does not interfere with reactions such as peptide coupling.
-
Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group. Its key feature is its lability to mild bases (e.g., piperidine), which is the cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2][3][4][]
-
Chirality: The molecule possesses at least two chiral centers: the C3 of the propanoic acid backbone and the C3 of the piperidine ring. This results in the potential for multiple diastereomers. The specific stereochemistry is critical for its application and must be confirmed analytically.
The combination of the large, hydrophobic Fmoc and Boc groups with the polar carboxylic acid and amide functionalities results in an amphiphilic molecule with distinct solubility characteristics.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. Where direct experimental data is not publicly available, values are estimated based on the properties of its constituent functional groups and analogous structures found in scientific literature and chemical supplier databases.
| Property | Value / Expected Characteristics | Significance & Scientific Rationale |
| CAS Number | 126330-90-3[6] | Provides a unique identifier for this specific chemical substance. |
| Molecular Formula | C₂₈H₃₄N₂O₆[6] | Confirmed by mass spectrometry; essential for all stoichiometric calculations. |
| Molecular Weight | 494.58 g/mol [6] | Crucial for preparing solutions of known molarity and for mass spectrometry verification. |
| Appearance | White to off-white solid | Typical appearance for purified, protected amino acid derivatives. |
| Melting Point | Expected in the range of 130-180 °C (Broad) | The melting point will likely be a range rather than a sharp point due to the potential presence of diastereomers and the large, flexible protecting groups. A wider range can indicate impurities. |
| Solubility | Soluble in DMF, NMP, Dioxane, THF, Chloroform.[1][] Limited solubility in Methanol, Ethanol.[8] Insoluble in water and non-polar solvents like hexane.[9][10] | The large, non-polar Fmoc and Boc groups dominate, rendering the molecule soluble in common organic synthesis solvents. The polar carboxylic acid is insufficient to confer aqueous solubility.[] |
| pKa (Carboxylic Acid) | Estimated: 4.0 - 5.0 | The electron-withdrawing effects of the adjacent amide and piperidine ring will slightly influence the acidity compared to a simple alkanoic acid. This value is critical for extraction and purification protocols. |
| UV Absorbance | λmax ≈ 265, 290, 301 nm | The fluorenyl group of the Fmoc moiety possesses a strong chromophore, which is extremely useful for quantitative analysis by HPLC and for monitoring the deprotection step during SPPS.[3][11] |
Experimental Protocols for Physicochemical Characterization
Trust in a chemical reagent is built upon verifiable data. The following section provides detailed, self-validating protocols for determining the key properties outlined above. The causality behind experimental choices is explained to provide a framework for adaptation and troubleshooting.
Workflow for Characterization
The logical flow for characterizing a new batch of this compound is essential for ensuring quality and consistency in research.
Caption: Workflow for Physicochemical Qualification.
Protocol for Purity Assessment by RP-HPLC
Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of Fmoc-amino acids.[11] It separates the main compound from impurities based on hydrophobicity. The strong UV absorbance of the Fmoc group allows for sensitive detection.[3]
-
Instrumentation: HPLC system with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 30% to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.[11]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The presence of multiple peaks could indicate diastereomers or impurities. Chiral HPLC may be necessary to resolve enantiomers.[12][13]
Protocol for Identity Confirmation by LC-MS
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) provides unambiguous confirmation of the molecular weight, validating the compound's identity.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Electrospray Ionization - ESI).
-
LC Conditions: Use the same conditions as the RP-HPLC purity method. This allows for correlation of the UV peak with the mass signal.
-
MS Conditions:
-
Ionization Mode: ESI Positive. The molecule is expected to readily form protonated species [M+H]⁺ and sodium adducts [M+Na]⁺.
-
Scan Range: m/z 100 - 1000.
-
-
Data Analysis: Confirm the presence of a peak in the total ion chromatogram (TIC) that corresponds to the retention time of the main peak in the UV chromatogram. The mass spectrum for this peak should show a prominent ion at m/z 495.6 (for [M+H]⁺) and potentially 517.6 (for [M+Na]⁺).
Protocol for Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of purity. Impurities typically depress and broaden the melting range.[14]
-
Instrumentation: A digital melting point apparatus.[15]
-
Sample Preparation:
-
Procedure:
-
Place the capillary tube in the apparatus.[14]
-
Use a rapid heating rate (e.g., 10-15 °C/min) to determine an approximate melting range.[17]
-
Allow the apparatus to cool.
-
Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point.[16]
-
Reduce the heating rate to 1-2 °C/min.[17]
-
Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Protocol for Solubility Profiling
Rationale: Understanding solubility is critical for reaction setup, purification, and formulation. A systematic approach using a range of solvents provides a comprehensive profile.[18]
-
Procedure:
-
Aliquot approximately 5 mg of the compound into separate, labeled vials.
-
To each vial, add 0.5 mL of a test solvent (e.g., Water, Hexane, Dichloromethane, Ethyl Acetate, Methanol, DMF).
-
Vortex each vial vigorously for 60 seconds.[19]
-
Visually inspect for dissolution. Classify as "Soluble," "Partially Soluble," or "Insoluble."[19]
-
For acid/base solubility, test solubility in 5% aqueous HCl and 5% aqueous NaOH.[20][21] Solubility in NaOH is expected due to the deprotonation of the carboxylic acid to form a soluble carboxylate salt.
-
Protocol for Structural Confirmation by NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise chemical structure and stereochemistry of a molecule.[22] Both ¹H and ¹³C NMR are required for full characterization.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often a good choice for Fmoc-amino acids as it can solubilize the compound and prevent the exchange of the carboxylic acid proton.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Expected ¹H NMR Signals:
-
Fmoc Group: A series of aromatic signals between ~7.2 and 7.9 ppm.
-
Boc Group: A characteristic singlet at ~1.4 ppm integrating to 9 protons.
-
Piperidine and Propanoic Backbone: A complex series of aliphatic signals in the range of ~1.5 to 4.5 ppm. 2D NMR techniques (like COSY and HSQC) would be essential to assign these signals definitively.
-
Carboxylic Acid Proton: A broad singlet, typically >10 ppm (if observed in DMSO-d₆).
-
-
Data Analysis: The integration, multiplicity, and chemical shift of the signals must be consistent with the proposed structure. Advanced techniques like NOESY can be used to probe the relative stereochemistry of the chiral centers.
Conclusion: A Well-Characterized Tool for Advanced Synthesis
This compound is a highly functionalized building block with significant potential in peptidomimetic and drug discovery research. Its physicochemical properties are a direct consequence of its unique structure, combining the features of a β-amino acid with a constrained piperidine ring and industry-standard protecting groups. A thorough characterization, following the robust protocols detailed in this guide, is not merely an academic exercise; it is a prerequisite for reliable and reproducible science. By understanding and verifying its purity, identity, and structural integrity, researchers can confidently deploy this molecule to construct novel peptides and probes with precisely engineered conformations and functions.
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The Piperidine Moiety: A Cornerstone for Conformational Constraint in Amino Acid Scaffolds
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rational design of therapeutic agents frequently hinges on modulating the three-dimensional structure of bioactive molecules to enhance potency, selectivity, and pharmacokinetic profiles. Conformationally constrained amino acids are pivotal in this endeavor, serving as powerful tools to lock peptides and small molecules into their biologically active shapes.[1][2] This guide provides a comprehensive technical overview of the role of the piperidine moiety, a privileged scaffold in medicinal chemistry, as a core element in the design of such constrained amino acids.[3][4] We will explore the fundamental principles of conformational control exerted by the piperidine ring, detail robust synthetic strategies for creating these unique building blocks, and analyze their transformative applications in the development of novel peptidomimetics and therapeutics. This document is intended as a foundational resource for scientists engaged in leveraging structural constraints to overcome challenges in drug discovery.
Introduction: The Strategic Fusion of Piperidine and Amino Acids
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern drug design, present in a vast number of FDA-approved drugs.[4][5] Its prevalence is due to a combination of favorable physicochemical properties, synthetic tractability, and its ability to engage in crucial interactions with biological targets.[6][7] When incorporated into an amino acid structure, the piperidine ring abandons the inherent flexibility of a typical amino acid side chain, imposing a well-defined spatial arrangement of functional groups.
The core challenge in peptide-based drug development is that short, linear peptides often lack a stable three-dimensional structure in solution, leading to reduced binding affinity and susceptibility to proteolytic degradation.[1] By replacing a standard amino acid with a piperidine-based analogue, we introduce a rigid scaffold. This pre-organizes the pharmacophoric elements into a conformation that mimics the bound state of a natural ligand, reducing the entropic penalty of binding and significantly enhancing affinity and stability.[8][9] This strategy is particularly effective for targeting challenging protein-protein interactions (PPIs), which often involve large, flat interfaces ill-suited for traditional small molecule inhibitors.[2][8]
Conformational Analysis: Dictating Molecular Shape
The therapeutic efficacy of a piperidine-containing amino acid is intrinsically linked to its three-dimensional structure. The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain.[10] The introduction of substituents, including the core amino acid functional groups (amino and carboxyl), leads to a critical conformational equilibrium between axial and equatorial positions.
Key Determinants of Conformation:
-
Steric Hindrance: Bulky substituents generally prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.
-
Electronic Effects: The nitrogen atom's lone pair and the potential for protonation introduce complex electrostatic interactions. In piperidinium salts, interactions between the positively charged nitrogen and polar substituents can stabilize the axial conformer, a phenomenon that can be counterintuitive based on sterics alone.[11]
-
Hyperconjugation: Stabilizing interactions, such as those between an axial C-F bond's σ* orbital and the anti-periplanar C-H bonds, can favor the axial orientation for electronegative substituents like fluorine.[12]
The precise conformation dictates the spatial projection of the amino and carboxyl groups, which in turn governs how the amino acid integrates into a peptide chain and interacts with its biological target.
Caption: General equilibrium between equatorial and axial conformers in a substituted piperidine ring.
Techniques for Conformational Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for analyzing piperidine conformation in solution. Proton-proton coupling constants (³JHH) are particularly informative. Large coupling constants (typically 10-13 Hz) between vicinal protons indicate a diaxial relationship, while smaller couplings (2-5 Hz) suggest axial-equatorial or diequatorial arrangements.[13] Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to assign complex spectra and confirm connectivity.[14]
Single-Crystal X-ray Crystallography: This technique provides the definitive solid-state structure, revealing precise bond lengths, bond angles, and the ring's conformation.[10][15] While it offers an unambiguous snapshot, it's important to recognize that the solid-state conformation may not be the only one present in a dynamic solution environment.[16]
| Parameter | Significance for Conformational Analysis | Typical Values |
| ³J(Hax, Hax) | Vicinal coupling between two axial protons | 10 - 13 Hz |
| ³J(Hax, Heq) | Vicinal coupling between axial and equatorial protons | 2 - 5 Hz |
| ³J(Heq, Heq) | Vicinal coupling between two equatorial protons | 2 - 5 Hz |
| NOE | Nuclear Overhauser Effect | Strong signal between protons < 5 Å apart (e.g., 1,3-diaxial protons) |
| Table 1: Key ¹H NMR parameters for determining substituent orientation on a piperidine ring. |
Synthetic Strategies for Piperidine-Based Amino Acids
The synthesis of enantiomerically pure piperidine amino acids is a critical challenge that has been addressed through various innovative strategies. The choice of synthetic route depends on the desired substitution pattern and stereochemistry.
Synthesis from Chiral Pool Precursors
A highly effective strategy involves starting from readily available chiral molecules, such as amino acids. L-glutamic acid, for instance, can be transformed into enantiomerically pure 3-amino piperidine derivatives through a multi-step sequence.
Caption: A streamlined synthetic pathway to chiral piperidine amino acid precursors.
Protocol 1: Synthesis of 3-(N-Boc amino) piperidine derivative from L-Glutamic Acid[17]
This protocol is a representative example based on established literature and should be adapted and optimized for specific substrates and laboratory conditions.
-
Esterification & Protection: L-glutamic acid is first converted to its corresponding diester (e.g., dimethyl ester) using standard methods (e.g., SOCl₂ in methanol). The free amine is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield the fully protected diester.
-
Reduction to Diol: The diester is reduced to the corresponding diol using a mild reducing agent like sodium borohydride (NaBH₄) in a suitable solvent such as ethanol. Causality: NaBH₄ is chosen for its selectivity for esters over the Boc protecting group.
-
Tosylation: The primary hydroxyl groups of the diol are converted to a better leaving group by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) and a catalyst such as 4-dimethylaminopyridine (DMAP). This forms the ditosylate intermediate.
-
Cyclization: The ditosylate is dissolved in a polar aprotic solvent (e.g., acetonitrile), and a primary amine (R-NH₂) is added. The mixture is heated to promote intramolecular SN2 reactions, where the primary amine first displaces one tosylate group, and the newly formed secondary amine then displaces the second tosylate group to form the piperidine ring.
-
Purification: The final product is purified using column chromatography to yield the enantiomerically pure 3-(N-Boc amino) piperidine derivative.
Applications in Drug Discovery and Peptidomimetics
The incorporation of piperidine-based amino acids into peptides or small molecules has yielded significant advances across multiple therapeutic areas. The rigid scaffold serves to enhance biological activity and improve drug-like properties.
Peptidomimetics and Enzyme Inhibition
Piperidine scaffolds are excellent mimics of peptide turns and loops.[17] By replacing a flexible portion of a peptide ligand with a rigid piperidine amino acid, the resulting peptidomimetic can lock into the bioactive conformation required for target binding. This has been successfully applied to the design of inhibitors for various enzyme classes, including aspartic peptidases and cholinesterases.[3][18] For example, Donepezil, a leading treatment for Alzheimer's disease, is a piperidine derivative that inhibits acetylcholinesterase.[5][19]
| Compound Series | Target Enzyme | Key Advantage of Piperidine Moiety | IC₅₀ / Potency | Reference |
| Donepezil | Acetylcholinesterase (AChE) | Orients key aromatic groups for optimal binding in the active site. | 5.7 nM | [3] |
| 3-alkoxy-4-arylpiperidines | Aspartic Peptidases (e.g., Renin) | Acts as a non-peptide mimic of the peptide backbone, enhancing stability. | Varies by analogue | [18] |
| Piperine Derivatives | Monoamine Oxidase (MAO-A/B) | The piperidine ring interacts with residues at the enzyme's entrance cavity. | Sub-micromolar range | [20][21] |
| Table 2: Examples of piperidine-containing molecules as potent enzyme inhibitors. |
Enhancing Pharmacokinetic Properties
Beyond enhancing potency, the piperidine moiety often improves the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[7]
-
Metabolic Stability: The saturated heterocyclic ring is generally more resistant to metabolic degradation compared to linear peptide backbones.[7]
-
Solubility and Permeability: The nitrogen atom can be protonated at physiological pH, which can improve aqueous solubility. The overall lipophilicity of the molecule can be fine-tuned by modifying substituents on the piperidine ring to achieve a balance that allows for effective membrane permeability.[6][12]
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The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Fmoc and Boc Orthogonal Protection
Abstract
In the intricate landscape of peptide synthesis and drug development, the strategic selection of protecting groups is a critical determinant of success. This guide provides a comprehensive technical analysis of the two predominant orthogonal protection strategies in Solid-Phase Peptide Synthesis (SPPS): the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) methodologies. Moving beyond a mere recitation of protocols, this document delves into the fundamental chemical principles, mechanistic underpinnings, and field-proven insights that govern the application of these techniques. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their expertise in the chemical synthesis of peptides.
The Imperative of Protection in Stepwise Peptide Synthesis
The synthesis of a peptide is a methodical process of forming amide bonds between amino acids in a precise, predetermined sequence.[1] To prevent chaotic polymerization and unwanted side reactions, the reactive functional groups of the amino acids—primarily the α-amino group and any reactive side chains—must be temporarily masked or "protected".[][3] This foundational principle ensures the regioselective formation of the desired peptide bond.[4]
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.[5][6] The success of SPPS hinges on the cyclical removal of the temporary α-amino protecting group, followed by the coupling of the next protected amino acid in the sequence.[7] The choice of this temporary protecting group dictates the entire synthetic strategy.[4]
The Two Pillars of SPPS: Fmoc and Boc Chemistry
Modern peptide synthesis is dominated by two distinct, yet powerful, strategies defined by the α-amino protecting group employed: the base-labile Fmoc group and the acid-labile Boc group.[][4]
The Fmoc/tBu Strategy: The Modern Workhorse
The Fmoc/tBu strategy has become the most widely adopted approach in contemporary SPPS, largely due to its milder reaction conditions and true orthogonality.[4][8][9]
-
α-Amino Protection: The α-amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[10]
-
Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups, predominantly based on the tert-butyl (tBu) cation (e.g., tBu ethers, tBu esters, and the tert-butyloxycarbonyl (Boc) group).[11][12]
The Fmoc group is characterized by its planar fluorenyl ring system.[13] This structure renders the proton on the 9-position of the fluorene ring acidic, making it susceptible to removal by a weak base.[14]
Caption: Chemical structure of the Fmoc protecting group.
Fmoc removal is a classic example of a β-elimination reaction.[10] It is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[3][15]
The mechanism proceeds in two main steps:
-
Proton Abstraction: The base (piperidine) abstracts the acidic proton from the C9 position of the fluorenyl ring.[16]
-
β-Elimination: This abstraction initiates an E1cB elimination, leading to the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of the free amine via a carbamic acid intermediate that rapidly decarboxylates.[17] The piperidine then acts as a scavenger, trapping the DBF to form a stable adduct, which drives the reaction to completion.[14][16]
Caption: Mechanism of Fmoc deprotection by piperidine.
A key advantage of the Fmoc group is that the fluorenyl moiety absorbs UV light (~300 nm), allowing for real-time spectrophotometric monitoring of the deprotection step to ensure its completion.[10][14]
The Boc/Bzl Strategy: The Classic Approach
The Boc/Bzl strategy, pioneered by Merrifield, was the foundational method for SPPS.[4] While less common now for routine synthesis, it remains highly valuable for specific applications, particularly for synthesizing long or hydrophobic peptides prone to aggregation.[8][18]
-
α-Amino Protection: The α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group.[7]
-
Side-Chain Protection: Reactive side chains are protected by groups that are stable to the Boc removal conditions but can be cleaved by very strong acids. These are typically benzyl (Bzl)-based ethers and esters.[4]
The tert-butoxycarbonyl (Boc) group is a carbamate that is readily cleaved under acidic conditions due to the stability of the resulting tert-butyl cation.[19][20]
Caption: Chemical structure of the Boc protecting group.
Boc removal is an acid-catalyzed elimination process, typically performed using a strong acid like trifluoroacetic acid (TFA), often in a solution of dichloromethane (DCM).[21][22][23]
The mechanism involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[21][22]
-
Carbocation Formation: This protonation destabilizes the group, leading to its cleavage to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[21][24]
-
Decarboxylation & Neutralization: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[22] The newly exposed amine is then protonated by the excess TFA, forming a trifluoroacetate salt.[7] This salt must be neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), before the next coupling step can proceed.[7]
Caption: Mechanism of Boc deprotection by TFA and subsequent neutralization.
A critical consideration in Boc chemistry is the reactive nature of the tert-butyl cation generated during deprotection.[22] This electrophile can alkylate nucleophilic side chains, such as those of Tryptophan, Methionine, Cysteine, and Tyrosine.[22] To prevent these side reactions, "scavengers" (e.g., triisopropylsilane (TIS), water, anisole) are included in the deprotection and final cleavage cocktails to trap the carbocations.[22]
The Principle of Orthogonal Protection
The true power of these strategies lies in the concept of orthogonal protection .[25] This principle dictates the use of multiple classes of protecting groups within a single synthesis, where each class can be selectively removed under specific chemical conditions without affecting the others.[11][26]
-
Fmoc/tBu Strategy (Fully Orthogonal): This is a truly orthogonal system.[7] The α-amino Fmoc group is removed by a mild base (piperidine), while the tBu-based side-chain protecting groups are stable to base but are removed by acid (TFA).[9][11] This allows for selective deprotection with high fidelity.
-
Boc/Bzl Strategy (Quasi-Orthogonal): This system is not fully orthogonal, as both the α-amino Boc group and the Bzl-based side-chain protecting groups are acid-labile.[7][27] However, it is practically effective because their acid lability differs significantly. The Boc group is removed with moderate acid (e.g., 50% TFA in DCM), while the Bzl groups require much stronger acids (e.g., anhydrous HF or TFMSA) for cleavage.[4][7]
Caption: Orthogonal protection schemes in Fmoc and Boc SPPS.
Comparative Analysis: Fmoc vs. Boc
The choice between Fmoc and Boc strategies is dictated by the specific peptide sequence, desired post-translational modifications, and available laboratory infrastructure.[8]
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | Rationale & Causality |
| α-Amino Deprotection | Mild base (e.g., 20% piperidine in DMF)[4] | Strong acid (e.g., TFA in DCM)[4] | Base lability of Fmoc vs. acid lability of Boc dictates reagent choice. |
| Side-Chain Protection | Acid-labile (tBu-based)[4] | Very strong acid-labile (Bzl-based)[4] | Must be stable to the respective α-amino deprotection conditions. |
| Final Cleavage | TFA[4] | Anhydrous HF or TFMSA[3] | Fmoc strategy uses TFA for simultaneous side-chain deprotection and resin cleavage. Boc requires highly corrosive acids. |
| Orthogonality | Fully orthogonal[7][18] | Not fully orthogonal[4] | Deprotection conditions for α-amino and side-chain groups are chemically distinct in Fmoc strategy. |
| Automation | Easily automated[3] | More complex due to corrosive reagents[4] | Milder reagents and simpler waste streams in Fmoc-SPPS are more amenable to automation. |
| Compatibility | Good for acid-sensitive peptides (e.g., phosphopeptides, glycopeptides)[9] | Advantageous for hydrophobic, aggregation-prone sequences[8][18] | Milder conditions of Fmoc preserve sensitive modifications. Acidic deprotection in Boc chemistry protonates the N-terminus, reducing aggregation. |
| Safety & Equipment | Relatively safe; standard lab equipment[3] | Requires specialized equipment (e.g., Teflon apparatus for HF) due to highly corrosive reagents[9] | The use of hazardous acids like HF in Boc-SPPS necessitates stringent safety protocols and specialized hardware. |
| Cost | Fmoc-amino acids are generally more expensive[] | Boc-amino acids are generally less expensive[] | The synthesis cost of the Boc group itself is lower. |
Experimental Protocols: A Self-Validating System
The following protocols are presented as self-validating systems, where the rationale behind each step is clarified to ensure technical understanding and successful execution.
Generalized Fmoc-SPPS Cycle
This workflow illustrates the iterative process for adding one amino acid.
Caption: The iterative workflow of Fmoc-SPPS.
Step-by-Step Methodology:
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin in a suitable solvent (e.g., DMF) for 30-60 minutes.
-
Causality: This step is crucial to expose the reactive sites within the polymer matrix, ensuring efficient diffusion of reagents and solvents.
-
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.[28]
-
Causality: This removes the N-terminal Fmoc group, exposing the free amine for the subsequent coupling reaction.[3]
-
-
Washing: Thoroughly wash the resin with DMF followed by DCM to remove residual piperidine and the dibenzofulvene-piperidine adduct.[4]
-
Causality: Incomplete washing will result in the neutralization of the subsequent activated amino acid by residual base, leading to failed coupling. A Kaiser test can be performed to confirm the presence of the free primary amine.[3]
-
-
Amino Acid Coupling: Add the next Fmoc-protected amino acid (3-5 equivalents), an activating agent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., DIEA) in DMF. Allow the reaction to proceed for 30-60 minutes.[]
-
Causality: The activator converts the carboxylic acid of the incoming amino acid into a highly reactive species (e.g., an active ester), which then rapidly reacts with the free amine on the resin-bound peptide to form the amide bond. The base maintains the necessary pH for the reaction.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.[4]
-
Causality: This purifies the resin-bound peptide, preparing it for the next deprotection cycle.
-
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the desired sequence.
-
Final Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., 2.5% water, 2.5% TIS), for 2-4 hours.[5][8]
-
Causality: The strong acid simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups. Scavengers prevent side reactions. The crude peptide is then precipitated, washed, and purified.
-
Generalized Boc-SPPS Cycle
This workflow illustrates the iterative process for adding one amino acid using the Boc strategy.
Step-by-Step Methodology:
-
Resin Swelling: Swell the Boc-amino acid-loaded resin in DCM.
-
Causality: Ensures accessibility of reactive sites within the resin beads.
-
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 5-30 minutes.[28]
-
Causality: The strong acid cleaves the N-terminal Boc group, exposing the amine as its TFA salt.[7]
-
-
Washing: Wash the resin with DCM to remove excess TFA.[28]
-
Causality: Prepares the resin for the neutralization step.
-
-
Neutralization: Treat the resin with a solution of 5-10% DIEA in DCM to neutralize the TFA salt and generate the free amine.[7][28]
-
Causality: The coupling reaction requires a free, nucleophilic amine. The TFA salt is unreactive. This step must be performed thoroughly.
-
-
Washing: Wash the resin with DCM to remove excess DIEA and its salt.
-
Causality: Residual base can interfere with the subsequent activation step.
-
-
Amino Acid Coupling: Add the next Boc-protected amino acid, pre-activated with a coupling reagent (e.g., DCC/HOBt or HBTU), in a suitable solvent.
-
Causality: The activated amino acid reacts with the free amine to form the peptide bond. In situ neutralization protocols, where coupling reagents are added during the neutralization step, can be advantageous for difficult sequences.[18]
-
-
Washing: Wash the resin with DCM and DMF to remove byproducts and unreacted reagents.
-
Causality: Purifies the resin-bound peptide for the next cycle.
-
-
Repeat Cycle: Repeat steps 2-7 for each amino acid in the sequence.
-
Final Cleavage: Treat the resin with a very strong acid, such as anhydrous HF or TFMSA, in the presence of scavengers (e.g., anisole) at low temperature (e.g., 0 °C) for 1-2 hours.[18]
-
Causality: This harsh step cleaves the peptide from the resin and removes the stable Bzl-based side-chain protecting groups. This requires specialized, corrosion-resistant equipment.
-
Conclusion: A Strategic Choice
The selection between Fmoc and Boc orthogonal protection strategies is a critical decision in peptide synthesis, with profound implications for efficiency, purity, and compatibility with complex molecular architectures. The Fmoc/tBu strategy, with its mild conditions and true orthogonality, has rightfully become the dominant method for routine, automated peptide synthesis and for peptides bearing acid-sensitive modifications.[8][9] However, the classic Boc/Bzl strategy remains an indispensable tool, offering distinct advantages for the synthesis of long, aggregation-prone sequences where its acidic deprotection conditions can enhance solvation and improve yields.[18]
A deep, mechanistic understanding of both chemistries, as detailed in this guide, empowers the research scientist and drug development professional to move beyond rote protocol execution. It enables informed, strategic decisions, allowing for the rational selection of the optimal synthetic pathway tailored to the unique challenges presented by each target peptide.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
Neuland Labs. (2025). Solid Phase Peptide Synthesis Process and Applications 2025. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Science, 6(11), 541-552. [Link]
-
LifeTein. (n.d.). Basic Peptides synthesis introduction. [Link]
-
Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. [Link]
-
SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis. [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
-
ResearchGate. (n.d.). Chemical structure of Boc-protecting group. [Link]
-
Powder Systems. (2025, January 7). What is Solid-phase Peptide Synthesis?. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Gyros Protein Technologies. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). [Link]
-
Biotage. (2023, January 31). What is solid phase peptide synthesis?. [Link]
-
Subirós-Funosas, R., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(9), 1755. [Link]
-
ResearchGate. (2025, August 10). Methods for Removing the Fmoc Group. [Link]
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. [Link]
-
ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b).... [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ResearchGate. (n.d.). Side-chain protecting groups in Fmoc-based SPPS. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]
-
ResearchGate. (n.d.). a) Chemical structure of Fmoc‐protected amino acid eutectogelators. A:.... [Link]
-
Chemistry For Everyone. (2025, May 19). What Are Fmoc Protecting Groups? [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. [Link]
Sources
- 1. jpt.com [jpt.com]
- 3. lifetein.com [lifetein.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]
- 6. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. chempep.com [chempep.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. alfachemic.com [alfachemic.com]
- 13. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. peptide.com [peptide.com]
- 19. researchgate.net [researchgate.net]
- 20. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 21. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. biosynth.com [biosynth.com]
- 28. peptide.com [peptide.com]
The Strategic Integration of Constrained β-Amino Acids in Peptidomimetic Design: A Technical Guide
Abstract
The rational design of peptidomimetics, synthetic molecules that replicate the biological function of peptides, represents a paramount strategy in modern drug discovery. A significant challenge in this endeavor lies in overcoming the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility, which often lead to diminished efficacy and bioavailability. This technical guide provides an in-depth exploration of the application of constrained β-amino acids as a powerful tool to address these challenges. We will delve into the synthetic methodologies for creating these unique building blocks, their profound impact on peptide secondary structure, and their successful application in the development of potent and stable peptidomimetics targeting a range of biological systems. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of constrained β-amino acids in their therapeutic discovery programs.
The Rationale for Conformational Constraint in Peptidomimetics
Peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive starting points for drug design. However, their therapeutic potential is often hampered by two key factors:
-
Proteolytic Instability: Natural peptides are readily degraded by proteases in the body, leading to short half-lives and limiting their systemic exposure.
-
Conformational Flexibility: In solution, short peptides often exist as an ensemble of different conformations, only one of which may be the bioactive conformation recognized by the target receptor. This conformational entropy can lead to reduced binding affinity and specificity.
The incorporation of constrained β-amino acids into a peptide sequence directly addresses these limitations. The additional carbon atom in the β-amino acid backbone already confers a degree of resistance to proteolysis. Furthermore, by introducing cyclic or sterically demanding substituents on the β-amino acid backbone, we can significantly restrict the conformational freedom of the resulting peptidomimetic. This pre-organization into a bioactive conformation can lead to a substantial increase in binding affinity and selectivity for the target protein.[1][2][3]
The Architect's Toolkit: A Survey of Constrained β-Amino Acids
The beauty of using constrained β-amino acids lies in the diversity of available structures, each imparting unique conformational preferences to the peptide backbone. The choice of a specific constrained β-amino acid is a critical design element that dictates the resulting secondary structure of the peptidomimetic.
Cyclic β-Amino Acids: Scaffolds for Defined Turns and Helices
Cyclic β-amino acids are particularly powerful in inducing well-defined secondary structures. The ring structure locks the dihedral angles of the backbone, forcing the peptide chain to adopt specific conformations.
-
Cycloalkane β-Amino Acids: Aminocyclopentane carboxylic acid (ACPC) and aminocyclohexane carboxylic acid (ACHC) are widely used to induce helical and turn structures. The ring size and stereochemistry of the amino and carboxyl substituents are critical determinants of the resulting conformation.
-
Heterocyclic β-Amino Acids: The incorporation of heteroatoms into the cyclic scaffold, such as in azetidine- or piperidine-based β-amino acids, can introduce additional functionalities and influence the hydrogen bonding patterns within the peptide.
Acyclic Constrained β-Amino Acids: Fine-Tuning Conformational Preferences
While cyclic constraints offer a high degree of rigidity, acyclic β-amino acids with sterically demanding substituents can also effectively limit conformational freedom. These can be used to favor specific dihedral angles and promote the formation of desired secondary structures.
The Art of Creation: Synthesis of Constrained β-Amino Acids
The successful application of constrained β-amino acids in peptidomimetics hinges on the availability of efficient and stereoselective synthetic routes to these unique building blocks. A variety of synthetic strategies have been developed to access a wide range of constrained β-amino acids.
General Synthetic Strategies
Several key synthetic transformations are commonly employed in the synthesis of constrained β-amino acids:
-
Ring-Closing Metathesis (RCM): A powerful tool for the synthesis of cyclic β-amino acids from acyclic precursors containing two olefinic tethers.
-
Diels-Alder Cycloaddition: This reaction can be used to construct six-membered rings with high stereocontrol, providing access to various aminocyclohexane carboxylic acid derivatives.
-
Asymmetric Michael Addition: The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester is a common strategy for the synthesis of acyclic β-amino acids with control over the stereochemistry at the β-carbon.
Experimental Protocol: Enantioselective Synthesis of a Cyclic β-Amino Acid Precursor
This protocol outlines a general procedure for the enantioselective synthesis of a protected aminocyclopentane carboxylic acid (ACPC) derivative, a versatile building block for peptidomimetic design.
Step 1: Synthesis of the Diels-Alder Adduct
-
To a solution of cyclopentadiene (2.0 eq) in dichloromethane (DCM) at -78 °C, add a solution of a chiral acrylate dienophile (1.0 eq) and a Lewis acid catalyst (e.g., Et₂AlCl, 0.1 eq).
-
Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Diels-Alder adduct.
Step 2: Ozonolysis and Reductive Amination
-
Dissolve the Diels-Alder adduct in a mixture of DCM and methanol at -78 °C and bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen to remove excess ozone, and then add dimethyl sulfide (DMS, 3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the resulting crude dialdehyde in methanol, and add ammonium acetate (5.0 eq) and sodium cyanoborohydride (2.0 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by adding water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Protection and Purification
-
Dissolve the crude amino ester in DCM and add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and triethylamine (2.0 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Concentrate the reaction mixture and purify by flash column chromatography to yield the protected cyclic β-amino acid ester.
-
Saponify the ester using lithium hydroxide in a mixture of THF and water to obtain the final Boc-protected cyclic β-amino acid.
Self-Validation: The enantiomeric excess of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Building the Mimic: Solid-Phase Peptide Synthesis (SPPS) with Constrained β-Amino Acids
The incorporation of constrained β-amino acids into peptide sequences is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc/tBu strategy is commonly employed.
Workflow for SPPS of a Peptidomimetic
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a constrained β-amino acid.
Detailed Protocol: Incorporation of a Cyclic β-Amino Acid
This protocol describes the manual coupling of a Boc-protected cyclic β-amino acid onto a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Boc-protected constrained β-amino acid (3 eq)
-
HBTU (2.9 eq)
-
HOBt (3 eq)
-
DIPEA (6 eq)
-
DMF (N,N-dimethylformamide)
-
DCM (Dichloromethane)
-
20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes. Drain and repeat the piperidine treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful Fmoc deprotection.
-
Coupling: In a separate vial, dissolve the Boc-protected constrained β-amino acid, HBTU, and HOBt in DMF. Add DIPEA and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the coupling reaction using the Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling. If the test is positive, continue the coupling for another 1-2 hours or perform a double coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Next Cycle: The resin is now ready for the deprotection of the Boc group (if the next residue is to be coupled to the β-amino acid's N-terminus) or for the next Fmoc-amino acid coupling cycle.
Sculpting the Fold: Impact of Constrained β-Amino Acids on Secondary Structure
The true power of constrained β-amino acids lies in their ability to dictate the secondary structure of the resulting peptidomimetic. By carefully selecting the type and stereochemistry of the constrained residue, researchers can design peptidomimetics that adopt specific and predictable conformations.
Induction of β-Turns
β-turns are crucial secondary structural motifs that are often involved in molecular recognition events. The incorporation of specific constrained β-amino acids can reliably induce the formation of β-turns. For example, a cis-2-aminocyclopentanecarboxylic acid (cis-ACPC) residue can act as a potent β-turn mimic.
Caption: A constrained β-amino acid induces a β-turn conformation, pre-organizing the peptide backbone for receptor binding.
Formation of Helical Structures
Oligomers of β-amino acids, known as β-peptides, have been shown to form stable helical structures, such as the 14-helix, which is characterized by 14-membered hydrogen-bonded rings. The incorporation of constrained β-amino acids can further stabilize these helical conformations.
From Bench to Biology: Applications in Drug Discovery
The ability to control the conformation and enhance the stability of peptides has made constrained β-amino acids invaluable tools in the development of novel therapeutics targeting a wide range of diseases.
Targeting Protein-Protein Interactions (PPIs)
Many disease processes are driven by aberrant protein-protein interactions. The interfaces of these interactions are often shallow and extensive, making them challenging targets for small molecules. Peptidomimetics containing constrained β-amino acids can mimic the secondary structures, such as α-helices, that are often found at these interfaces, leading to potent and selective inhibitors.
Case Study: Inhibition of the p53-MDM2 Interaction
The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a key target in cancer therapy. Peptides derived from the p53 transactivation domain can disrupt this interaction, but they suffer from poor stability and cell permeability. The incorporation of constrained β-amino acids has been successfully employed to develop stable and potent peptidomimetic inhibitors of the p53-MDM2 interaction.
| Compound | Sequence/Modification | Binding Affinity (Kd, nM) |
| p53-derived peptide | Ac-Phe-Met-Ala-Trp-Glu-Trp-Val-Arg-Leu-NH₂ | ~300 |
| Peptidomimetic 1 | Contains a cyclic β-amino acid | 15 |
| Peptidomimetic 2 | Contains a different constrained β-amino acid | 5 |
Modulating G-Protein Coupled Receptors (GPCRs)
GPCRs are a major class of drug targets, and many are modulated by peptide hormones. Peptidomimetics containing constrained β-amino acids have been developed as potent and selective agonists or antagonists for various GPCRs.[1][4][5][6][7]
Example: Somatostatin Analogs
Somatostatin is a peptide hormone that regulates a variety of physiological processes. Analogs of somatostatin containing constrained β-amino acids have been developed with improved receptor subtype selectivity and longer duration of action for the treatment of neuroendocrine tumors and acromegaly.[1][4][5][6]
| Analog | Modification | hSSTR2 Binding (IC₅₀, nM) | hSSTR5 Binding (IC₅₀, nM) |
| Octreotide | Natural amino acids | 0.6 | 6.3 |
| Analog 1 | With constrained β-amino acid | 0.2 | >1000 |
| Analog 2 | With different constrained β-amino acid | 1.1 | 50 |
Targeting Integrins
Integrins are cell surface receptors that play crucial roles in cell adhesion, migration, and signaling. Cyclic RGD (Arg-Gly-Asp) peptides are well-known integrin inhibitors. The incorporation of constrained β-amino acids into RGD peptides has led to the development of more potent and selective integrin antagonists for applications in oncology and inflammatory diseases.[8][9][10]
Characterization of Constrained Peptidomimetics
A thorough characterization of the structural and biological properties of peptidomimetics containing constrained β-amino acids is essential for their successful development.
Structural Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. Key NMR parameters used for structural analysis include:
-
Nuclear Overhauser Effect (NOE): Provides information about the through-space proximity of protons. Specific NOE patterns are indicative of particular secondary structures. For example, a strong NOE between the NH of residue i+2 and the α-proton of residue i+1 is characteristic of a β-turn.
-
J-coupling Constants (³JNHα): The magnitude of the coupling constant between the amide proton and the α-proton is related to the dihedral angle φ. This information can be used to restrain the backbone conformation during structure calculations.
By combining NOE-derived distance restraints and J-coupling-derived dihedral angle restraints, a detailed three-dimensional structure of the peptidomimetic can be calculated.
Evaluation of Proteolytic Stability
A key advantage of incorporating constrained β-amino acids is the enhanced resistance to proteolytic degradation. This can be assessed using in vitro stability assays.
Experimental Protocol: In Vitro Serum Stability Assay
-
Incubation: Incubate the peptidomimetic at a final concentration of 100 µM in 80% human serum at 37 °C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.
-
Quenching and Protein Precipitation: Quench the reaction and precipitate the serum proteins by adding an equal volume of acetonitrile containing an internal standard.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptidomimetic.
-
Half-life Determination: Plot the percentage of intact peptidomimetic versus time and fit the data to a first-order decay model to determine the half-life (t₁/₂) of the compound.
Self-Validation: The identity of the peaks in the HPLC chromatogram should be confirmed by mass spectrometry to ensure that the measured peak corresponds to the intact peptidomimetic.
| Compound | Modification | Half-life in Human Serum (hours) |
| Natural Peptide | α-amino acids only | < 0.5 |
| Peptidomimetic | Contains one constrained β-amino acid | > 24 |
| Peptidomimetic | All β-amino acid backbone | > 72 |
Pharmacokinetic Studies
For peptidomimetics intended for systemic administration, it is crucial to evaluate their pharmacokinetic properties. The incorporation of constrained β-amino acids can significantly impact the absorption, distribution, metabolism, and excretion (ADME) profile of a peptidomimetic. These studies are typically conducted in animal models and provide critical information on parameters such as bioavailability, plasma clearance, and volume of distribution.[11][12]
Conclusion and Future Perspectives
Constrained β-amino acids have emerged as a cornerstone of modern peptidomimetic design. Their ability to enforce specific conformations and enhance metabolic stability has enabled the development of a new generation of peptide-based therapeutics with improved potency, selectivity, and drug-like properties. The continued development of novel synthetic methodologies for accessing a wider diversity of constrained β-amino acids, coupled with a deeper understanding of their conformational preferences, will undoubtedly fuel further innovation in this exciting field. As our ability to rationally design and synthesize these sophisticated molecular architectures advances, so too will our capacity to address challenging biological targets and develop transformative medicines for a wide range of human diseases.
References
-
Gilon, C., et al. (1998). Design, synthesis, and biological activities of potent and selective somatostatin analogues incorporating novel peptoid residues. Journal of Medicinal Chemistry, 41(6), 919-929. [Link]
-
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Gellman, S. H., et al. (2001). Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. Journal of the American Chemical Society, 123(8), 1559-1567. [Link]
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An In-depth Technical Guide to the Function of 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic Acid in Synthesis
Foreword
In the landscape of modern medicinal chemistry and peptide science, the rational design of molecules with precisely controlled three-dimensional structures is paramount. Peptidomimetics, compounds that mimic the structure and function of natural peptides, offer a pathway to therapeutics with enhanced stability and oral bioavailability. At the heart of this endeavor lies the use of non-canonical amino acids that introduce specific conformational constraints. This guide provides an in-depth exploration of one such critical building block: 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid. We will dissect its molecular architecture, detail its strategic application in synthesis, and illuminate how its unique features are leveraged to create next-generation therapeutic candidates.
The Architectural Triad: Deconstructing a Powerhouse Building Block
The efficacy of this compound stems from the synergistic interplay of its three core components: the β-amino acid backbone, the conformationally rigid piperidine ring, and the orthogonally protected amine functionalities.
The β-Amino Acid Backbone: Engineering Proteolytic Resistance
Unlike the proteinogenic α-amino acids that constitute natural peptides, this molecule is a β-amino acid. This seemingly subtle shift of the amino group to the β-carbon of the propanoic acid chain has profound consequences. The resulting β-peptide backbone is not recognized by native proteases, the enzymes responsible for peptide degradation in vivo.[1][2] This intrinsic resistance to proteolysis is a primary driver for incorporating β-amino acids into therapeutic peptide analogs, as it can significantly extend their circulating half-life.
The Piperidine Ring: A Privileged Scaffold for Conformational Control
The piperidine ring is a ubiquitous and highly valued structural motif in medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in successful drug molecules.[3][4][5][6][7] Its integration into the amino acid side chain confers several key advantages:
-
Conformational Rigidity: The saturated, six-membered ring structure dramatically limits the rotational freedom (χ space) of the side chain.[8] This pre-organization is crucial for locking the resulting peptide into a specific bioactive conformation, which can enhance binding affinity to a biological target by reducing the entropic penalty of binding.[9]
-
Improved Pharmacokinetics: The piperidine moiety can favorably influence a molecule's solubility and membrane permeability, which are critical parameters for oral bioavailability.[4]
-
Vector for Further Functionalization: The nitrogen atom within the piperidine ring serves as a potential point for future chemical modification.
Orthogonal Protection: The Key to Synthetic Strategy
The molecule is equipped with two distinct, chemically orthogonal protecting groups:
-
Fmoc (9-fluorenylmethoxycarbonyl): Protects the α-amino group. It is labile under mild basic conditions, typically using a solution of piperidine in an organic solvent.[10] This is the cornerstone of the most common strategy for Solid-Phase Peptide Synthesis (SPPS).[11][12]
-
Boc (tert-butyloxycarbonyl): Protects the piperidine nitrogen. It is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).[13]
This orthogonal scheme is the linchpin of its utility, allowing for the selective deprotection and reaction of the α-amino group to build the peptide backbone without disturbing the piperidine nitrogen, and vice-versa.
Diagram 1: Molecular Structure of this compound
A flowchart of the key steps for incorporating the amino acid via SPPS.
Functional Consequences in Peptidomimetic Design
The incorporation of this building block is not merely an act of chain elongation; it is a strategic decision to imbue the final peptide with specific, therapeutically desirable properties.
| Structural Feature | Functional Consequence in Synthesis and Biology |
| β-Amino Acid Backbone | Confers high resistance to enzymatic degradation by proteases, leading to a longer biological half-life. [1] |
| Constrained Piperidine Ring | Induces local secondary structures such as β-turns or stabilizes helical folds, pre-organizing the peptide for optimal receptor binding. [2][8][9] |
| Orthogonal Fmoc/Boc Protection | Enables controlled, stepwise peptide assembly via standard Fmoc-SPPS while preserving the piperidine nitrogen for potential post-synthesis modification. [10][13] |
| Overall Steric Bulk | May require optimized or longer coupling times and highly efficient activating reagents (e.g., HATU) to ensure complete reaction. |
Shaping Peptides: From Flexible Chains to Rigid Structures
Natural peptides often adopt specific secondary structures (e.g., β-turns, helices) to present their side chains for molecular recognition. [14]The rigid piperidine ring of our building block acts as a "molecular staple," forcing the peptide backbone to adopt a well-defined turn or bend. [2][9]This is a powerful tool for designing peptidomimetics that replicate the bioactive conformation of a natural peptide ligand or a protein loop.
Diagram 3: Logical Relationship of Structural Constraint
A diagram contrasting the conformational freedom of a standard vs. a constrained peptide.
Conclusion
This compound is far more than a simple monomer for peptide synthesis. It is a sophisticated, multi-functional tool for molecular engineering. Its design expertly combines a protease-resistant β-amino acid backbone, a conformation-locking piperidine ring, and a synthetically versatile orthogonal protection scheme. For researchers, scientists, and drug development professionals, this building block provides a reliable and powerful method to translate the transient, flexible structures of natural peptides into stable, potent, and drug-like peptidomimetic candidates. Mastering its application is a key step toward the rational design of next-generation therapeutics.
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Unlocking the Therapeutic Potential of Peptides: A Technical Guide to the Discovery and Significance of Novel Peptidomimetic Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptides, with their high specificity and potency, represent a promising class of therapeutic agents. However, their clinical application is often hampered by inherent limitations such as poor metabolic stability and low bioavailability. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a powerful strategy to overcome these challenges. This in-depth technical guide provides a comprehensive overview of the discovery and significance of novel peptidomimetic building blocks. We will explore the rationale behind peptidomimetic design, delve into the synthesis and application of key classes including peptoids, aza-peptides, and β-peptides, and discuss the pivotal role of constrained peptides in modern drug discovery. This guide is intended to serve as a valuable resource for researchers and scientists in the field, offering field-proven insights and detailed methodologies to accelerate the development of next-generation peptide-based therapeutics.
The Rationale for Peptidomimetics: Overcoming the Peptide Paradox
Natural peptides are exquisite signaling molecules, orchestrating a vast array of physiological processes with remarkable precision.[1][2] This inherent biological activity makes them highly attractive as starting points for drug discovery. However, the very characteristics that make them effective in their native biological context also render them challenging as therapeutic agents. This "peptide paradox" stems from several key limitations:
-
Proteolytic Instability: Peptides are rapidly degraded by proteases in the body, leading to a short half-life and limiting their therapeutic window.[][4][5][6][7]
-
Poor Membrane Permeability: The polar nature and often large size of peptides hinder their ability to cross cellular membranes, restricting their access to intracellular targets.[4][7]
-
Rapid Clearance: Peptides are often quickly cleared from circulation by the kidneys and liver.[5][6]
-
Conformational Flexibility: The inherent flexibility of the peptide backbone can lead to interactions with multiple receptors, potentially causing off-target effects.[1]
Peptidomimetics are designed to address these limitations by introducing modifications that enhance their drug-like properties while retaining the essential pharmacophoric features required for biological activity.[1][5][6][8] These modifications can range from subtle alterations of the peptide backbone to the complete replacement of the amide bond with more stable isosteres. The overarching goal is to create molecules with improved stability, bioavailability, and target selectivity.[5][6][8]
Key Classes of Novel Peptidomimetic Building Blocks
The field of peptidomimetics has yielded a diverse array of novel building blocks, each with unique structural features and applications. This section will focus on three prominent classes: peptoids, aza-peptides, and β-peptides.
Peptoids: N-Substituted Glycine Oligomers
Peptoids, or N-substituted glycine oligomers, are a major class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon.[9] This seemingly simple shift in architecture has profound consequences for the molecule's properties.
Significance and Advantages:
-
Protease Resistance: The lack of a hydrogen atom on the backbone amide nitrogen and the altered backbone structure make peptoids highly resistant to proteolytic degradation.[10]
-
Synthetic Accessibility: Peptoids are readily synthesized using a sub-monomer solid-phase synthesis strategy, which allows for the facile incorporation of a wide variety of side chains from readily available primary amines.[10][11] This combinatorial approach is ideal for the rapid generation of large libraries for screening purposes.[10][12][13]
-
Conformational Control: While lacking the strong hydrogen bonding that dictates peptide secondary structure, peptoids can adopt stable, helical conformations, particularly with the incorporation of bulky, chiral side chains.[10]
Experimental Protocol: Sub-monomer Solid-Phase Peptoid Synthesis
The following protocol outlines the key steps in the Zuckermann method for solid-phase peptoid synthesis.[10]
Materials:
-
Rink Amide resin
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
A diverse library of primary amines
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Workflow:
Caption: Workflow for sub-monomer solid-phase peptoid synthesis.
Detailed Steps:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Acylation: Acetylate the resin-bound amine by adding a solution of bromoacetic acid and DIC in DMF. The progress of the reaction can be monitored by a Kaiser test.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.
-
Displacement: Introduce the desired side chain by adding a solution of the primary amine in DMF. This nucleophilic substitution reaction displaces the bromide.
-
Washing: Wash the resin with DMF and DCM.
-
Iteration: Repeat steps 2-5 for each subsequent monomer addition.
-
Cleavage: Cleave the completed peptoid from the resin using a cleavage cocktail, typically containing a high percentage of TFA.
-
Purification: Purify the crude peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Aza-Peptides: Backbone Nitrogen Substitution
Aza-peptides are another important class of peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom.[14][15][16] This substitution introduces significant changes to the electronic and steric properties of the peptide backbone.
Significance and Advantages:
-
Altered Conformation: The replacement of the Cα-H with a nitrogen atom removes a stereocenter and introduces a planar urea-like structure, which can significantly alter the local and global conformation of the peptide.[17][18] This can lead to enhanced binding affinity and selectivity.
-
Protease Resistance: The aza-amino acid linkage is not recognized by proteases, rendering aza-peptides resistant to enzymatic degradation.[14][15][16]
-
Modulation of Biological Activity: The incorporation of aza-amino acids has been shown to modulate the biological activity of peptides, sometimes leading to enhanced potency.[14][15][16]
Synthetic Strategies:
The synthesis of aza-peptides can be challenging but is often achieved using solid-phase peptide synthesis (SPPS) with pre-synthesized aza-amino acid building blocks.[17][19] A common approach involves the use of Fmoc-protected aza-amino acid building blocks that can be incorporated into a growing peptide chain using standard coupling reagents.[19]
Caption: General workflow for solid-phase synthesis of aza-peptides.
β-Peptides: Expanding the Backbone
β-peptides are composed of β-amino acids, which have an additional carbon atom in their backbone compared to α-amino acids. This seemingly minor change leads to a profound impact on their structural and biological properties.[20][21]
Significance and Advantages:
-
Stable Secondary Structures: β-peptides are known to form stable and well-defined secondary structures, including helices, sheets, and turns, even in short sequences.[22] This conformational stability can pre-organize the molecule for target binding, leading to high affinity and selectivity.
-
Protease Resistance: The altered backbone of β-peptides makes them resistant to degradation by proteases that recognize α-peptides.[21]
-
Diverse Biological Activities: β-peptides have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[20][23]
Design and Synthesis:
The design of bioactive β-peptides often involves mimicking the spatial arrangement of side chains in a known bioactive α-peptide.[20] Solid-phase peptide synthesis using Fmoc-protected β-amino acids is the most common method for their preparation.[20]
| Peptidomimetic Class | Key Structural Feature | Primary Advantage | Common Synthetic Method |
| Peptoids | Side chain on backbone nitrogen | High synthetic diversity and protease resistance | Sub-monomer solid-phase synthesis |
| Aza-Peptides | Nitrogen replaces α-carbon | Altered conformation and protease resistance | Solid-phase synthesis with aza-amino acid building blocks |
| β-Peptides | Extra carbon in the backbone | Stable secondary structures and protease resistance | Solid-phase synthesis with β-amino acid building blocks |
Constrained Peptides: Locking in Bioactive Conformations
A powerful strategy in peptidomimetic design is the introduction of conformational constraints to "lock" the peptide into its bioactive conformation.[24][25] This pre-organization reduces the entropic penalty upon binding to a target, often leading to a significant increase in affinity and selectivity.[26]
Types of Constraints:
-
Cyclization: The most common method of constraining a peptide is through cyclization, which can be achieved through head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain linkages.[24]
-
Stapling: This technique involves introducing a covalent linker between two amino acid side chains, often on the same face of an α-helix, to stabilize this secondary structure.[24]
-
Incorporation of Rigid Building Blocks: The inclusion of conformationally restricted amino acids, such as proline analogs or α,α-disubstituted amino acids, can also limit the conformational freedom of a peptide.[27]
Significance and Advantages of Constrained Peptides:
-
Enhanced Binding Affinity and Selectivity: By reducing conformational flexibility, constrained peptides can bind to their targets with higher affinity and specificity.[24][26]
-
Improved Stability: The cyclic or constrained nature of these peptides often confers increased resistance to enzymatic degradation.[24]
-
Increased Cell Permeability: Certain constraining strategies, such as hydrocarbon stapling, have been shown to improve the ability of peptides to cross cell membranes.[24]
-
Targeting "Undruggable" Proteins: Constrained peptides are particularly well-suited for targeting challenging protein-protein interactions (PPIs), which often involve large, flat interfaces that are difficult for small molecules to disrupt.[24][26]
Rational Design of Constrained Peptides:
The design of constrained peptides often begins with structural information of the target protein or the peptide in its bound conformation.[28] Computational modeling plays a crucial role in identifying key interactions and designing linkers or modifications that will stabilize the desired conformation.[28][29]
Caption: A rational design workflow for constrained peptide inhibitors.
Future Outlook and Conclusion
The discovery and development of novel peptidomimetic building blocks continue to be a vibrant and highly promising area of research.[30][31] Advances in synthetic chemistry, computational design, and high-throughput screening are enabling the creation of increasingly sophisticated and effective peptidomimetic therapeutics.[32][33] Several peptidomimetic drugs are already in clinical trials, demonstrating their potential to address a wide range of diseases.[34]
The future of the field will likely see a greater integration of computational and experimental approaches to design peptidomimetics with precisely tailored properties.[35][36] The development of new synthetic methodologies will expand the accessible chemical space of peptidomimetic building blocks, leading to the discovery of novel scaffolds with unique biological activities. As our understanding of the principles governing the structure and function of peptidomimetics deepens, we can expect to see a new generation of peptide-based drugs with enhanced efficacy, safety, and patient compliance.
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Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (n.d.). Wiley Online Library. Retrieved from [Link]
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Design and synthesis of beta-peptides with biological activity. (n.d.). PubMed. Retrieved from [Link]
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Preliminary research on piperidylpropanoic acid derivatives in drug design
A Technical Guide to Piperidylpropanoic Acid Derivatives in Drug Design
Abstract
The piperidine ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of pharmaceutical agents due to its favorable physicochemical properties and synthetic tractability.[1] When functionalized with a propanoic acid moiety, the resulting piperidylpropanoic acid core serves as a versatile template for designing ligands that target a range of biological systems, most notably as mimics of the neurotransmitter γ-aminobutyric acid (GABA). This guide provides an in-depth exploration of piperidylpropanoic acid derivatives, intended for researchers and drug development professionals. We will dissect the strategic considerations in their design, common synthetic pathways, critical methods for pharmacological evaluation, and the underlying mechanisms of action, with a focus on their role as modulators of GABAergic neurotransmission.
Part 1: The Piperidylpropanoic Acid Scaffold: A Privileged Structure
The piperidine heterocycle is a saturated six-membered ring containing a nitrogen atom, a structure that imparts several advantageous properties in drug design.[1] Its sp³-hybridized nature allows for the creation of complex, three-dimensional structures that can effectively explore the pharmacophore space of a biological target.[2] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor, facilitating crucial interactions with protein residues.
The addition of a propanoic acid side chain introduces a carboxylic acid group, which is typically ionized at physiological pH. This anionic feature is critical for mimicking endogenous ligands like GABA, enabling interaction with positively charged residues (e.g., arginine or lysine) in receptor binding pockets. The three-carbon linker provides conformational flexibility, allowing the piperidine ring and the carboxylate to adopt optimal orientations for target engagement.
The primary therapeutic utility of this scaffold has been realized in the modulation of the GABAergic system, particularly the GABA-A receptors.[3][4] GABA is the principal inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are well-established targets for treating conditions like anxiety, insomnia, and epilepsy.[5][6]
Part 2: Medicinal Chemistry and Synthesis Strategies
Core Synthesis: Building the Scaffold
The synthesis of the piperidylpropanoic acid core can be approached through several established routes. A common and efficient method involves the hydrogenation of pyridine-containing precursors.[1] This strategy benefits from the wide availability of substituted pyridines, allowing for the introduction of chemical diversity early in the synthetic sequence.
For instance, a substituted pyridine carboxylic acid can be subjected to catalytic hydrogenation using catalysts like platinum oxide (PtO₂) or heterogeneous ruthenium or nickel catalysts to reduce the aromatic ring to a piperidine ring.[1] The choice of catalyst and reaction conditions (pressure, temperature, solvent) is critical for achieving high yields and, where applicable, controlling stereoselectivity.
Structure-Activity Relationship (SAR) and Derivatization
Once the core scaffold is obtained, further derivatization is guided by structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Key points of modification include:
-
The Piperidine Ring: Substitution on the carbon atoms of the piperidine ring can influence binding affinity and selectivity. For example, introducing hydrophobic groups can enhance binding to non-polar pockets within the target protein. The position and stereochemistry of these substituents are often critical.
-
The Piperidine Nitrogen: The nitrogen atom can be functionalized, for instance, by alkylation or acylation. However, for GABA-A receptor ligands, a free or protonated nitrogen is often essential for activity, as it mimics the primary amine of GABA.[3]
-
The Propanoic Acid Chain: While the three-carbon linker is common, altering its length or introducing conformational constraints (e.g., through cyclization or double bonds) can fine-tune the compound's interaction with the receptor.
A crucial insight from SAR studies on GABA-A antagonists is that linking a butyric acid moiety to the N(2) nitrogen of a 3-aminopyridazine can produce potent antagonistic activity.[3] Furthermore, the presence of an aromatic π-system at the 6-position of the pyridazine ring, particularly with electron-donating substituents, significantly enhances potency.[3]
Part 3: Pharmacological Characterization & Key Protocols
Evaluating the biological activity of novel piperidylpropanoic acid derivatives requires a suite of well-defined assays. The primary focus is often on their interaction with GABA-A receptors, which are ligand-gated ion channels that mediate fast inhibitory neurotransmission.[7]
Radioligand Binding Assays
Objective: To determine the affinity of a test compound for the GABA-A receptor. This is typically achieved by measuring the displacement of a known radiolabeled ligand.
Protocol: [³H]GABA Displacement Assay [3]
-
Preparation of Membranes: Homogenize rat brain tissue in a buffered solution (e.g., Tris-HCl) and centrifuge to pellet the cell membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the brain membrane preparation, a fixed concentration of [³H]GABA (e.g., 5-10 nM), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a specific duration (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]GABA (IC₅₀ value). Non-specific binding is determined in the presence of a high concentration of unlabeled GABA. The affinity of the compound (Ki) can then be calculated using the Cheng-Prusoff equation.
Causality: This assay provides a direct measure of the compound's ability to interact with the GABA binding site on the receptor.[3] The choice of rat brain membranes provides a native receptor environment with various subtypes. Washing the membranes is a critical step to ensure that endogenous GABA does not interfere with the assay.
Functional Assays (Electrophysiology)
Objective: To determine whether a compound acts as an agonist, antagonist, or allosteric modulator of the GABA-A receptor function.
Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes [8][9]
-
Receptor Expression: Inject Xenopus laevis oocytes with cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).[9] Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.
-
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Compound Application: Apply GABA to the oocyte to elicit an inward chloride current (I_GABA). Once a stable baseline response is established, co-apply GABA with the test compound.
-
Data Acquisition and Analysis:
-
Agonists will elicit a current on their own.
-
Antagonists will inhibit the current produced by GABA.
-
Positive Allosteric Modulators (PAMs) will enhance the current produced by GABA.[6]
-
Negative Allosteric Modulators (NAMs) will reduce the current produced by GABA.
-
Generate concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Causality: The TEVC technique allows for precise control of the membrane potential and direct measurement of ion flow through the channel in response to ligand binding.[9] Using recombinant receptors expressed in oocytes provides a controlled system to study specific GABA-A receptor subtypes, which is crucial as different subunit combinations exhibit distinct pharmacological properties.[4][6]
Part 4: Mechanism of Action: Modulating the GABAergic Synapse
Piperidylpropanoic acid derivatives primarily exert their effects by interacting with the GABA-A receptor, a pentameric ligand-gated ion channel.[5] The receptor is composed of five subunits arranged around a central chloride-permeable pore.[7]
-
Competitive Antagonists: Many derivatives are designed to be competitive antagonists, binding to the same site as GABA (the orthosteric site) but failing to trigger channel opening.[3] This binding site is located at the interface between the α and β subunits in the extracellular domain.[5] By occupying this site, they prevent GABA from binding and activating the receptor, thereby reducing inhibitory neurotransmission.
-
Allosteric Modulators: While less common for this specific scaffold, the piperidine core is found in molecules that act as allosteric modulators. These ligands bind to sites distinct from the GABA binding site (allosteric sites) and can either enhance (PAMs) or inhibit (NAMs) the receptor's response to GABA.[10] For example, the benzodiazepine binding site is located at the α/γ subunit interface.[6]
The following diagram illustrates the overall workflow for the discovery and characterization of a novel piperidylpropanoic acid derivative targeting the GABA-A receptor.
Caption: Drug discovery workflow for piperidylpropanoic acid derivatives.
The following diagram illustrates the mechanism of a competitive antagonist at the GABA-A receptor.
Caption: Mechanism of GABA-A receptor competitive antagonism.
Part 5: Data Summary and Future Outlook
To illustrate the impact of chemical modifications, the following table presents hypothetical data for a series of derivatives based on common SAR trends.
| Compound ID | R¹ Substituent (Piperidine-C4) | R² Substituent (Aromatic Ring) | Binding Affinity (Ki, nM) | Functional Activity (IC₅₀, nM) |
| LEAD-01 | -H | Phenyl | 150 | 220 |
| LEAD-02 | -CH₃ | Phenyl | 95 | 130 |
| LEAD-03 | -H | 4-Methoxy-phenyl | 70 | 95 |
| LEAD-04 | -CH₃ | 4-Methoxy-phenyl | 25 | 40 |
Data are hypothetical and for illustrative purposes only.
The data suggest that small, hydrophobic substituents on the piperidine ring (LEAD-02 vs. LEAD-01) and electron-donating groups on an appended aromatic ring (LEAD-03 vs. LEAD-01) can improve both binding affinity and functional antagonist potency. Combining these favorable modifications (LEAD-04) results in a synergistic improvement in activity.
Future Directions:
The versatility of the piperidylpropanoic acid scaffold continues to make it an attractive starting point for drug discovery.[11][12] Future research will likely focus on:
-
Subtype Selectivity: Designing derivatives that can selectively target specific GABA-A receptor subtypes to achieve more targeted therapeutic effects and reduce side effects.[4] For example, ligands selective for α2/α3-containing receptors may offer anxiolysis without the sedation associated with α1 activity.[4]
-
Novel Targets: While the GABAergic system is the primary focus, this scaffold has the potential to be adapted for other targets that recognize a zwitterionic or anionic ligand, such as certain G-protein coupled receptors (GPCRs) or transporters.
-
Covalent Modulators: Exploring the incorporation of reactive moieties ("warheads") to enable covalent binding to the target, which can offer prolonged duration of action.
Conclusion
Piperidylpropanoic acid derivatives represent a robust and adaptable chemical scaffold in modern drug design. Their success, particularly as antagonists of the GABA-A receptor, is rooted in their ability to mimic the endogenous neurotransmitter GABA while offering extensive opportunities for synthetic modification. A thorough understanding of their synthesis, SAR, and pharmacological evaluation through robust protocols is essential for harnessing their full therapeutic potential. As our understanding of receptor pharmacology deepens, this privileged structure will undoubtedly continue to be a valuable tool in the development of next-generation therapeutics for neurological and psychiatric disorders.
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An In-depth Technical Guide to the Chemical Characteristics and Stability of Fmoc-piperidyl-propanoic acid
Introduction
Fmoc-piperidyl-propanoic acid and its derivatives are integral building blocks in modern peptide synthesis and drug discovery. The strategic incorporation of the piperidine moiety offers unique conformational constraints and potential for enhanced biological activity in the resulting peptides and peptidomimetics. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for orthogonal protection strategies under mild conditions.[1][2][3] This guide provides a comprehensive overview of the chemical characteristics and stability of Fmoc-piperidyl-propanoic acid, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
Core Chemical Characteristics
Understanding the fundamental chemical properties of Fmoc-piperidyl-propanoic acid is paramount for its effective handling, storage, and application in synthesis.
Molecular Structure and Physicochemical Properties
The structure of 3-(1-Fmoc-piperidin-4-yl)propionic acid comprises a piperidine ring functionalized with a propanoic acid moiety at the 4-position, and the piperidine nitrogen is protected by an Fmoc group.[4] This unique architecture imparts specific physicochemical properties that are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₅NO₄ | [4] |
| Molecular Weight | 379.46 g/mol | [4] |
| Appearance | White powder | [4] |
| Melting Point | 113-119 °C | [4] |
| Purity (typical) | ≥ 98% (HPLC) | [4] |
| Storage Conditions | 0-8 °C | [4] |
The acidity of the propanoic acid moiety, with a typical pKa around 4.87 for the parent acid, is a key factor in its activation for amide bond formation.[5]
The Lability of the Fmoc Group: A Double-Edged Sword
The stability of Fmoc-piperidyl-propanoic acid is intrinsically linked to the lability of the Fmoc protecting group. While its removal is a deliberate and crucial step in SPPS, premature cleavage can lead to undesired side products and impurities.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[6][7][8] The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base, typically a secondary amine like piperidine.[6][9] This is followed by a β-elimination that liberates the free amine, carbon dioxide, and a highly reactive intermediate, dibenzofulvene (DBF).[1][9][10]
Caption: Mechanism of Fmoc deprotection by piperidine.
The secondary amine serves a dual purpose: it not only acts as a base to initiate the deprotection but also as a scavenger for the liberated DBF, forming a stable adduct that prevents unwanted side reactions.[9][11][12] This scavenging is crucial to prevent the DBF from reacting with the newly deprotected amine, which would lead to chain termination.[10]
Factors Influencing the Stability of the Fmoc Group
The rate and completeness of Fmoc removal, and thus the stability of the Fmoc-protected compound, are influenced by several critical factors.
Base Selection and Concentration
The choice and concentration of the base are paramount.[13] Piperidine, a secondary amine with a pKa of 11.1, is the most common and effective reagent for routine SPPS, typically used at a concentration of 20-50% (v/v) in DMF.[9][13] Primary and other secondary amines can also effectively remove the Fmoc group, while tertiary amines are generally slower.[12][14] Stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate deprotection but may increase the risk of side reactions.[13] Reducing the piperidine concentration to 5% can still be effective, though it may require longer reaction times.[11][15]
Solvent Effects
The polarity of the solvent significantly impacts the deprotection rate. The reaction is faster in polar aprotic solvents like DMF or N-methylpyrrolidone (NMP) compared to less polar solvents like DCM.[12][13][14]
Temperature
While most Fmoc deprotection is carried out at room temperature, microwave-assisted SPPS utilizes elevated temperatures to accelerate the process.[13] However, it is important to note that DMF and NMP can cause unwanted Fmoc removal at elevated temperatures.[13] There are also reports of thermal cleavage of the Fmoc group in DMSO at 120°C without the need for a base.[16]
Steric Hindrance and Peptide Aggregation
The local environment of the Fmoc group can affect its accessibility. Amino acids with bulky side chains or those within an aggregated peptide sequence may experience slower deprotection kinetics.[11][13] Peptide aggregation, caused by inter- or intra-chain hydrogen bonding, can hinder reagent access to the N-terminus, leading to incomplete deprotection.[17]
Potential Side Reactions and Instability Pathways
Under the basic conditions required for Fmoc deprotection, several side reactions can occur, compromising the purity and yield of the final peptide.
Aspartimide Formation
This is a significant side reaction, particularly in sequences containing aspartic acid, which can occur under both acidic and basic conditions.[17] The aspartimide intermediate can subsequently reopen to form a mixture of α- and β-coupled peptides, or react with piperidine to form piperidide adducts. The use of piperazine has been shown to cause less aspartimide formation compared to piperidine.[18]
Diketopiperazine Formation
This side reaction is prevalent at the dipeptide stage, especially when proline is one of the first two residues. The free N-terminus of the dipeptide can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[17][19]
Racemization
Certain amino acids, particularly cysteine and histidine, are susceptible to racemization during SPPS steps.[13] Base-mediated racemization of resin-bound C-terminal cysteine can be a significant issue with piperidine.[18]
Recommended Protocols for Handling and Analysis
To ensure the integrity and successful application of Fmoc-piperidyl-propanoic acid, adherence to validated protocols is essential.
Standard Protocol for Fmoc Deprotection in SPPS
This protocol describes a typical two-step deprotection procedure for a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in DMF
-
DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.[20]
-
First Deprotection: Drain the DMF and add the 20% piperidine/DMF solution (approximately 10 mL per gram of resin).[21][22] Agitate the slurry for 1-3 minutes at room temperature.[13]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution.[21] Agitate for 5-15 minutes at room temperature.[20][21]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 10 mL) to remove residual piperidine and the DBF-piperidine adduct.[20][21]
Caption: Standard workflow for Fmoc deprotection in SPPS.
Analytical Monitoring of Fmoc Deprotection
The progress of Fmoc deprotection can be monitored quantitatively by UV-Vis spectrophotometry. The DBF-piperidine adduct has a characteristic UV absorbance maximum around 301 nm.[13][23]
Procedure:
-
Collect Filtrate: Collect the filtrate from the deprotection steps.
-
Dilute to Volume: Dilute the collected filtrate to a known volume with DMF. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.[13]
-
Measure Absorbance: Measure the absorbance of the diluted solution at approximately 301 nm against a DMF blank.[13]
-
Calculate Loading: The extent of Fmoc cleavage, and thus the loading of the resin, can be calculated using the Beer-Lambert law (A = εbc), where ε (the molar extinction coefficient) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[11][23]
Conclusion
Fmoc-piperidyl-propanoic acid is a valuable building block in peptide and medicinal chemistry. A thorough understanding of its chemical characteristics, particularly the stability of the Fmoc group, is critical for its successful application. By carefully controlling the deprotection conditions—base selection and concentration, solvent, and temperature—and being mindful of potential side reactions, researchers can effectively utilize this compound to synthesize complex and novel molecules. The protocols and insights provided in this guide are intended to equip scientists with the knowledge to navigate the nuances of working with Fmoc-protected amino acids, ultimately leading to higher purity products and more reliable experimental outcomes.
References
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Ovid.
- Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube.
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH.
- 3-(1-Fmoc-piperidin-4-yl)propionic acid. Chem-Impex.
- Methods for Removing the Fmoc Group. Springer Nature Experiments.
- Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Request PDF - ResearchGate.
- N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution.
- Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. Benchchem.
- Application Notes and Protocols: Standard Conditions for Fmoc Group Removal with Piperidine in Solid-Phase Peptide Synthesis. Benchchem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC - NIH.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- 2-(FMoc-aMino)-3-(1-Boc-3-piperidyl)propanoic Acid. ChemicalBook.
- CAS 457060-97-8 | 2-(Fmoc-amino)-3-(1-BOC-3-piperidyl)propanoic acid. Synblock.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Fmoc Amino Acids for SPPS. AltaBioscience.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Thermal Cleavage of the Fmoc Protection Group. CHIMIA.
- N-α-Fmoc-β-(1-Boc-piperidin-4-yl)-DL-alanine. Chem-Impex.
- Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. NIH.
- The Role of Fmoc-Protected Amino Acids in Synthesizing Bioactive Peptides.
- Fmoc-Protected Amino Acids: Tools for Peptide Synthesis Innovation.
- Unlocking Therapeutic Potential: Fmoc-(R)-3-Amino-3-(3-nitrophenyl)propionic Acid in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.
- Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem.
- (PDF) Methods for Removing the Fmoc Group. ResearchGate.
- In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry (RSC Publishing).
- Propanoic Acid: Properties, Production, Applications, and Analysis. Creative Proteomics.
- The Role of Fmoc-(S)-3-Amino-3-(2-bromophenyl)propionic Acid in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- (S)-3-(1-Fmoc-pyrrolidin-2-yl)propionic acid. Chem-Impex.
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- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. nbinno.com [nbinno.com]
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- 4. chemimpex.com [chemimpex.com]
- 5. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chimia.ch [chimia.ch]
- 17. peptide.com [peptide.com]
- 18. ovid.com [ovid.com]
- 19. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. peptide.com [peptide.com]
- 22. chem.uci.edu [chem.uci.edu]
- 23. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Protocol for the Incorporation of 3-(Fmoc-amino)-3-(1-Boc-3-piperidyl)propanoic Acid into Synthetic Peptides
Introduction: The Significance of Conformationally Constrained Peptides
In the landscape of modern drug discovery, peptides have emerged as highly specific and potent therapeutic agents.[1] However, their clinical utility can be hampered by metabolic instability and poor bioavailability, largely due to their inherent conformational flexibility. The introduction of rigid structural motifs, such as the piperidine scaffold, into a peptide backbone is a powerful strategy to overcome these limitations.[2] Piperidine-containing peptides exhibit constrained conformations, which can lead to enhanced receptor binding affinity, increased proteolytic resistance, and improved pharmacokinetic profiles.[3]
This application note provides a detailed, field-proven protocol for the solid-phase peptide synthesis (SPPS) of peptides incorporating the novel building block, 3-(Fmoc-amino)-3-(1-Boc-3-piperidyl)propanoic acid . This unique amino acid features an orthogonal protection scheme, with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary α-amino protection and the acid-labile tert-butyloxycarbonyl (Boc) group for the piperidine ring's nitrogen.[4][] This design allows for its seamless integration into standard Fmoc-based SPPS workflows.[6] We will elucidate the critical steps, from resin preparation to final peptide cleavage, with an emphasis on the causality behind experimental choices to ensure a high-purity final product.
Core Principles and Strategic Considerations
The successful incorporation of this sterically demanding amino acid hinges on a solid understanding of Fmoc-SPPS chemistry and attention to two key areas: coupling efficiency and orthogonal deprotection.[7]
-
Orthogonal Protection Strategy: The core of this protocol relies on the differential stability of the Fmoc and Boc protecting groups. The Fmoc group is selectively removed at each cycle of the synthesis using a mild base (piperidine), while the Boc group on the piperidine ring remains stable.[8] The Boc group is only removed during the final, strongly acidic cleavage step, which also removes the side-chain protecting groups from other amino acids.[]
-
Overcoming Steric Hindrance: The bulky 1-Boc-3-piperidyl moiety presents a significant steric challenge that can hinder the coupling reaction. To drive the reaction to completion, a highly efficient coupling reagent is not just recommended, but essential.[9] Furthermore, monitoring the reaction's completeness is a critical quality control step.
Below is a diagram illustrating the orthogonal nature of the protecting groups used on this building block.
Caption: Orthogonal protection and deprotection strategy.
Detailed Synthesis Protocol
This protocol is based on a 0.1 mmol synthesis scale. Reagent volumes and quantities should be adjusted proportionally for different scales. The entire process follows a cyclical workflow.
Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents
| Reagent | Recommended Grade | Supplier | Purpose |
| Rink Amide MBHA Resin (100-200 mesh) | Synthesis Grade | e.g., Sigma-Aldrich | Solid support for C-terminal amide peptides[10] |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Major Supplier | Primary solvent for washing and reactions[11] |
| Piperidine | Reagent Grade | Major Supplier | Fmoc deprotection agent[12][13][14] |
| Fmoc-Protected Amino Acids | Synthesis Grade | Major Supplier | Standard peptide building blocks |
| This compound | Custom Synthesis | Specialty Vendor | The specific building block of interest |
| HATU | Synthesis Grade | e.g., Sigma-Aldrich | High-efficiency coupling reagent[9][15] |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis | Major Supplier | Base for activating amino acids |
| Dichloromethane (DCM) | ACS Grade | Major Supplier | Solvent for washing prior to cleavage |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Major Supplier | Cleavage and global deprotection[4] |
| Triisopropylsilane (TIS) | Reagent Grade | Major Supplier | Scavenger to prevent side reactions during cleavage[10] |
| Diethyl Ether (Cold) | ACS Grade | Major Supplier | For precipitation of the crude peptide[16] |
| Ninhydrin Test Kit (Kaiser Test) | N/A | Major Supplier | For monitoring coupling completion[4] |
Step-by-Step Protocol
Step 1: Resin Preparation (Swelling)
-
Place 0.1 mmol of Rink Amide resin in a solid-phase reaction vessel.
-
Add ~10 mL of DMF to the resin.
-
Agitate the resin slurry at room temperature for at least 1 hour to ensure complete swelling of the polymer support.[11] This step is crucial for exposing the reactive sites within the resin beads.
-
Drain the DMF from the vessel.
Step 2: Initial Fmoc Deprotection
-
Add 10 mL of 20% (v/v) piperidine in DMF to the swollen resin.[10][11]
-
Agitate for 5 minutes, then drain the solution.
-
Add another 10 mL of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete removal of the Fmoc group from the Rink linker.[10][17]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL washes) to remove all residual piperidine.
Step 3: Coupling the First Amino Acid This section assumes the piperidyl amino acid is not the C-terminal residue. If it is, proceed to Step 4.
-
In a separate vial, dissolve 4 equivalents (0.4 mmol) of the desired Fmoc-amino acid and 3.8 equivalents (0.38 mmol) of HATU in ~5 mL of DMF.[4][15]
-
Add 8 equivalents (0.8 mmol) of DIEA to the vial. The solution may change color. Allow this mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
Step 4: Incorporating this compound This step follows an Fmoc deprotection cycle (as in Step 2) of the previously coupled amino acid.
-
Activation: In a separate vial, dissolve 4 equivalents (0.4 mmol) of this compound and 3.8 equivalents (0.38 mmol) of HATU in ~7 mL of DMF. Rationale: The higher solvent volume helps ensure complete dissolution of the bulky amino acid derivative.
-
Add 8 equivalents (0.8 mmol) of DIEA to the vial and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated solution to the deprotected peptide-resin.
-
Agitate the reaction for a minimum of 4 hours at room temperature. Rationale: The extended coupling time is a precaution to counteract the steric hindrance imposed by the piperidyl group. For particularly difficult sequences, coupling can be allowed to proceed overnight.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
Step 5: Monitoring Coupling Efficiency (Kaiser Test)
-
After the post-coupling wash, take a small sample of the resin (a few beads).
-
Perform a Kaiser (ninhydrin) test according to the manufacturer's instructions.[4]
-
Interpretation:
-
Colorless/Yellow Beads: A negative test indicates the absence of free primary amines, meaning the coupling reaction is complete. Proceed to the next cycle.
-
Blue/Purple Beads: A positive test indicates incomplete coupling. The remaining free amines must be addressed by either re-coupling (repeating Step 4) or capping.
-
Step 6: Chain Elongation
-
Repeat the synthesis cycle of deprotection (Step 2) and coupling (Step 3 or 4) for each subsequent amino acid in the peptide sequence. Always monitor coupling efficiency after incorporating a new residue.
Step 7: Final Cleavage and Global Deprotection
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the peptide-resin thoroughly with DMF (5 x 10 mL), followed by DCM (5 x 10 mL) to prepare the resin for the acidic cleavage cocktail.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
Prepare the cleavage cocktail.
| Cleavage Cocktail Component | Volume (for 0.1 mmol scale) | Purpose |
| Trifluoroacetic Acid (TFA) | 9.5 mL | Cleaves peptide from resin; removes Boc & side-chain groups[18] |
| Triisopropylsilane (TIS) | 0.25 mL | Cation scavenger, prevents side reactions[10] |
| Water (H₂O) | 0.25 mL | Cation scavenger[10] |
-
Add ~10 mL of the cleavage cocktail to the dried peptide-resin in a fume hood.
-
Agitate the mixture at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes all acid-labile protecting groups, including the Boc group on the piperidine ring and side-chain groups like Trt, Pbf, and OtBu.[11]
-
Filter the resin and collect the TFA solution containing the peptide into a clean centrifuge tube.
Peptide Purification and Analysis
4.1. Precipitation and Isolation
-
Add the collected TFA solution dropwise into a 50 mL centrifuge tube containing ~40 mL of ice-cold diethyl ether.[16] A white precipitate (the crude peptide) should form immediately.
-
Centrifuge the mixture for 5 minutes at ~3000 rpm.
-
Carefully decant the ether.
-
Wash the peptide pellet twice more by resuspending in cold ether and centrifuging. This removes residual scavengers and organic by-products.
-
After the final wash, allow the peptide pellet to air dry in a fume hood until a white powder is obtained.
4.2. Purification and Analysis
-
The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][19]
-
A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA as an ion-pairing agent.[16]
-
Collect fractions corresponding to the major peak.
-
Confirm the identity and purity of the final peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF to verify the correct molecular weight.[16]
Conclusion
The incorporation of this compound into synthetic peptides is a viable strategy for creating conformationally constrained molecules of high therapeutic potential. The key to success lies in the use of a high-efficiency coupling reagent like HATU, extended coupling times to overcome steric hindrance, and diligent monitoring of reaction completeness via the Kaiser test. The orthogonal Fmoc/Boc protection scheme is fully compatible with standard SPPS workflows, with the Boc group being cleanly removed during the final TFA-mediated cleavage step. By following this detailed protocol, researchers can confidently synthesize novel piperidine-containing peptides for applications in drug development and chemical biology.
References
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Chemistry.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
- Basic Peptides synthesis introduction - LifeTein®.
- Fmoc Amino Acids for SPPS - AltaBioscience.
- Fmoc Solid Phase Peptide Synthesis - ChemPep.
- Piperidine for Peptide Synthesis - Atom Scientific Ltd.
- Revolutionizing Peptide Cleavage and Purification Techniques - peptide-solutions.
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative - BOC Sciences.
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH.
- Analysis and Purification of Synthetic Peptides by Liquid Chromatography - Agilent.
- Post Cleavage Purification and Analysis of Peptides; TFA removal.
- Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC - NIH.
- Peptide Coupling Reagents Guide - Sigma-Aldrich.
- Choosing the Right Coupling Reagent for Peptide Synthesis.
- Piperidine Peptide synthesis | C5H11N - Biosolve Shop.
- Piperidine - Wikipedia.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
Sources
- 1. agilent.com [agilent.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. lifetein.com [lifetein.com]
- 8. chempep.com [chempep.com]
- 9. nbinno.com [nbinno.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]
- 13. Piperidine Peptide synthesis | C5H11N | Biosolve Shop [shop.biosolve-chemicals.eu]
- 14. Piperidine - Wikipedia [en.wikipedia.org]
- 15. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 16. peptide.com [peptide.com]
- 17. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Revolutionizing Peptide Cleavage and Purification Techniques - Dilun Biotechnology [m.peptidescientific.com]
- 19. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Solid-Phase Peptide Synthesis (SPPS) with Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful and transformative strategy in drug discovery and materials science. By moving beyond the canonical 20 amino acids, researchers can design peptides with enhanced stability, novel functionalities, and improved therapeutic profiles.[1][2] Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone technique for creating these modified peptides.[1][2] This guide provides a detailed framework for the successful incorporation of UAAs using Fmoc-based SPPS. It delves into the causal logic behind strategic choices—from resin and linker selection to coupling reagent optimization—and provides robust, field-tested protocols for synthesis, cleavage, and analysis.
Introduction: The Rationale for Unnatural Amino Acids in SPPS
Solid-Phase Peptide Synthesis, pioneered by R. Bruce Merrifield, revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble resin support.[3][4] This simplifies the entire process, as excess reagents and soluble by-products are easily removed by filtration and washing, making the stepwise addition of amino acids highly efficient.[3][5]
The standard SPPS workflow follows a precise, iterative cycle:
-
Deprotection: Removal of the temporary Nα-protecting group (most commonly the base-labile Fmoc group).[6][7]
-
Activation & Coupling: Activation of the incoming amino acid's carboxyl group to facilitate the formation of a peptide bond with the newly freed N-terminus of the resin-bound peptide.[3][6]
-
Washing: Thorough removal of excess reagents and by-products to ensure high purity in the subsequent cycle.[5]
While this process is well-established for the 20 proteinogenic amino acids, the introduction of UAAs presents unique challenges and opportunities.[] UAAs can introduce functionalities not found in nature, such as altered side-chain stereochemistry, bio-orthogonal handles for conjugation, fluorescent probes, or backbone modifications. These modifications can dramatically improve a peptide's pharmacological properties, including:
-
Enhanced Metabolic Stability: By introducing non-natural structures, peptides can become resistant to enzymatic degradation by proteases.[2]
-
Improved Potency and Selectivity: Constraining peptide conformation through cyclic structures or bulky UAA side chains can lock the peptide into its bioactive conformation, increasing receptor affinity.
-
Novel Functions: Incorporation of UAAs can introduce new chemical properties for advanced materials or bioconjugation applications.[2]
However, the very features that make UAAs desirable—their unique size, shape, and reactivity—often complicate their seamless integration into standard SPPS protocols.[]
Strategic Planning: Key Considerations for Incorporating UAAs
Success in synthesizing UAA-containing peptides hinges on careful planning before the first amino acid is coupled. The unique structure of each UAA dictates the optimal choice of resin, coupling strategy, and cleavage conditions.
Resin and Linker Selection
The solid support and its linker are foundational to SPPS.[9][10][11] The choice depends on the desired C-terminal functionality (acid or amide) and the overall sensitivity of the peptide sequence.
-
Polystyrene (PS) Resins: These are the most common supports, offering good mechanical stability and compatibility with a wide range of solvents.[12][13]
-
Polyethylene Glycol (PEG) Resins: PEG-PS composite resins exhibit improved swelling properties in polar solvents, which can enhance reaction kinetics, especially for aggregating or hydrophobic sequences.[12]
-
Rink Amide Resin: A popular choice for generating C-terminal peptide amides.[13] Its acid-labile linker allows for cleavage under standard TFA conditions.[12][13]
-
2-Chlorotrityl Chloride (2-CTC) Resin: Ideal for producing C-terminal acids and protected peptide fragments. Its high acid sensitivity allows for very mild cleavage conditions, preserving sensitive side-chain protecting groups.
The Challenge of Steric Hindrance and Coupling Reagents
The most frequent challenge with UAAs is steric hindrance. Bulky or α,α-disubstituted amino acids can physically obstruct the approach of the activated carboxyl group to the N-terminus of the growing peptide chain, leading to slow or incomplete coupling reactions.[14] This results in deletion sequences, which are difficult to purify from the final product.
To overcome this, one must move beyond standard coupling reagents like DCC/DIC and select more potent activators.
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Reagent Name | Class | Key Features & Causality | Best For |
| HBTU / TBTU | Aminium/Uronium Salt | Forms HOBt active esters. Reliable for most standard couplings but may be insufficient for severely hindered residues.[15] | Routine synthesis, non-hindered UAAs. |
| HATU | Aminium/Uronium Salt | Forms highly reactive HOAt esters. The nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the reaction.[16] | Sterically hindered amino acids, N-methylated residues, and cyclization.[17] |
| COMU | Aminium/Uronium Salt | Forms OxymaPure® active esters. Offers reactivity comparable to HATU but with improved safety (non-explosive) and solubility.[16][18] | High-efficiency couplings, microwave-assisted SPPS, sterically hindered residues.[18] |
| PyBOP / PyAOP | Phosphonium Salt | Forms HOBt/HOAt esters respectively. Does not cause guanidinylation of the free amine, which can be a side reaction with aminium reagents.[16] | Fragment condensation, cyclization, and when guanidinylation is a concern.[16][17] |
Expert Insight: For a particularly hindered UAA, the choice is often between HATU and COMU. While both are highly effective, COMU's superior solubility and safety profile make it an increasingly popular choice in modern labs.[18] Always use a base like N,N-diisopropylethylamine (DIPEA) or Collidine to facilitate the activation.[15][17]
Validated Protocols for SPPS with Unnatural Amino Acids
The following protocols are designed to be self-validating by incorporating in-process controls, such as the Kaiser test, to ensure reaction completion at each critical step.
Protocol 1: General Fmoc-SPPS Cycle for a Difficult UAA Coupling
This protocol outlines a single, robust cycle for incorporating a sterically hindered UAA.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected unnatural amino acid (4 eq.)
-
Coupling Reagent (e.g., HATU) (3.9 eq.)
-
Base: DIPEA (8 eq.)
-
Deprotection Solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)
-
Kaiser Test Kit
Workflow:
-
Resin Swelling: a. Place the resin (e.g., 0.1 mmol scale) in a reaction vessel. b. Add DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[1] c. Drain the DMF.
-
Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin. b. Agitate for 5 minutes, then drain. c. Repeat step 2b for an additional 15 minutes to ensure complete Fmoc removal. d. Wash the resin thoroughly with DMF (5x), IPA (2x), and DMF (3x) to remove all traces of piperidine.
-
In-Process Control: Kaiser Test (Confirmation of Deprotection) a. Take a small sample of resin beads (~5-10 mg). b. Perform the Kaiser test according to the kit manufacturer's instructions. c. Expected Result: A deep blue color on the beads and in the solution indicates the presence of free primary amines, confirming successful deprotection.[15] If the test is negative, repeat the deprotection step.
-
Amino Acid Coupling (The Critical Step): a. In a separate vial, dissolve the Fmoc-UAA (4 eq.) and HATU (3.9 eq.) in DMF. b. Add DIPEA (8 eq.) to the activation mixture and vortex for 1-2 minutes. Causality: This pre-activation step generates the highly reactive OAt ester of the UAA, priming it for rapid reaction with the peptide-resin.[19] c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction for 2-4 hours. For extremely difficult couplings, this can be extended overnight. e. Drain the coupling solution and wash the resin with DMF (5x).
-
In-Process Control: Kaiser Test (Confirmation of Coupling) a. Take a small sample of the washed resin beads. b. Perform the Kaiser test. c. Expected Result: The beads and solution should remain colorless or yellow.[20] This indicates the absence of free primary amines and confirms a complete coupling reaction. d. Troubleshooting: If the test is positive (blue), it signifies incomplete coupling.[21] In this case, perform a second "double" coupling by repeating steps 4a-4e. If the test remains positive, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.[21]
Protocol 2: Cleavage and Global Deprotection
The cleavage cocktail must be chosen based on the amino acid composition of the peptide to effectively remove side-chain protecting groups while preventing side reactions.[22][23]
Table 2: Common Cleavage Cocktails
| Cocktail | Composition (v/v) | Use Case & Rationale |
| TFA/TIS/H₂O | 95 : 2.5 : 2.5 | General Purpose: For peptides without sensitive residues like Cys, Met, or Trp. Triisopropylsilane (TIS) is a scavenger for carbocations generated from t-Butyl-based protecting groups.[23] |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | For Sensitive Residues: Contains a cocktail of scavengers to protect Cys, Met, and Trp from alkylation and oxidation.[23][24] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I | For Met-containing Peptides: Specifically designed to prevent the oxidation of methionine to methionine sulfoxide.[25][26] |
Procedure (Using General Purpose Cocktail):
-
After the final Fmoc deprotection and wash, dry the peptide-resin under a vacuum for at least 1 hour.
-
Prepare the cleavage cocktail (e.g., TFA/TIS/H₂O) fresh in a well-ventilated fume hood. CAUTION: TFA is highly corrosive.[23]
-
Add the cleavage cocktail to the dried resin (~10 mL per gram of resin).[1]
-
Agitate the mixture at room temperature for 2-4 hours.[1]
-
Filter the resin and collect the TFA filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet 2-3 times with cold ether to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
The final step is to purify the crude peptide and verify its identity and purity.
Purification by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for purifying synthetic peptides.[27][28]
-
Principle: Peptides are separated based on their hydrophobicity. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase, typically a gradient of water and acetonitrile containing an ion-pairing agent.
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at 0.1% is commonly used. It protonates acidic residues and forms ion pairs with basic residues, improving peak shape and resolution.[27][28]
Analysis and Characterization
-
Analytical HPLC: Used to assess the purity of the crude and purified peptide.[29]
-
Mass Spectrometry (MS): Essential for confirming the identity of the synthesized peptide.[29][30] Techniques like Electrospray Ionization (ESI-MS) or MALDI-TOF are used to verify that the observed molecular weight matches the calculated mass of the target peptide.[29] For LC-MS analysis, formic acid is often preferred over TFA as a mobile phase additive to avoid ion suppression.[27][28]
Conclusion
The synthesis of peptides containing unnatural amino acids is a nuanced yet highly rewarding endeavor. It requires a departure from "one-size-fits-all" protocols and an embrace of a more strategic, evidence-based approach. By understanding the causal relationships between a UAA's structure and the required synthetic conditions—particularly in the choice of coupling reagents and cleavage cocktails—researchers can successfully unlock the vast potential of these novel molecules. The use of in-process controls like the Kaiser test transforms the synthesis from a black box into a validated, trustworthy process, ensuring the integrity of the final product and accelerating the pace of innovation in peptide-based therapeutics and materials.
References
-
Fields, G. B. (2013). Guide for resin and linker selection in solid-phase peptide synthesis. PubMed. Retrieved from [Link]
-
Subirós-Funosas, R., & Albericio, F. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. PubMed. Retrieved from [Link]
-
(n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Powder Systems. (2025, January 7). What is Solid-phase Peptide Synthesis?. Powder Systems. Retrieved from [Link]
-
(n.d.). Fmoc Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]
-
Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025. Neuland Labs. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Amerigo Scientific. Retrieved from [Link]
-
Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2022, November 23). (PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ResearchGate. Retrieved from [Link]
-
Agilent. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ResearchGate. Retrieved from [Link]
-
Wöhr, T., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Retrieved from [Link]
-
Tian, R., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]
-
(2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. Retrieved from [Link]
-
Waters Corporation. (n.d.). Synthetic Peptide Analysis | Purification, Characterization & Monitoring. Waters Corporation. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A cleavage cocktail for methionine-containing peptides. Semantic Scholar. Retrieved from [Link]
-
Stierle, M., et al. (n.d.). A cleavage cocktail for methionine-containing peptides. PubMed - NIH. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved from [Link]
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- 24. peptide.com [peptide.com]
- 25. A cleavage cocktail for methionine-containing peptides. | Semantic Scholar [semanticscholar.org]
- 26. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. agilent.com [agilent.com]
- 28. lcms.cz [lcms.cz]
- 29. ijsra.net [ijsra.net]
- 30. researchgate.net [researchgate.net]
Application Note & Protocol: Seamless Integration of 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic Acid into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a transformative strategy in modern drug discovery, offering pathways to novel therapeutics with enhanced potency, stability, and selectivity.[1] This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the successful incorporation of the sterically hindered and conformationally constrained ncAA, 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We delve into the causality behind experimental choices, from resin selection to the use of advanced coupling reagents, and provide robust troubleshooting guidance to ensure high-fidelity peptide synthesis.
Introduction: The Rationale for Non-Canonical Scaffolds
Peptides are at the forefront of therapeutic development due to their high specificity and biological activity. However, their application can be limited by poor metabolic stability and conformational flexibility.[2] The introduction of ncAAs, such as this compound, addresses these challenges by introducing unique structural motifs. The piperidine ring, in particular, imparts a degree of conformational rigidity to the peptide backbone, which can be crucial for locking the peptide into a bioactive conformation and enhancing resistance to proteolytic degradation.[3] The orthogonal protection strategy, employing the base-labile Fmoc group for the α-amine and the acid-labile Boc group for the piperidine nitrogen, allows for selective deprotection and further modification, expanding the chemical diversity of the final peptide.[][5]
Properties of this compound
A thorough understanding of the building block's properties is fundamental to developing a successful synthesis strategy.
| Property | Value | Source |
| Chemical Name | 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid | [6] |
| CAS Number | 126330-90-3 | [7] |
| Molecular Formula | C28H34N2O6 | [7][8] |
| Molecular Weight | 494.58 g/mol | [8] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in DMF, DCM, NMP | - |
| Storage | Store in a dry, sealed place | [8] |
The Orthogonal Protection Scheme: Fmoc and Boc Synergy
The dual-protection scheme of this amino acid is central to its utility in SPPS.[9] The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group and is readily cleaved under mild basic conditions, typically with piperidine in DMF.[10] This allows for the iterative elongation of the peptide chain. Concurrently, the tert-butoxycarbonyl (Boc) group protects the nitrogen atom within the piperidine ring. The Boc group is stable to the basic conditions used for Fmoc removal but can be cleaved with moderate to strong acids, such as trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the resin.[][11] This orthogonality is crucial for maintaining the integrity of the side-chain protection throughout the synthesis.[5]
Caption: Orthogonal deprotection of the title amino acid.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of this compound into a peptide sequence on a Rink Amide resin. The principles can be adapted for automated synthesizers.
Materials and Reagents
-
Resin: Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Fmoc-Deprotection Solution: 20% (v/v) piperidine in DMF
-
Amino Acids: Standard Fmoc-protected amino acids and this compound
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Precipitation Solvent: Cold diethyl ether
SPPS Workflow
The SPPS cycle consists of three main stages: deprotection, activation/coupling, and washing.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Step-by-Step Protocol
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.
-
Drain the solution.
3. Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine.
4. Coupling of this compound:
-
Rationale for Reagent Choice: Due to the steric hindrance of this ncAA, a standard carbodiimide coupling may be inefficient.[12] The use of a more potent uronium/aminium-based coupling reagent like HATU or HBTU is strongly recommended to ensure high coupling efficiency and minimize racemization.[13] HATU is often superior for hindered couplings.[13]
-
Activation: In a separate vial, dissolve 3-5 equivalents of this compound and a near-equimolar amount of HATU (e.g., 2.9 equivalents of ncAA and 2.9 equivalents of HATU) in DMF.
-
Add 6 equivalents of DIPEA to the activation mixture. The solution should change color.
-
Allow the activation to proceed for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C), though this may increase the risk of side reactions.[14]
-
Monitoring: After the coupling time, perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.
5. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), followed by DCM (3 times), and finally DMF (3 times) to prepare for the next cycle.
6. Peptide Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the sequence.
7. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Boc protecting group from the piperidine side chain, as well as other acid-labile side-chain protecting groups (e.g., tBu, Trt).[9]
-
Filter the resin and collect the filtrate containing the crude peptide.
8. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS).
Troubleshooting and Key Considerations
-
Incomplete Coupling: This is the most common issue with sterically hindered amino acids.
-
Solution: Use a more potent coupling reagent like HATU or COMU.[15] Increase the coupling time and/or the equivalents of the amino acid and coupling reagents. Consider a double coupling step.
-
-
Aspartimide Formation: If an Asp residue is present in the sequence, prolonged exposure to the basic conditions of Fmoc deprotection can lead to aspartimide formation.[16]
-
Solution: Use a faster Fmoc deprotection protocol, for example, by adding 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution, which can reduce the deprotection time.[9]
-
-
Racemization: The risk of racemization is higher during the activation of amino acids, especially with strong bases and elevated temperatures.[14]
-
Solution: Use additives like HOBt or Oxyma Pure to suppress racemization.[17] Pre-activate the amino acid for a minimal amount of time before adding it to the resin.
-
-
Side Reactions during Boc Deprotection: The tert-butyl cation generated during TFA cleavage can cause side reactions with nucleophilic residues like Trp and Met.[18]
-
Solution: The inclusion of scavengers like TIS in the cleavage cocktail is essential to trap these reactive cations.[18]
-
Conclusion
The successful incorporation of this compound into a peptide sequence is readily achievable with careful consideration of the protocol and the use of appropriate, high-efficiency coupling reagents. This ncAA offers a valuable tool for medicinal chemists to introduce conformational constraints and novel chemical handles into peptide-based drug candidates. By following the detailed protocol and troubleshooting guidance provided, researchers can confidently integrate this and other complex building blocks to accelerate the discovery and development of next-generation peptide therapeutics.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
-
National Institutes of Health. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]
-
MDPI. (n.d.). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
Peptide Port. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
The Australian National University. (n.d.). Non-Canonical Amino Acids for Protein Analysis and Peptide Inhibitors. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Mapping the structure–activity landscape of non-canonical peptides with MAP4 fingerprinting. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
PubMed. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Enumerative Discovery of Noncanonical Polypeptide Secondary Structures. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2020). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Retrieved from [Link]
-
MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]
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- 5. biosynth.com [biosynth.com]
- 6. This compound suppliers & manufacturers in China [m.chemicalbook.com]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Orthogonal Deprotection of Fmoc- and Boc-Protected Amino Acids: A Detailed Guide for Peptide Synthesis
In the intricate world of peptide synthesis and drug development, the precise assembly of amino acid building blocks is paramount. The success of synthesizing complex peptides hinges on a robust strategy for protecting and selectively deprotecting reactive functional groups. Among the various methodologies, the orthogonal protection scheme utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups stands as a cornerstone of modern peptide chemistry.[1][2] This guide provides an in-depth exploration of the principles, mechanisms, and practical protocols for the orthogonal deprotection of Fmoc- and Boc-protected amino acids, tailored for researchers, scientists, and professionals in the field.
The Principle of Orthogonal Protection in Peptide Synthesis
Orthogonal protection is a powerful strategy in multi-step organic synthesis that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others.[3][4] This allows for the selective unmasking of functional groups at desired stages of a synthesis, providing precise control over the construction of complex molecules like peptides.[3][5] In the context of Fmoc and Boc dual-protected amino acids, this orthogonality is achieved by leveraging their distinct chemical labilities: the Fmoc group is base-labile, while the Boc group is acid-labile.[6][] This fundamental difference allows for the selective removal of one group while the other remains intact, a critical feature for solid-phase peptide synthesis (SPPS) and the synthesis of peptides with modified side chains.[][8]
Diagram: The Principle of Orthogonal Deprotection
Caption: Orthogonal protection allows selective removal of either the base-labile Fmoc group or the acid-labile Boc group.
The Fmoc Group: Base-Labile Protection
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a mainstay in modern solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions.[1][] It is stable to acidic conditions, making it compatible with acid-labile side-chain protecting groups.[10][11]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a classic β-elimination reaction initiated by a base, typically a secondary amine like piperidine.[][12] The process involves two main steps:
-
Proton Abstraction: The base abstracts the acidic proton on the β-carbon of the fluorenyl ring system.[13]
-
Elimination: This leads to the formation of a dibenzofulvene (DBF) intermediate and an unstable carbamic acid, which rapidly decarboxylates to release the free amine.[][14]
The secondary amine also serves to trap the reactive dibenzofulvene byproduct, preventing potential side reactions.[12][13]
Diagram: Fmoc Deprotection Workflow
Caption: Cyclical workflow for Fmoc-based solid-phase peptide synthesis.
Protocol for Fmoc Deprotection in SPPS
This protocol outlines the standard procedure for removing the Fmoc group from a peptide anchored to a solid support.
Reagents and Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.[15]
-
Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate the mixture for 15-30 minutes at room temperature.[15]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (typically 3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[16]
-
Confirmation of Deprotection (Optional): A small sample of the resin can be tested with a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.
-
Proceed to the next coupling step.
The Boc Group: Acid-Labile Protection
The tert-butyloxycarbonyl (Boc) protecting group was a foundational element in the early development of SPPS and remains crucial for specific applications, particularly in solution-phase synthesis and for the protection of certain amino acid side chains.[2][]
Mechanism of Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed elimination process.[17] The mechanism proceeds as follows:
-
Protonation: A strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group.[17][18]
-
Carbocation Formation: The protonated group becomes unstable, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[17][18]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine. The resulting amine is typically protonated by the excess acid, forming a salt.[6][18]
A key consideration in Boc deprotection is the generation of the reactive tert-butyl cation, which can lead to side reactions with nucleophilic amino acid residues like tryptophan, methionine, and cysteine.[19][20] To mitigate this, "scavengers" such as triisopropylsilane (TIS) or water are added to the cleavage cocktail to trap the carbocation.[19][21]
Diagram: Boc Deprotection Workflow
Caption: General workflow for the acid-catalyzed deprotection of a Boc group.
Protocol for Boc Deprotection
This protocol describes a general procedure for the removal of a Boc group in solution.
Reagents and Materials:
-
Boc-protected amino acid or peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) as a solvent
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Cold diethyl ether for precipitation
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Boc-protected compound in DCM in a round-bottom flask.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail, a common mixture being 95% TFA, 2.5% water, and 2.5% TIS. The exact composition may vary depending on the amino acid sequence.[22]
-
Deprotection Reaction: Add the cleavage cocktail to the dissolved compound and stir the reaction mixture at room temperature for 1-2 hours.
-
TFA Removal: Remove the TFA under reduced pressure (rotoevaporation).
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected peptide as its TFA salt.
-
Isolation: Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.
-
Drying: Dry the product under vacuum.
Summary of Orthogonal Deprotection Conditions
The following table provides a concise comparison of the deprotection conditions for Fmoc and Boc groups, highlighting their orthogonality.
| Feature | Fmoc Deprotection | Boc Deprotection |
| Protecting Group | 9-Fluorenylmethoxycarbonyl | tert-Butoxycarbonyl |
| Cleavage Reagent | Base (e.g., 20% Piperidine in DMF) | Strong Acid (e.g., Trifluoroacetic Acid) |
| Mechanism | β-Elimination | Acid-catalyzed elimination |
| Byproducts | Dibenzofulvene (DBF) | tert-butyl cation, CO2 |
| Typical Conditions | Mildly basic | Strongly acidic |
| Reaction Time | 15-30 minutes | 1-2 hours |
| Compatibility | Stable to acids | Stable to bases |
Troubleshooting and Side Reactions
Fmoc Deprotection:
-
Incomplete Deprotection: Can occur due to peptide aggregation. Switching to a more hindered base like DBU or using additives like HOBt can sometimes help.[23]
-
Aspartimide Formation: A common side reaction involving aspartic acid residues, which can be minimized by using additives like HOBt in the deprotection solution or by using piperazine instead of piperidine.[24][25]
-
Racemization: C-terminal cysteine residues can be susceptible to racemization under basic conditions.[24]
Boc Deprotection:
-
Alkylation of Side Chains: The tert-butyl cation can alkylate nucleophilic side chains of tryptophan, methionine, and cysteine. The use of scavengers is crucial to prevent this.[19][20]
-
Incomplete Deprotection: May result from insufficient acid concentration or reaction time, especially with sterically hindered substrates.[17]
-
O-sulfonation: During the cleavage of Pmc or Mtr protecting groups from arginine residues in the presence of O-tert-butyl protected serine or threonine, O-sulfonation can occur in the absence of suitable scavengers.[26]
Safety Precautions
-
Piperidine: Is a flammable, toxic, and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[27][28]
-
Trifluoroacetic Acid (TFA): Is a highly corrosive and toxic acid. Handle with extreme care in a fume hood, using appropriate PPE. Ensure proper quenching and disposal procedures are followed.[29][30]
Conclusion
The orthogonal Fmoc/Boc protection strategy is a versatile and powerful tool in the arsenal of peptide chemists. A thorough understanding of the underlying chemical principles, reaction mechanisms, and potential side reactions is essential for its successful implementation. By carefully selecting deprotection conditions and employing appropriate troubleshooting strategies, researchers can effectively synthesize complex peptides for a wide range of applications in research, diagnostics, and therapeutics.
References
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Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
- Packman, L. C. (1995). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. International Journal of Peptide and Protein Research, 45(5), 420-424.
-
Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
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Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
- Amblard, F., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Bofill, J. M., & Albericio, F. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Jaeger, E., Remmer, H. A., & Jung, G. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler, 374(5), 349-362.
-
Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry. Retrieved from [Link]
- Boatman, P. D., et al. (2024).
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Boatman, P. D., et al. (2024).
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved from [Link]
- Jones, A. D., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Organic Process Research & Development, 14(4), 869-875.
- Góngora-Benítez, M., et al. (2014). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 20(1), 1-8.
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
- Boatman, P. D., et al. (2024).
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]
- Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(8), 11956-11973.
- Sletten, E. M., & Bertozzi, C. R. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. Peptide Research, 3(4), 161-214.
-
PW Consulting. (2025). FMOC and BOC Protected Amino Acids Market. Retrieved from [Link]
- Giri, R., et al. (2017). A mild, practical, and straight forward method for Boc deprotection and its use in peptide synthesis both in solution and on solid support. Tetrahedron Letters, 58(26), 2589-2592.
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-124). Academic Press.
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
- Gellman, S. H., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. The Journal of Organic Chemistry, 87(10), 6546-6557.
- Khaksar, S., & Gholami, M. R. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10196.
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Application Note: A Guide to the Strategic Use of Fmoc-Piperidyl-Propanoic Acid for the Development of Advanced Peptide-Based Drugs
Authored by: Senior Application Scientist
Abstract
The therapeutic potential of peptides is often hindered by their poor pharmacokinetic profiles, including low metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. The incorporation of non-canonical amino acids and rigidifying structural motifs is a key strategy to overcome these limitations. Fmoc-piperidyl-propanoic acid is a valuable building block that introduces a conformationally constrained piperidine scaffold into a peptide sequence. This guide provides a comprehensive overview of the strategic incorporation of Fmoc-piperidyl-propanoic acid in peptide-based drug development. We present detailed protocols for its use in solid-phase peptide synthesis (SPPS), discuss its impact on peptide structure and function, and offer troubleshooting advice. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the therapeutic properties of peptide candidates.
Introduction: The Strategic Advantage of Piperidine Scaffolds in Peptide Drug Design
The piperidine motif is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1][2] Its incorporation into peptides offers several advantages for drug design.[3][4] The six-membered heterocyclic ring of piperidine introduces a significant degree of conformational rigidity. This pre-organization of the peptide backbone can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.[5]
Furthermore, the non-natural structure of the piperidine ring can enhance the metabolic stability of peptides by sterically shielding adjacent peptide bonds from enzymatic degradation by proteases.[6][7] This increased proteolytic stability is a critical factor in improving a peptide's in vivo half-life.[8][9] The piperidine moiety can also modulate the physicochemical properties of a peptide, such as its solubility and lipophilicity, which can be fine-tuned to optimize its pharmacokinetic profile.[1][4]
Fmoc-piperidyl-propanoic acid is an ideal reagent for introducing these benefits via a well-established Fmoc-based solid-phase peptide synthesis (SPPS) workflow.[10][11][12] The Fmoc protecting group is readily removed under mild basic conditions, ensuring compatibility with a wide range of peptide sequences and side-chain protecting groups.[13][14]
Key benefits of incorporating Fmoc-piperidyl-propanoic acid:
-
Enhanced Conformational Stability: The rigid piperidine ring restricts backbone flexibility, favoring a specific bioactive conformation.
-
Improved Receptor Binding: Pre-organization of the peptide can lead to higher binding affinity and selectivity for its target.
-
Increased Proteolytic Resistance: The piperidine scaffold can sterically hinder protease activity, prolonging the peptide's half-life.[7]
-
Favorable Pharmacokinetic Properties: The piperidine moiety can be used to modulate solubility and membrane permeability.[1]
Experimental Protocols: Solid-Phase Synthesis and Cleavage
The following protocols are designed for the manual synthesis of a peptide incorporating Fmoc-piperidyl-propanoic acid. These can be adapted for automated peptide synthesizers.
Materials and Reagents
-
Fmoc-piperidyl-propanoic acid
-
High-quality Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal acid peptides)[15]
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) (peptide synthesis grade)
-
Deprotection Solution: 20% (v/v) piperidine in DMF[11]
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[16]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail (Reagent B): 88% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)[17]
-
Cold diethyl ether
-
HPLC-grade acetonitrile (ACN) and water
Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain tethered to a solid support.[10][18]
Caption: Workflow for SPPS with Fmoc-piperidyl-propanoic acid.
Step-by-Step Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes to ensure complete removal of the Fmoc group.[11]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
For standard amino acids, pre-activate a solution of the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 1-2 minutes.
-
Add the activated mixture to the resin and couple for 1-2 hours.
-
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Incorporation of Fmoc-Piperidyl-Propanoic Acid:
-
Rationale: Due to the steric bulk of the piperidyl moiety, a more potent coupling reagent and longer reaction time are recommended to ensure high coupling efficiency.[19][20][21]
-
Protocol: Pre-activate Fmoc-piperidyl-propanoic acid (2-3 eq.), HATU (1.9-2.9 eq.), and DIPEA (4-6 eq.) in DMF.[16] Couple for 2-4 hours, or overnight for particularly difficult sequences.
-
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF, then DCM, and dry under vacuum.
-
Treat the resin with a freshly prepared cleavage cocktail (e.g., Reagent B) for 2-3 hours at room temperature.[17][22] This step cleaves the peptide from the resin and removes side-chain protecting groups.[23][24]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide by reverse-phase HPLC (RP-HPLC) and confirm its identity by mass spectrometry.
-
Characterization of Modified Peptides
The introduction of the piperidyl-propanoic acid moiety necessitates thorough characterization to understand its impact on the peptide's properties.
Structural Analysis
-
Circular Dichroism (CD) Spectroscopy: CD is a powerful technique for assessing the secondary structure of peptides (e.g., α-helix, β-sheet, random coil).[25][26] A comparison of the CD spectra of the modified and unmodified peptides can reveal conformational changes induced by the piperidine scaffold.[27][28]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as COSY, TOCSY, and NOESY, can provide detailed insights into the three-dimensional structure of the peptide in solution.[29] This is particularly useful for confirming the conformational constraints imposed by the piperidine ring.
Functional and Stability Assays
-
Receptor Binding Assays: Quantify the binding affinity (e.g., Ki, IC50) of the modified peptide to its target receptor and compare it to the parent peptide.
-
Proteolytic Stability Assays: Incubate the peptide with relevant proteases or in biological matrices like plasma or serum.[8][30] Monitor the degradation of the peptide over time using HPLC or LC-MS to determine its half-life.[6][9]
Table 1: Example Data for a Hypothetical Peptide
| Property | Parent Peptide | Piperidyl-Modified Peptide |
| Receptor Binding Affinity (Ki) | 50 nM | 5 nM |
| Proteolytic Half-Life (in human serum) | 15 min | 120 min |
| Secondary Structure (via CD) | 20% α-helix | 45% α-helix |
This data is for illustrative purposes only.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete coupling of Fmoc-piperidyl-propanoic acid | Steric hindrance, insufficient activation.[19] | Use a more potent coupling reagent like HATU or COMU.[16][31] Increase coupling time (up to overnight). Perform a double coupling. |
| Low yield after cleavage | Incomplete cleavage from the resin. | Extend cleavage time to 4 hours. Ensure sufficient volume of cleavage cocktail is used.[24] |
| Presence of side-products | Scavengers in the cleavage cocktail are insufficient or inappropriate for the peptide sequence.[32][33] | Choose a cleavage cocktail with scavengers tailored to your peptide's amino acid composition (e.g., for Trp, Cys, Met).[22] |
Conclusion
Fmoc-piperidyl-propanoic acid is a powerful and versatile building block for the development of next-generation peptide therapeutics. Its ability to impart conformational rigidity and enhance proteolytic stability makes it an invaluable tool for addressing the common challenges in peptide drug design. The protocols and guidelines presented in this document provide a solid foundation for the successful synthesis and characterization of piperidine-modified peptides, paving the way for the discovery of novel drug candidates with improved pharmacological properties.
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- BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
- ACS Publications. (2009). Rapid Profiling of Peptide Stability in Proteolytic Environments.
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- Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
- PubMed. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
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- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- PubMed. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.
- PMC - NIH. (n.d.). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
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- ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization | Request PDF.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
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- Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
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- Creative Proteomics. (n.d.). CD-Based Peptide Secondary Structure Analysis.
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- Chem-Impex. (n.d.). 4-(1-Fmoc-piperidin-4-yl)butanoic acid.
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- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Fmoc-(R)-3-Amino-4-(4-cyanophenyl)butyric Acid: A Key Building Block for Peptide Synthesis and Drug Discovery.
- MDPI. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
- Creative Peptides. (n.d.). (R)-3-(Fmoc-amino)-4-(trityl-thio)butanoic acid.
- BroadPharm. (n.d.). Fmoc-4-aminobutanoic acid, 116821-47-7.
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Bioconjugation with Piperidylpropanoic Acid Derivatives: A Detailed Guide to Application and Protocol
Introduction: The Strategic Advantage of Piperidylpropanoic Acid Linkers in Bioconjugation
In the landscape of bioconjugation, the choice of a chemical linker is a critical determinant of the stability, efficacy, and pharmacokinetic profile of the resulting conjugate. Piperidylpropanoic acid derivatives have emerged as a compelling class of linkers, particularly in the development of sophisticated biomolecular constructs such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The piperidine ring, a saturated six-membered heterocycle, is not merely a spacer but a functional component that imparts significant advantages to the linker's design.[1][2][3]
The incorporation of a piperidine moiety into a linker structure offers several key benefits:
-
Enhanced Solubility: The basic nitrogen atom within the piperidine ring can be protonated at physiological pH, which can significantly improve the aqueous solubility of the bioconjugate.[1][4] This is particularly advantageous when working with hydrophobic payloads or biomolecules.
-
Increased Metabolic Stability: The rigid, cyclic nature of the piperidine ring can confer enhanced resistance to enzymatic degradation in vivo, leading to a longer circulation half-life of the bioconjugate.[1]
-
Conformational Rigidity: Unlike flexible aliphatic linkers, the defined geometry of the piperidine ring provides conformational constraint. This rigidity can be crucial for precise spatial positioning of the conjugated molecules, which is often essential for optimal biological activity, as seen in the design of PROTACs.[1][4]
This guide provides a comprehensive overview of the principles and protocols for the successful application of piperidylpropanoic acid derivatives in bioconjugation. We will delve into the synthesis of these linkers, their activation for conjugation, and detailed, step-by-step protocols for their coupling to amine-containing biomolecules.
Workflow for Bioconjugation with Piperidylpropanoic Acid Derivatives
The overall process for utilizing a piperidylpropanoic acid linker in bioconjugation can be broken down into two main stages: the synthesis and activation of the linker, followed by the conjugation to the target biomolecule.
Figure 1: A generalized workflow for the preparation and bioconjugation of piperidylpropanoic acid derivatives.
Part 1: Synthesis and Activation of Piperidylpropanoic Acid Linkers
A common strategy for preparing a functionalized piperidylpropanoic acid linker involves a multi-step organic synthesis approach. The following is a generalized protocol for the synthesis of a protected piperidylpropanoic acid, which can then be deprotected and activated for bioconjugation.
Protocol 1: Synthesis of a Boc-Protected Piperidylpropanoic Acid Derivative
This protocol describes a plausible synthetic route. For specific derivatives, reaction conditions may need to be optimized.
Materials:
-
Boc-protected piperidine derivative
-
Appropriate haloalkanoic acid ester (e.g., ethyl 3-bromopropanoate)
-
Strong base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Reagents for ester hydrolysis (e.g., Lithium hydroxide)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
Alkylation:
-
Dissolve the Boc-protected piperidine derivative in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a strong base (e.g., sodium hydride) portion-wise.
-
Allow the reaction to stir at 0 °C for 30 minutes.
-
Slowly add the haloalkanoic acid ester (e.g., ethyl 3-bromopropanoate).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Ester Hydrolysis:
-
Dissolve the purified ester in a mixture of THF and water.
-
Add lithium hydroxide and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the Boc-protected piperidylpropanoic acid.
-
Protocol 2: Activation of Piperidylpropanoic Acid to its N-Hydroxysuccinimide (NHS) Ester
The activation of the carboxylic acid to an NHS ester is a crucial step to enable efficient reaction with primary amines on biomolecules.[5] This protocol utilizes the common coupling agents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
Piperidylpropanoic acid derivative (with other functional groups protected if necessary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)
-
Reagents for work-up and purification
Procedure:
-
Reaction Setup:
-
Dissolve the piperidylpropanoic acid derivative (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Stir the solution at room temperature.
-
-
Activation:
-
Add EDC (1.2 equivalents) to the solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the formation of the NHS ester by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the reaction mixture can often be used directly in the subsequent conjugation step if performed in a compatible solvent.
-
Alternatively, the NHS ester can be purified. Dilute the reaction mixture with ethyl acetate and wash with water and brine to remove excess EDC and NHS.
-
Dry the organic layer and concentrate under reduced pressure to obtain the piperidylpropanoic acid NHS ester.
-
Note: NHS esters are moisture-sensitive and should be used immediately or stored under anhydrous conditions at low temperature.
-
Figure 2: Reaction scheme for the activation of a piperidylpropanoic acid to its NHS ester using EDC and NHS.
Part 2: Bioconjugation to Amine-Containing Biomolecules
The activated piperidylpropanoic acid NHS ester can be readily conjugated to biomolecules containing primary amines, such as the lysine residues and the N-terminus of proteins.
Protocol 3: General Procedure for Protein Labeling with a Piperidylpropanoic Acid NHS Ester
This protocol provides a general guideline for the conjugation of a piperidylpropanoic acid NHS ester to a protein. The optimal conditions, including protein concentration, linker-to-protein molar ratio, and reaction time, should be determined empirically for each specific system.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., Phosphate Buffered Saline - PBS, pH 7.2-8.0)
-
Piperidylpropanoic acid NHS ester (freshly prepared or properly stored)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the piperidylpropanoic acid NHS ester in anhydrous DMSO or DMF.
-
Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an appropriate amine-free buffer.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the piperidylpropanoic acid NHS ester solution to the protein solution while gently vortexing. A common starting point is a 10-20 fold molar excess of the NHS ester.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours. The optimal time and temperature will depend on the specific protein and linker.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Bioconjugate:
-
Remove excess, unreacted linker and byproducts using a suitable purification method. Size-exclusion chromatography (e.g., a desalting column) is a common and effective method for separating the labeled protein from small molecule impurities. Dialysis or tangential flow filtration can also be used.
-
-
Characterization of the Bioconjugate:
-
Determine the protein concentration of the final conjugate (e.g., by Bradford or BCA assay).
-
Determine the degree of labeling (DOL), which is the average number of linker molecules conjugated per protein molecule. This can be achieved using various analytical techniques such as UV-Vis spectroscopy (if the linker has a chromophore), mass spectrometry, or HPLC.
-
Data Presentation: Optimizing Reaction Conditions
The efficiency of the conjugation reaction is influenced by several factors. The following table provides a summary of key parameters and their typical ranges for optimization.
| Parameter | Typical Range | Rationale and Considerations |
| pH | 7.2 - 8.5 | A slightly alkaline pH is required to ensure that the target primary amines on the biomolecule are deprotonated and thus nucleophilic. However, higher pH also increases the rate of hydrolysis of the NHS ester, which is a competing reaction.[6] |
| Molar Ratio (Linker:Biomolecule) | 5:1 to 50:1 | A molar excess of the NHS ester is used to drive the reaction to completion. The optimal ratio depends on the number of available amines on the biomolecule and the desired degree of labeling. |
| Reaction Time | 1 - 12 hours | Longer reaction times can lead to higher degrees of labeling but also increase the risk of NHS ester hydrolysis and potential protein degradation. |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can help to minimize hydrolysis of the NHS ester and maintain protein stability, but will also slow down the conjugation reaction rate. |
| Biomolecule Concentration | 1 - 10 mg/mL | Higher concentrations of the biomolecule can improve reaction kinetics and labeling efficiency. |
Conclusion and Future Perspectives
Piperidylpropanoic acid derivatives offer a powerful tool for the construction of advanced bioconjugates with enhanced physicochemical and pharmacokinetic properties. The protocols outlined in this guide provide a solid foundation for researchers to successfully implement these linkers in their work. The inherent advantages of the piperidine scaffold, including improved solubility and stability, make these linkers particularly well-suited for the development of next-generation therapeutics and diagnostic agents. As the field of bioconjugation continues to evolve, the rational design of linkers based on privileged structures like piperidine will undoubtedly play a pivotal role in advancing the capabilities of biomolecular engineering.
References
-
PubMed. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. [Link]
-
RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]
-
Amerigo Scientific. (n.d.). N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. [Link]
-
ResearchGate. (2025). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. [Link]
- Google Patents. (2005). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
-
YouTube. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
Application Note: A Multi-Modal Analytical Strategy for the Comprehensive Characterization of Peptides with Piperidine Moieties
Abstract
The incorporation or presence of piperidine moieties in therapeutic peptides presents unique analytical challenges, whether as a residual process impurity from solid-phase peptide synthesis (SPPS) or as an integral structural component of a peptidomimetic. A robust, multi-faceted analytical strategy is paramount for ensuring the identity, purity, structure, and safety of these complex biomolecules. This guide provides an in-depth exploration of the core analytical techniques—chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy—and offers detailed protocols and field-proven insights for their application. We delve into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a self-validating framework for the comprehensive characterization of piperidine-containing peptides.
Introduction: The Dual Role of Piperidine in Peptide Chemistry
Piperidine is a ubiquitous reagent in modern peptide chemistry, primarily employed as a base for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group during solid-phase peptide synthesis (SPPS).[1][2] Its efficiency in this role also makes it a critical process-related impurity that must be monitored and controlled to meet stringent regulatory standards.[3]
Beyond its role in synthesis, the piperidine ring is a valuable scaffold in medicinal chemistry. It is often incorporated into peptide backbones or side chains to create peptidomimetics with enhanced conformational rigidity, metabolic stability, or receptor-binding affinity.[4] The characterization of these modified peptides requires distinguishing the intentionally incorporated moiety from residual synthesis reagents and fully elucidating its impact on the peptide's three-dimensional structure.
The analytical challenges are therefore twofold:
-
For process development: Quantifying and removing residual piperidine and related byproducts.
-
For drug discovery and development: Confirming the covalent incorporation of the piperidine moiety and determining its structural influence.
This application note provides a systematic approach to address both challenges.
Core Analytical Challenges
The presence of a basic piperidine moiety, whether as a free base or a covalently bound functional group, introduces specific complexities that must be addressed during method development:
-
Chromatographic Co-elution: The polarity of piperidine can lead to its co-elution with the main peptide peak or other synthesis-related impurities in reversed-phase HPLC, masking its presence.
-
Ionization Effects in Mass Spectrometry: The basic nitrogen of the piperidine ring is readily protonated, which can influence the charge state distribution of the peptide in electrospray ionization (ESI) and potentially suppress the ionization of other components.
-
Structural Ambiguity: Differentiating between a residual, non-covalently bound piperidine molecule and a covalently attached piperidine-adduct post-synthesis can be challenging without high-resolution analytical techniques.
-
Aggregation and Solubility: The modification can alter the peptide's physicochemical properties, potentially leading to aggregation or poor solubility, which complicates sample preparation and analysis.[5]
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of synthetic peptides.[6] For peptides involving piperidine, the primary goal is to develop a separation method with sufficient resolution to distinguish the target peptide from piperidine itself, piperidine-DBF adducts (from Fmoc removal), and other synthesis-related impurities.[7][8]
Workflow for HPLC Method Development
Caption: HPLC method development workflow for piperidine-containing peptides.
Protocol 1: RP-HPLC Purity Analysis
1. Objective: To resolve the target peptide from piperidine and other process-related impurities.
2. Materials:
-
HPLC system with UV detector (Agilent 1200 or equivalent).[7]
-
Reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18, 3.5 µm, 4.6 × 150 mm).[7]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN).
-
Sample: Crude or purified peptide dissolved in Mobile Phase A at ~1 mg/mL.
3. Methodology:
- System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
- Sample Injection: Inject 10-20 µL of the prepared peptide sample.[7]
- Chromatographic Run: Apply a linear gradient from 5% to 70% Mobile Phase B over 45 minutes.[7]
- Detection: Monitor the eluent using a UV detector at 214 nm (for peptide bonds) and 301 nm (to detect dibenzofulvene-piperidine adducts if Fmoc chemistry was used).[9]
- Column Wash: After the analytical gradient, wash the column with 95% Mobile Phase B for 5 minutes before re-equilibrating at starting conditions.
4. Rationale and Self-Validation:
-
Why TFA? Trifluoroacetic acid acts as an ion-pairing agent, sharpening peptide peaks and improving resolution. However, it is an ion-suppressing agent and should be replaced with a volatile alternative like formic acid if fractions are to be collected for mass spectrometry.
-
Dual Wavelength Detection: Monitoring at 214 nm provides a general chromatogram for all peptide species. The 301 nm channel is highly specific for the dibenzofulvene adduct, providing a direct diagnostic tool for incomplete Fmoc deprotection or issues with the piperidine wash steps.[9] A peak in the 301 nm channel that is absent in a piperidine-free control synthesis validates the presence of this specific impurity.
Mass Spectrometric Characterization
Mass spectrometry (MS) is indispensable for confirming the molecular weight of the target peptide and identifying impurities.[10] Liquid Chromatography-Mass Spectrometry (LC-MS) offers the highest level of confidence by coupling the separation power of HPLC with the mass-resolving power of MS.[5][11]
Protocol 2: LC-MS for Identity Confirmation
1. Objective: To confirm the molecular weight of the peptide and identify any piperidine-related modifications or impurities.
2. Materials:
-
LC-MS system (e.g., Agilent Q-TOF or equivalent).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in ACN.
-
The HPLC method from Protocol 1, adapted for formic acid.
3. Methodology:
- Sample Preparation: Dilute the peptide sample to approximately 50 µg/mL in Mobile Phase A.
- LC Separation: Inject the sample onto the LC-MS system using the formic acid-based mobile phases.
- MS Acquisition: Acquire mass spectra in positive ion electrospray ionization (ESI+) mode over a mass range appropriate for the expected peptide mass (e.g., m/z 400-2000).
- Data Analysis:
- Deconvolute the resulting spectrum to determine the zero-charge molecular weight of the major peaks.
- Compare the experimental mass with the theoretical mass of the target peptide.
- Search for masses corresponding to potential piperidine adducts (e.g., [M+85.15 Da]+ for a piperidine adduct).
4. Data Interpretation and Causality:
| Species | Theoretical Mass (Da) | Expected Observation in MS | Rationale |
| Target Peptide (P) | X | [P + nH]n+ | The expected product. |
| Piperidine Adduct | X + 85.15 | [(P+C₅H₁₁N) + nH]n+ | Incomplete washing post-synthesis can lead to adduct formation. |
| Deletion Sequence | X - Mass of AA | [(P-AA) + nH]n+ | Incomplete coupling during a synthesis cycle. |
| Incomplete Deprotection | X + 222.24 | [(P+Fmoc) + nH]n+ | Inefficient Fmoc removal by piperidine. |
5. Collision-Induced Dissociation (MS/MS): For peptides where piperidine is part of the core structure, MS/MS is crucial for localization. The fragmentation pattern can reveal if the piperidine moiety is stable or if it represents a labile point in the structure. The neutral loss of water or other small molecules can be characteristic of piperidine alkaloid fragmentation patterns and can be used as a diagnostic tool.[12]
NMR Spectroscopy for Definitive Structural Elucidation
While MS confirms mass, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, three-dimensional structure of peptides in solution.[13][14][15] It is the gold standard for confirming the precise atomic connectivity and spatial arrangement of a piperidine moiety within a peptide.
Logical Flow for NMR Structural Analysis
Caption: Logical workflow for NMR-based peptide structure determination.
Protocol 3: NMR Sample Preparation and Key Experiments
1. Objective: To confirm the covalent structure and determine the 3D conformation of the piperidine moiety relative to the peptide backbone.
2. Materials:
-
NMR Spectrometer (600 MHz or higher).
-
Lyophilized peptide of high purity (>98%).
-
NMR buffer (e.g., 90% H₂O / 10% D₂O, 20 mM Phosphate buffer, pH 6.5).[16]
-
Sample concentration should be >0.5 mM.[17]
3. Methodology:
- Sample Preparation: Dissolve the lyophilized peptide in the NMR buffer to the desired concentration. Filter if necessary.
- 1D ¹H Spectrum: Acquire a simple 1D proton spectrum to assess the overall sample quality, checking for peak dispersion which indicates a well-folded peptide.
- 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid's spin system. The distinct pattern of protons from the piperidine ring will form their own isolated spin system, confirming its presence and allowing for the assignment of its protons.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for 3D structure. It identifies protons that are close in space (<5 Å), regardless of whether they are connected by bonds.
- Data Analysis: Look for NOE cross-peaks between the assigned piperidine protons and specific protons on the peptide backbone or amino acid side chains. These spatial correlations are used as constraints to calculate the final 3D structure.
4. Rationale and Causality:
-
Why TOCSY first? The TOCSY experiment is like an inventory of parts. It allows you to definitively group all the signals from a single residue together, including the entire spin system of the piperidine moiety. This is a prerequisite for interpreting the more complex NOESY spectrum.
-
Why NOESY for structure? The NOE is distance-dependent. A strong NOE between a piperidine proton and, for example, a tryptophan side-chain proton provides unambiguous proof that these two parts of the molecule are folded close to each other in 3D space. This is the only technique that can provide this level of structural detail in solution.[16]
Integrated Analytical Workflow
A truly robust characterization strategy does not rely on a single technique but integrates the strengths of each.
Caption: Integrated workflow for peptide characterization.
Conclusion
The characterization of peptides containing piperidine moieties demands a meticulous, multi-modal analytical approach. By integrating the separation power of HPLC, the definitive mass identification of MS, and the detailed structural insights from NMR, researchers can build a comprehensive data package. This strategy not only ensures the identity and purity of the final product but also provides a deep understanding of its structural and chemical properties, which is essential for successful drug development and regulatory compliance. The protocols and rationale provided herein serve as a robust foundation for building and validating these critical analytical methods.
References
- Bax, A. (2020). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Methods in Molecular Biology.
- Deshmukh, M. V., & Kulkarni, V. R. (2020). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
- Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis. Creative Proteomics.
- Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich.
- University of Queensland. (n.d.). Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace.
- Koolen, H. H. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- Vergel-Galeano, F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
- BenchChem. (2025). A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines. Benchchem.
- Lopez-Mendez, B., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI.
- Fields, G. B. (2007). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications.
- Vergel Galeano, F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate.
-
Liberty, A. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. Available at: [Link]
- Temple University. (n.d.). THE PREPARATION AND CHARACTERIZATION OF PRO-APOPTOTIC PEPTIDE ALA-VAL-PRO-ILE AND ITS DERIVATIVES. Temple University Electronic Theses and Dissertations.
- IJSRA. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
- Biosolve Shop. (n.d.). Piperidine Peptide synthesis. Biosolve Shop.
- Atom Scientific Ltd. (n.d.). Piperidine for Peptide Synthesis. Atom Scientific Ltd.
- Norris, B. (2023). Trends and Challenges in Peptide Bioanalysis and Production. Oxford Global.
- Fry, D. C., et al. (2014). Core modification of substituted piperidines as novel inhibitors of HDM2-p53 protein-protein interaction. PubMed.
- TAPI. (2022). Challenges in the Changing Peptide Regulatory Landscape. Teva Active Pharmaceutical Ingredients.
Sources
- 1. Piperidine Peptide synthesis | C5H11N | Biosolve Shop [shop.biosolve-chemicals.eu]
- 2. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]
- 3. tapi.com [tapi.com]
- 4. Core modification of substituted piperidines as novel inhibitors of HDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oxfordglobal.com [oxfordglobal.com]
- 6. ijsra.net [ijsra.net]
- 7. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [scholarshare.temple.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. chem.uzh.ch [chem.uzh.ch]
- 17. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Incorporation of 3-(Fmoc-amino)-3-(1-Boc-3-piperidyl)propanoic Acid in Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Conformational Rigidity in Peptide Drug Discovery
The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity. The introduction of non-natural, conformationally constrained amino acids is a powerful strategy to overcome these limitations.[1] This guide focuses on the application of 3-(Fmoc-amino)-3-(1-Boc-3-piperidyl)propanoic acid , a unique β-amino acid featuring a piperidine scaffold, in the solid-phase synthesis of peptide libraries. The rigid piperidine ring introduces a defined structural motif into the peptide backbone, pre-organizing the peptide into a specific conformation that can enhance receptor binding and improve pharmacokinetic properties.[2][3]
The piperidine moiety is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to improve drug-like properties. By incorporating this building block, researchers can generate peptide libraries with novel three-dimensional structures, increasing the probability of identifying potent and stable therapeutic leads. This document provides a comprehensive overview, detailed experimental protocols, and expert insights for the successful integration of this valuable building block into your peptide synthesis workflows.
Physicochemical Properties of the Building Block
A thorough understanding of the building block's properties is crucial for optimizing its use in synthesis.
| Property | Value | Significance in SPPS |
| Chemical Formula | C₃₀H₃₈N₂O₆ | Affects molecular weight calculations for synthesis and analysis. |
| Molecular Weight | 522.63 g/mol | Essential for accurate reagent stoichiometry. |
| Appearance | White to off-white powder | Visual confirmation of material quality. |
| Purity (HPLC) | ≥98% | High purity minimizes the introduction of deletion or modified sequences. |
| Protecting Groups | Nα-Fmoc: Base-labilePiperidine-N-Boc: Acid-labile | Orthogonal protecting groups are the cornerstone of Fmoc-based SPPS, allowing for selective deprotection during chain elongation and final cleavage.[4] |
Strategic Incorporation: The Synthesis Workflow
The successful incorporation of this compound into a peptide sequence relies on the well-established principles of Fmoc-based solid-phase peptide synthesis (SPPS).[5] The general workflow involves sequential cycles of Nα-Fmoc deprotection and coupling of the next amino acid to the growing peptide chain anchored on a solid support.[1][6]
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Experimental Protocols
These protocols are designed for a standard 0.1 mmol synthesis scale. Adjustments may be necessary based on the specific peptide sequence and instrumentation.
Protocol 1: Resin Preparation and Swelling
-
Place the appropriate amount of Rink Amide resin (for C-terminal amides, ~0.1 mmol) into a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30 minutes with gentle agitation to ensure optimal reaction kinetics.[7]
-
Drain the DMF.
Protocol 2: Nα-Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[1]
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and continue agitation for an additional 10-15 minutes to ensure complete Fmoc removal.[4]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5]
Protocol 3: Coupling of this compound
The steric hindrance of this β-amino acid necessitates the use of a potent coupling reagent to ensure high coupling efficiency.
-
Activation Solution Preparation: In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol), HATU (2.9 equivalents, 0.29 mmol), and HOAt (3 equivalents, 0.3 mmol) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents, 0.6 mmol) to the vial and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Due to the potential for steric hindrance, a longer coupling time is recommended compared to standard α-amino acids.[4]
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min).
Protocol 4: Chain Elongation
Repeat the deprotection (Protocol 2) and coupling (Protocol 3, using the next desired Fmoc-amino acid) cycles until the entire peptide sequence has been assembled.
Protocol 5: Final Cleavage and Deprotection
This step simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the Boc group on the piperidine nitrogen.[8]
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.
-
Prepare a fresh cleavage cocktail. A standard and effective mixture is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) .[1] TIS is a crucial scavenger that traps the carbocations generated during the deprotection of the Boc and other side-chain protecting groups, preventing side reactions.
-
Add the cleavage cocktail to the dried resin (~10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitate the peptide by adding the combined TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide, wash the pellet with cold diethyl ether, and dry under vacuum.
Characterization and Purification
The crude peptide should be analyzed and purified to ensure the desired product has been obtained.
| Technique | Purpose | Expected Outcome |
| RP-HPLC | Purity assessment and purification | A major peak corresponding to the target peptide. |
| Mass Spectrometry (MS) | Molecular weight verification | Observed mass should match the calculated mass of the peptide with the incorporated piperidine-containing amino acid.[9][10] |
| NMR Spectroscopy | Structural elucidation | Can provide detailed information on the peptide's 3D conformation in solution, confirming the influence of the piperidine scaffold.[11][12] |
Impact on Peptide Library Design and Function
The incorporation of this compound offers significant advantages for creating diverse and functionally enhanced peptide libraries.
Caption: Impact of incorporating the piperidine building block on peptide properties.
By introducing a rigid turn or bend, this amino acid can mimic secondary structures like β-turns, which are often involved in protein-protein interactions. This pre-organization reduces the entropic penalty upon binding, potentially leading to a significant increase in affinity and selectivity for the target receptor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance of the building block or aggregation of the growing peptide chain. | - Extend the coupling time to 4 hours or overnight.- Perform a "double coupling" with fresh reagents.- Use a more potent coupling reagent like COMU.[4] |
| Deletion of the Piperidine Amino Acid | Inefficient coupling followed by capping of the unreacted amine. | Optimize coupling conditions as described above. Ensure high-purity reagents. |
| Side Reactions during Cleavage | Incomplete scavenging of carbocations, particularly from the Boc group. | - Ensure the cleavage cocktail is freshly prepared.- Increase the proportion of TIS in the cocktail to 5%.- For peptides containing sensitive residues like Trp or Met, add 2.5% 1,2-ethanedithiol (EDT) to the cocktail. |
| Difficulty in Purification | Aggregation of the final peptide. | - Modify the HPLC gradient.- Dissolve the crude peptide in a stronger solvent like hexafluoroisopropanol (HFIP) before injection. |
Conclusion
This compound is a valuable tool for medicinal chemists and peptide scientists aiming to develop next-generation peptide therapeutics. Its incorporation into peptide libraries introduces conformational constraints that can lead to compounds with superior biological activity and improved drug-like properties. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively leverage this building block to explore new chemical space and accelerate the discovery of potent and stable peptide-based drugs.
References
- BenchChem. (2025).
- Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309-325.
- BenchChem. (2025). A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis. BenchChem.
- ResearchGate. (2025). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
- BOC Sciences. (n.d.).
- Chapman University Digital Commons. (2023). Analyzing Functional Interactions of Designed Peptides by NMR Spectro. Chapman University.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Aapptec.
- BenchChem. (2025). Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis. BenchChem.
- National Institutes of Health. (2014). A multifaceted secondary structure mimic based on piperidine-piperidinones. Angewandte Chemie International Edition in English, 53(14), 3594-3598.
- ACS Publications. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
- National Institutes of Health. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 54(21), 7599-7608.
- 5Z.com. (n.d.). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. 5Z.com.
- ResearchGate. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Molecules, 22(12), 2135.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid-Phase Peptide Synthesis: The Crucial Role of Fmoc Amino Acid Precursors. NINGBO INNO PHARMCHEM CO.,LTD.
- National Institutes of Health. (2020). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 204, 112619.
- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1267-1274.
- National Institutes of Health. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15.
- IntechOpen. (2026). Mass Spectrometry for the Structural Elucidation of Peptide-Based Therapeutics. IntechOpen.
- PubMed. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782.
- Sigma-Aldrich. (n.d.). Piperidine nmr. Sigma-Aldrich.
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]
- 3. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Analyzing Functional Interactions of Designed Peptides by NMR Spectro" by Wonsuk Choi [digitalcommons.chapman.edu]
Unlocking "Undruggable" Targets: A Guide to Creating Conformationally Constrained Therapeutic Peptides
Introduction: Overcoming the Flexibility Hurdle in Peptide Therapeutics
Peptides, short chains of amino acids, are nature's messengers, orchestrating a vast array of biological processes with high specificity and potency.[1][2] This inherent biological relevance makes them highly attractive as therapeutic agents. However, the clinical translation of natural, linear peptides has historically been fraught with challenges. Their intrinsic flexibility leads to rapid degradation by proteases, poor absorption across biological membranes, and a high entropic penalty upon binding to their target, often resulting in compromised efficacy.[1][3][4]
Conformationally constraining a peptide "locks" it into a specific three-dimensional shape, often mimicking its bioactive conformation when bound to a target.[1][5] This strategy directly addresses the limitations of linear peptides, leading to a cascade of benefits:
-
Enhanced Stability: A rigid structure is less susceptible to enzymatic degradation, significantly increasing the peptide's half-life in plasma.[1][4][6]
-
Improved Binding Affinity and Selectivity: By pre-organizing the peptide into its active shape, the entropic cost of binding is reduced, leading to stronger and more precise interactions with the target protein.[1][3][7]
-
Increased Cell Permeability: Certain constraining strategies can enhance a peptide's ability to cross cell membranes, a major obstacle for many peptide-based drugs.[1][6]
-
Targeting "Undruggable" Proteins: Constrained peptides are particularly adept at disrupting large, flat protein-protein interactions (PPIs), which are often challenging for traditional small-molecule drugs to target effectively.[1][3][8]
This guide provides an in-depth exploration of the key strategies for creating conformationally constrained therapeutic peptides, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.
Core Strategies for Inducing Conformational Constraint
Several powerful techniques have been developed to impose structural rigidity on peptides. The choice of strategy depends on the desired secondary structure, the target, and the intended application.
Peptide Cyclization: The Power of the Ring
Cyclization is a widely employed strategy that involves forming a covalent bond to create a macrocycle. This can be achieved through various linkages, including head-to-tail, sidechain-to-sidechain, and backbone-to-sidechain connections.[5]
-
Significant Proteolytic Resistance: The cyclic backbone is a poor substrate for many proteases.[4]
-
Improved Receptor Selectivity: The constrained conformation can favor binding to a specific receptor subtype.
-
Enhanced Membrane Permeability: Cyclization can facilitate the adoption of conformations that shield polar groups, aiding in passive diffusion across cell membranes.[9][10][11]
Application Note: Head-to-Tail Cyclization for Enhanced Stability
Head-to-tail cyclization creates a seamless peptide ring, significantly enhancing stability. This approach is particularly useful for peptides targeting extracellular receptors where proteolytic degradation is a primary concern.
Workflow for On-Resin Head-to-Tail Peptide Cyclization
Caption: Workflow for on-resin head-to-tail peptide cyclization.
Protocol 1: On-Resin Head-to-Tail Cyclization of a Hexapeptide
This protocol outlines the synthesis and cyclization of a model hexapeptide on a solid support.[12][13]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including one with a side chain suitable for resin attachment, e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH)
-
Coupling reagents: HATU, HOBt, DIC
-
Deprotection solution: 20% piperidine in DMF
-
Selective deprotection reagent for the side chain (e.g., Pd(PPh3)4 for Allyl group removal)
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS
-
Solvents: DMF, DCM
-
Automated peptide synthesizer (optional)
-
RP-HPLC system for purification
Procedure:
-
Linear Peptide Synthesis:
-
Synthesize the linear peptide on the Rink Amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).[13] The C-terminal amino acid should have its side chain protected with a group orthogonal to the Fmoc and other side-chain protecting groups (e.g., Allyl).
-
-
Selective Side-Chain Deprotection:
-
Once the linear sequence is assembled, selectively remove the protecting group from the side chain of the C-terminal amino acid. For an Allyl group, this can be achieved by treating the resin with a solution of Pd(PPh3)4 in a suitable solvent system.[13]
-
-
N-Terminal Fmoc Deprotection:
-
Remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
-
On-Resin Cyclization:
-
Wash the resin thoroughly to remove residual piperidine.
-
Add the coupling reagents (e.g., HATU/HOAt or PyBOP/HOBt) in DMF to the resin. Use a high dilution to favor intramolecular cyclization over intermolecular reactions.[12]
-
Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress using a colorimetric test (e.g., Kaiser test).
-
-
Cleavage and Deprotection:
-
Wash the resin extensively.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the cyclic peptide using preparative RP-HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
-
Hydrocarbon Stapling: Reinforcing the α-Helix
Hydrocarbon stapling is a powerful technique for constraining peptides into an α-helical conformation.[5] This is achieved by introducing two unnatural amino acids bearing olefinic side chains at specific positions (e.g., i and i+4 or i and i+7) within the peptide sequence. A ruthenium-catalyzed ring-closing metathesis (RCM) reaction then forms a covalent hydrocarbon "staple" between these side chains.[14][15]
-
Stabilization of α-Helicity: The staple pre-organizes the peptide into a stable α-helix, which is crucial for many protein-protein interactions.[16]
-
Enhanced Cell Penetration: The hydrocarbon staple can increase the peptide's hydrophobicity, facilitating its entry into cells.[1]
-
Protease Resistance: The non-natural amino acids and the macrocyclic constraint protect the peptide from enzymatic degradation.[16]
Application Note: Targeting Intracellular PPIs with Stapled Peptides
Stapled peptides are ideal for targeting intracellular protein-protein interactions that are often considered "undruggable." For example, the interaction between p53 and MDM2 is a critical target in cancer therapy. Stapled peptides mimicking the p53 α-helix have been shown to effectively disrupt this interaction and induce apoptosis in cancer cells.[1][2]
Workflow for Hydrocarbon Stapled Peptide Synthesis
Caption: Workflow for the synthesis of a hydrocarbon stapled peptide.
Protocol 2: Synthesis of a Hydrocarbon-Stapled Peptide
This protocol describes the synthesis of a stapled peptide using on-resin ring-closing metathesis.[15][17][18]
Materials:
-
Fmoc-protected amino acids
-
Fmoc-protected olefin-bearing unnatural amino acids (e.g., Fmoc-S-pentenyl-Ala-OH and Fmoc-R-octenyl-Ala-OH)
-
Rink Amide resin
-
SPPS reagents (as in Protocol 1)
-
Grubbs' first-generation catalyst
-
Solvents: DMF, DCM, DCE (1,2-dichloroethane)
-
Cleavage and purification reagents (as in Protocol 1)
-
Circular Dichroism (CD) spectropolarimeter
Procedure:
-
Linear Peptide Synthesis:
-
Synthesize the linear peptide on Rink Amide resin using standard Fmoc-SPPS.
-
Incorporate the olefin-bearing unnatural amino acids at the desired positions (e.g., i and i+4). The coupling times for these non-natural amino acids may need to be extended.[17]
-
-
On-Resin Ring-Closing Metathesis (RCM):
-
Wash the resin thoroughly with DCM.
-
Prepare a solution of Grubbs' first-generation catalyst in DCE.
-
Add the catalyst solution to the resin and allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.[19]
-
Wash the resin extensively with DCM to remove the catalyst.
-
-
Cleavage, Purification, and Analysis:
-
Cleave the stapled peptide from the resin using a standard TFA cocktail.
-
Purify the crude peptide by preparative RP-HPLC.
-
Confirm the molecular weight by mass spectrometry.
-
Analyze the secondary structure of the purified peptide using CD spectroscopy to confirm the presence of an α-helix.[16]
-
Incorporation of Unnatural Amino Acids
Beyond their role in stapling, unnatural amino acids (UAAs) offer a vast toolkit for fine-tuning the properties of therapeutic peptides.[20][21][] They can introduce novel side chains, modify the peptide backbone, and create unique structural constraints.[23]
-
Inducing Secondary Structures: Certain UAAs can promote the formation of specific secondary structures, such as β-turns or helices.
-
Enhancing Proteolytic Stability: D-amino acids (the mirror image of the natural L-amino acids) and N-methylated amino acids can render peptide bonds resistant to cleavage by proteases.[24]
-
Modulating Pharmacokinetic Properties: The introduction of UAAs can alter the solubility, lipophilicity, and other properties that influence a peptide's absorption, distribution, metabolism, and excretion (ADME) profile.
| Type of Unnatural Amino Acid | Effect on Peptide Properties | Example Application |
| D-Amino Acids | Increased proteolytic stability | Creating long-lasting peptide analogs for chronic diseases |
| N-Methylated Amino Acids | Enhanced stability and membrane permeability | Improving oral bioavailability of peptide drugs[24] |
| β-Amino Acids | Formation of unique helical structures (β-peptides) | Designing novel antimicrobial agents |
| Fluorinated Amino Acids | Increased metabolic stability and binding affinity | Fine-tuning the potency of receptor-binding peptides |
Conformational Analysis: Validating the Constraint
It is crucial to experimentally verify that the intended conformational constraint has been achieved. Several biophysical techniques are employed for this purpose.[25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed three-dimensional structural information in solution, including dihedral angles and inter-proton distances.[26]
-
Circular Dichroism (CD) Spectroscopy: A rapid method to assess the secondary structure content (e.g., α-helix, β-sheet) of a peptide in solution.[25]
-
X-ray Crystallography: Yields high-resolution atomic structures of peptides, often in complex with their target proteins.
-
Molecular Dynamics (MD) Simulations: Computational methods that can provide insights into the conformational landscape and flexibility of a peptide.[25]
Therapeutic Applications and Future Outlook
Conformationally constrained peptides are making a significant impact across a wide range of therapeutic areas, including oncology, infectious diseases, metabolic disorders, and autoimmune diseases.[3][5] There are currently over 80 peptide drugs approved for clinical use, with many more in development.[2][5]
References
-
Bierzynski, A. (2001). Methods of peptide conformation studies. Acta Biochimica Polonica, 48(4), 1091-1099. Retrieved from [Link]
-
Sharma, K., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Medicinal Chemistry Letters, 13(5), 738-752. Retrieved from [Link]
-
Bofill, M., et al. (2022). Three Methods for the Solution Phase Synthesis of Cyclic Peptides. Methods in Molecular Biology, 2371, 43-61. Retrieved from [Link]
-
Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Retrieved from [Link]
-
Bird, G. H., et al. (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Current Protocols in Chemical Biology, 8(2), 19-43. Retrieved from [Link]
-
Hatta, T., et al. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega, 6(40), 26581-26590. Retrieved from [Link]
-
BioExcel. (n.d.). Cyclization and Docking Protocol for Cyclic Peptide–Protein Modeling Using HADDOCK2.4. Retrieved from [Link]
-
Zhang, H., et al. (2025). Advances in Hydrocarbon Stapled Peptides via Ring-Closing Metathesis: Synthetic Strategies, Structural Diversity, and Therapeutic Applications. Chemistry – An Asian Journal. Retrieved from [Link]
-
Li, Z., et al. (2025). Progress in the Synthesis and Activity of Stapled Peptides. Molecules, 30(7), 1345. Retrieved from [Link]
-
Gibbons, W. A., et al. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proceedings of the National Academy of Sciences of the United States of America, 67(1), 239-246. Retrieved from [Link]
-
AnaSpec. (n.d.). Hydrocarbon Stapled & Constrained Peptides. Retrieved from [Link]
-
Stewart, M. L., et al. (2010). Stapled Peptide Synthesis and Characterization. Bio-protocol, 1(1), e1. Retrieved from [Link]
-
Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry, 57(15), 6275-6288. Retrieved from [Link]
-
Bozovičar, K., & Bratkovič, T. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences, 22(4), 2095. Retrieved from [Link]
-
Lelimousin, M., et al. (2022). Cyclization and Docking Protocol for Cyclic Peptide–Protein Modeling Using HADDOCK2.4. Journal of Chemical Theory and Computation, 18(7), 4455-4467. Retrieved from [Link]
-
Beauchamp, K. A., et al. (2012). Peptide Conformation Analysis Using an Integrated Bayesian Approach. Journal of Chemical Theory and Computation, 8(4), 1407-1414. Retrieved from [Link]
-
Lokey, R. S. (2014). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology, 9(8), 1641-1651. Retrieved from [Link]
-
Foresight Institute. (2018, January 17). Design of hyperstable constrained peptides. Retrieved from [Link]
-
Iris Biotech. (2025, December 30). Cyclic Peptide Synthesis Guide: SPPS, Solution-Phase & Enzymatic Cyclization Techniques. Retrieved from [Link]
-
BioSpace. (2011, February 7). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. Retrieved from [Link]
-
Beauchamp, K. A., et al. (2012). Peptide Conformation Analysis Using an Integrated Bayesian Approach. Journal of Chemical Theory and Computation, 8(4), 1407-1414. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Shaping the future of constrained peptides and compact proteins in drug discovery. Retrieved from [Link]
-
Cary, D. R., et al. (2017). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan, 75(11), 1194-1199. Retrieved from [Link]
-
Cary, D. R., et al. (2017). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan, 75(11), 1194-1199. Retrieved from [Link]
-
Al-Wahaibi, L. H., et al. (2025). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Pharmaceutics, 17(6), 789. Retrieved from [Link]
- Lin, Y. A., et al. (2011). Stapled peptides and method of synthesis. Google Patents.
-
Lau, Y. H., et al. (2015). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews, 44(1), 91-102. Retrieved from [Link]
-
Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Retrieved from [Link]
-
Vlieghe, P., et al. (2023). Impact of Peptide Structure on Colonic Stability and Tissue Permeability. Pharmaceutics, 15(7), 1989. Retrieved from [Link]
-
Bozovičar, K., & Bratkovič, T. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences, 22(4), 2095. Retrieved from [Link]
-
Wang, C. K., et al. (2018). Conformational Flexibility Is a Determinant of Permeability for Cyclosporin. The Journal of Physical Chemistry B, 122(8), 2261-2276. Retrieved from [Link]
-
Wang, C. K., et al. (2018). Conformational Flexibility Is a Determinant of Permeability for Cyclosporin. The Journal of Physical Chemistry B, 122(8), 2261-2276. Retrieved from [Link]
-
University of Arizona. (n.d.). Design and synthesis of conformationally and topographically constrained amino acids as peptidomimetics. Retrieved from [Link]
-
WY Clinic Foundation. (n.d.). Top 5 Clinical Research Peptides. Retrieved from [Link]
-
Al-Shaheri, F., et al. (2022). Recent Advances in the Development of Therapeutic Peptides. Pharmaceutics, 14(3), 560. Retrieved from [Link]
Sources
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- 3. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 6. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties | MDPI [mdpi.com]
- 7. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Peptide Structure on Colonic Stability and Tissue Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Cyclic Peptide Synthesis Guide: SPPS, Solution-Phase & Enzymatic Cyclization Techniques - Creative Peptides [creative-peptides.com]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Preventing Side Reactions During Fmoc Deprotection with Piperidine
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand the nuances and challenges of peptide synthesis. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting strategies and frequently asked questions regarding a critical step in SPPS: the removal of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group with piperidine. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common side reactions, ensuring the integrity and purity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Fmoc deprotection with piperidine?
A1: The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction (E1cB mechanism).[1][2][3][4][5] Piperidine, a secondary amine, acts as a base to abstract the acidic proton on the β-carbon (C9) of the fluorene ring.[2][6][7] This abstraction is facilitated by the electron-withdrawing nature of the fluorenyl system.[6][7] The resulting carbanion intermediate is unstable and rapidly undergoes elimination, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[4][5][6] The excess piperidine in the reaction mixture then acts as a nucleophile to trap the DBF, forming a stable adduct that is washed away.[4][6][8] This scavenging of DBF is crucial to prevent its polymerization or reaction with the newly deprotected amine, which would terminate the peptide chain elongation.[4]
Q2: What are the most common side reactions observed during Fmoc deprotection with piperidine?
A2: While generally efficient, piperidine-mediated Fmoc deprotection can lead to several undesirable side reactions that compromise peptide purity and yield. The most prevalent issues include:
-
Aspartimide Formation: A base-catalyzed intramolecular cyclization involving the side chain of aspartic acid (Asp).[9][10][11]
-
Diketopiperazine (DKP) Formation: An intramolecular cyclization of the N-terminal dipeptide, leading to cleavage from the resin.[12][13]
-
Racemization: The loss of stereochemical integrity at the α-carbon of amino acid residues, particularly for sensitive residues like Cysteine (Cys) and Histidine (His).[12][14]
-
Piperidine-Fulvene Adduct Acylation: The acylation of the piperidine-fulvene adduct by the activated carboxyl group of the incoming amino acid.
Q3: How can I monitor the completeness of the Fmoc deprotection step?
A3: Several methods can be employed to ensure complete Fmoc removal:
-
Kaiser Test: This is a highly sensitive colorimetric test for the presence of primary amines.[15] A positive result (deep blue color) indicates the presence of a free N-terminal amine, signifying successful deprotection. A negative result (yellow or colorless) suggests incomplete Fmoc removal.[15]
-
UV-Vis Spectrophotometry: The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301-302 nm.[2][15] By collecting the effluent from the deprotection step and measuring its absorbance, you can quantify the amount of Fmoc group removed.[2][15]
Q4: Are there alternatives to piperidine for Fmoc deprotection?
A4: Yes, several alternative bases can be used to mitigate the side reactions associated with piperidine. These include:
-
Piperazine: Often used in combination with an additive like HOBt, piperazine has been shown to reduce aspartimide formation.[14][16]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A stronger, non-nucleophilic base that can be effective for "difficult" sequences or to break up resin aggregation.[15][17] It is typically used in low concentrations (e.g., 2% in DMF) and often in combination with a nucleophilic scavenger like piperazine.[18]
-
Morpholine: Considered a milder base, it is sometimes used for the synthesis of sensitive glycopeptides.[11][19]
-
3-(diethylamino)propylamine (DEAPA): Identified as a viable and greener alternative to piperidine.[20][21]
Troubleshooting Guide: A Deeper Dive into Side Reactions
This section provides a detailed analysis of the most common side reactions, their underlying mechanisms, and practical strategies for their prevention and mitigation.
Aspartimide Formation
The Problem: Aspartimide formation is a major challenge, particularly in sequences containing Asp-Gly, Asp-Asn, Asp-Ser, and Asp-His motifs.[10][11] The backbone amide nitrogen following the Asp residue attacks the side-chain β-ester, forming a five-membered succinimide ring.[11] This aspartimide intermediate is susceptible to nucleophilic attack by piperidine or hydrolysis, leading to a mixture of α- and β-aspartyl peptides, as well as their piperidide adducts.[10][11] Crucially, the intermediate can also lead to racemization at the α-carbon of the aspartic acid residue.[11]
Mechanism of Aspartimide Formation
Caption: Base-catalyzed formation of aspartimide and subsequent side products.
Prevention and Mitigation Strategies:
| Strategy | Description | Rationale |
| Use of Additives | Add 0.1 M 1-hydroxybenzotriazole (HOBt) or 2,4-dinitrophenol to the 20% piperidine/DMF deprotection solution.[16][22] | These acidic additives lower the basicity of the deprotection solution, thereby reducing the rate of aspartimide formation.[22] |
| Alternative Bases | Replace piperidine with 10% piperazine in DMF, often with 0.1M HOBt.[14][16] Dipropylamine (DPA) has also been shown to be effective.[11] | Piperazine is a weaker base than piperidine and has been shown to cause less aspartimide formation.[16] |
| Optimized Protecting Groups | For problematic sequences, use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(Odmab)-OH, which are more sterically hindered and less prone to cyclization. The use of a backbone protecting group like N-(2-hydroxy-4-methoxybenzyl) (Hmb) on the amino acid following Asp can also completely prevent this side reaction.[22] | Increased steric bulk around the β-carboxyl group hinders the intramolecular attack. Backbone protection prevents the initial deprotonation of the amide nitrogen.[16][22] |
| Microwave Synthesis | When using microwave-assisted SPPS, the addition of HOBt to the deprotection solution is particularly beneficial in reducing aspartimide formation.[14] | The accelerated reaction times at elevated temperatures can increase the propensity for side reactions, which HOBt helps to suppress.[14] |
Experimental Protocol: Fmoc Deprotection with Piperidine/HOBt
-
Reagent Preparation: Prepare a fresh solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the piperidine/HOBt solution to the resin. Agitate for 5-10 minutes at room temperature.
-
Second Deprotection (Optional but Recommended): Drain the deprotection solution and repeat the treatment with fresh solution for another 5-10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring: Perform a Kaiser test to confirm the presence of free primary amines.
Racemization
The Problem: The basic conditions of Fmoc deprotection can cause epimerization at the α-carbon of chiral amino acids, leading to the formation of D-isomers.[12] This is particularly problematic for residues with electron-withdrawing side chains, such as Cysteine and Histidine.[14][17] Phenylglycine is also highly susceptible to racemization during Fmoc deprotection.[23]
Troubleshooting Racemization
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 10. media.iris-biotech.de [media.iris-biotech.de]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ovid.com [ovid.com]
- 17. peptide.com [peptide.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solubility of Peptides Containing Hydrophobic Piperidyl Residues
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of solubilizing peptides that incorporate hydrophobic piperidyl residues. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility hurdles in your experiments.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the solubility of these complex peptides.
Q1: Why are peptides with piperidyl residues so difficult to dissolve?
A1: The solubility of any peptide is a delicate balance between its hydrophobic and hydrophilic characteristics.[1][2][3] Piperidyl groups, being cyclic and aliphatic, significantly increase the hydrophobicity of a peptide sequence. This hydrophobicity promotes self-association and aggregation, where the peptide molecules preferentially interact with each other rather than with the aqueous solvent, leading to poor solubility.[2][4]
Q2: I've tried dissolving my piperidyl-containing peptide in water, and it won't go into solution. What is the next logical step?
A2: When water fails, the next step is to systematically try solvents with increasing solubilizing power. A recommended starting point for highly hydrophobic peptides is a small amount of an organic co-solvent like dimethyl sulfoxide (DMSO), followed by a stepwise dilution with your aqueous buffer.[1][5][6][7] It is crucial to test solubility with a small aliquot of your peptide first to avoid wasting valuable material.[1][7]
Q3: Can I just sonicate the peptide solution to force it to dissolve?
A3: Sonication can be a useful physical method to aid dissolution by breaking apart peptide aggregates.[1][7][8] However, it should be used judiciously. While it can help solubilize a peptide, excessive sonication can generate heat, potentially leading to peptide degradation.[7] It is best used in short bursts with cooling on ice in between.[7] If the solution remains cloudy or forms a gel after sonication, it indicates the peptide is suspended, not truly dissolved, and a stronger solvent system is needed.[8]
Q4: How does the pH of my buffer affect the solubility of a peptide with a piperidyl residue?
A4: The pH of the solution is a critical factor influencing peptide solubility.[1][2] The overall charge of a peptide is determined by its acidic and basic amino acid residues. Solubility is generally lowest at the peptide's isoelectric point (pI), where the net charge is zero.[2] Adjusting the pH away from the pI increases the net charge, enhancing interactions with the aqueous solvent and improving solubility.[2] For a peptide containing a basic piperidyl moiety, an acidic buffer might improve solubility by protonating the piperidyl nitrogen, thereby increasing the overall positive charge.
Q5: Are there any chemical modifications I can make to my peptide to improve its solubility?
A5: Yes, several molecular engineering strategies can enhance peptide solubility. These include:
-
Amino Acid Substitution: Replacing hydrophobic residues with more hydrophilic or charged ones.[2]
-
PEGylation: Attaching polyethylene glycol (PEG) chains to create a hydrophilic shield around the peptide.[2]
-
Addition of Solubility-Enhancing Tags: Fusing hydrophilic polypeptide tags, such as a poly-arginine tail, to the peptide sequence.[2][4]
II. In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to tackling complex solubility issues.
Guide 1: Systematic Solvent Screening Protocol
When dealing with a novel or particularly challenging piperidyl-containing peptide, a systematic approach to solvent selection is paramount. This protocol outlines a stepwise methodology for identifying an optimal solvent system.
Workflow for Systematic Solvent Screening
Caption: Systematic workflow for peptide solubilization.
Step-by-Step Methodology:
-
Initial Assessment in Aqueous Solution:
-
Begin by attempting to dissolve a small amount of the peptide in sterile, deionized water or a standard biological buffer (e.g., PBS, pH 7.4).[9][10]
-
If the peptide does not readily dissolve, apply gentle sonication in short bursts on ice.[1][7]
-
Rationale: This initial step determines if the peptide is soluble in the most benign and often most experimentally compatible solvent.
-
-
pH Adjustment:
-
If the peptide remains insoluble, calculate its theoretical isoelectric point (pI).
-
For peptides with a net positive charge (basic), try dissolving in a dilute acidic solution (e.g., 10% acetic acid).[1][9]
-
For peptides with a net negative charge (acidic), attempt solubilization in a dilute basic solution (e.g., 0.1 M ammonium bicarbonate).[1][6]
-
Rationale: Maximizing the net charge on the peptide increases its interaction with water molecules, thereby enhancing solubility.[2]
-
-
Introduction of Organic Co-solvents:
-
For highly hydrophobic peptides, dissolve the peptide in a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile (ACN).[1][5][6][7][11]
-
Once fully dissolved in the organic solvent, slowly add the desired aqueous buffer dropwise while vortexing to reach the final concentration.[8]
-
Caution: Be mindful of the final concentration of the organic solvent, as it may interfere with downstream biological assays. A final concentration of 1% DMSO is generally well-tolerated in many cell-based experiments.[1]
-
Rationale: Organic co-solvents disrupt the hydrophobic interactions between peptide molecules, allowing them to be solvated.
-
-
Advanced Solubilization Techniques (Use as a last resort):
-
Chaotropic Agents: Agents like 6 M guanidine hydrochloride or 8 M urea can be used to disrupt the hydrogen bonding networks that contribute to peptide aggregation.[6][8][11] These are denaturing agents and may not be suitable for all applications.
-
Fluorinated Alcohols: Solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) are potent solubilizing agents for hydrophobic peptides.[6]
-
Rationale: These strong agents can overcome significant aggregation forces but may also perturb the peptide's secondary structure.
-
Guide 2: Leveraging Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate hydrophobic molecules, or hydrophobic moieties of larger molecules like peptides, forming inclusion complexes that have significantly improved aqueous solubility.[12][13][14]
Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Cyclodextrin encapsulation of a hydrophobic peptide.
Experimental Protocol for Using Cyclodextrins:
-
Selection of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[12][15]
-
Preparation of Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).
-
Complexation: Add the lyophilized piperidyl-containing peptide to the cyclodextrin solution.
-
Incubation: Gently agitate the mixture at room temperature for several hours to overnight to allow for the formation of the inclusion complex.
-
Analysis: Centrifuge the solution to pellet any remaining insoluble material and quantify the peptide concentration in the supernatant using a suitable method (e.g., UV-Vis spectroscopy or HPLC).
Data Summary: Impact of Co-solvents and Additives
| Solubilization Strategy | Mechanism of Action | Typical Concentration | Advantages | Potential Disadvantages |
| pH Adjustment | Increases net charge, enhancing electrostatic repulsion and hydration. | 2 pH units away from pI | Simple, cost-effective. | May affect peptide stability or activity. |
| DMSO/DMF | Disrupts hydrophobic interactions.[16] | 1-10% initial, dilute to <1% | Highly effective for non-polar peptides. | Can be toxic to cells at higher concentrations.[1] |
| Acetonitrile (ACN) | Disrupts hydrophobic interactions. | Variable | Volatile, easily removed. | May not be compatible with all assays. |
| Guanidine-HCl / Urea | Chaotropic agents that disrupt H-bonds.[8][11] | 6-8 M | Very strong solubilizing power. | Denaturing; interferes with most biological assays. |
| Cyclodextrins | Encapsulates hydrophobic moieties.[12][13] | 1-20% (w/v) | Improves solubility and stability; low toxicity.[15][17] | May alter peptide-receptor interactions. |
III. Final Recommendations and Best Practices
-
Always Start Small: Before committing your entire batch of peptide, always perform solubility tests on a small aliquot.[1][7][10]
-
Characterize Your Peptide: Understand the amino acid composition, calculate the net charge at different pH values, and predict the overall hydrophobicity.[1][3][7][8] This information will guide your initial choice of solvent.
-
Purity Matters: Ensure your peptide is of high purity. Impurities from the synthesis process can sometimes contribute to poor solubility.
-
Proper Storage: Store lyophilized peptides at -20°C or -80°C.[6][9] Once in solution, it is best to make aliquots and store them frozen to avoid repeated freeze-thaw cycles.
-
Filtration: After solubilization, it is good practice to centrifuge the solution and filter it through a 0.22 µm filter to remove any remaining particulates before use in sensitive applications.[18]
By employing a systematic and informed approach, the solubility challenges posed by peptides containing hydrophobic piperidyl residues can be effectively overcome, enabling successful downstream experiments and advancing your research and development efforts.
References
-
Peptide Solubilization. (n.d.). JPT. Retrieved from [Link]
-
Peptide Solubility. (n.d.). Bio Basic. Retrieved from [Link]
-
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024, July 11). GenScript. Retrieved from [Link]
-
How to dissolve peptides? (n.d.). LifeTein. Retrieved from [Link]
-
Peptide Characterization & Analytics. (n.d.). JPT. Retrieved from [Link]
-
Peptide solubility testing. (n.d.). SB-PEPTIDE. Retrieved from [Link]
-
Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). SB-PEPTIDE. Retrieved from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central. Retrieved from [Link]
-
Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications. (n.d.). MDPI. Retrieved from [Link]
-
Guidelines for Dissolving Peptides. (n.d.). GenScript. Retrieved from [Link]
-
Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (n.d.). PubMed. Retrieved from [Link]
-
Improvement of Peptide Affinity and Stability by Complexing to Cyclodextrin-Grafted Ammonium Chitosan. (n.d.). PubMed Central. Retrieved from [Link]
-
Guidelines for Peptide Dissolving. (n.d.). Synbio-tech. Retrieved from [Link]
- Cyclodextrin-peptide complexes. (n.d.). Google Patents.
-
Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. (n.d.). RSC Publishing. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
peptide solubility guidelines. (n.d.). GenScript. Retrieved from [Link]
-
Aqueous solubility and membrane interactions of hydrophobic peptides with peptoid tags. (n.d.). PubMed. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved from [Link]
-
Aggregation Rules of Short Peptides. (2024, September 3). JACS Au. Retrieved from [Link]
-
Aggregation Rules of Short Peptides. (n.d.). PubMed Central. Retrieved from [Link]
Sources
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. bachem.com [bachem.com]
- 4. genscript.com [genscript.com]
- 5. biobasic.com [biobasic.com]
- 6. lifetein.com [lifetein.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.cn]
- 9. genscript.com [genscript.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. WO1990003784A1 - Cyclodextrin-peptide complexes - Google Patents [patents.google.com]
- 15. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
- 16. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 17. Improvement of Peptide Affinity and Stability by Complexing to Cyclodextrin-Grafted Ammonium Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jpt.com [jpt.com]
Navigating "Difficult" Sequences: A Technical Support Guide to Troubleshooting Aggregation in SPPS for Peptides with Constrained Residues
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peptide aggregation, particularly when synthesizing sequences containing constrained residues. As your dedicated scientific resource, this document moves beyond simple protocols to explain the underlying causes of common issues and provide robust, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS, and why are constrained residues a particular challenge?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support. This is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the development of stable secondary structures like β-sheets.[1][2] These aggregates can physically obstruct the N-terminus of the growing peptide, making it inaccessible for subsequent coupling and deprotection steps, ultimately leading to failed or incomplete synthesis.[1]
Constrained residues, which include both naturally occurring (e.g., Proline) and a wide array of non-canonical amino acids, introduce conformational rigidity into the peptide backbone. While this is often desirable for therapeutic applications, during synthesis, it can exacerbate aggregation. The fixed conformations can promote specific intermolecular interactions that seed β-sheet formation. Furthermore, sterically hindered constrained residues can slow down coupling kinetics, providing a larger window of opportunity for aggregation to occur.[3]
Q2: How can I identify if my peptide is aggregating on-resin?
A2: Several key indicators can signal on-resin aggregation:
-
Poor Resin Swelling: A noticeable shrinking of the resin bed is a classic sign that the peptide chains are collapsing and aggregating.[2][4]
-
Incomplete or Slow Reactions: Positive results from qualitative tests like the Kaiser test (for primary amines) or the TNBS test after a coupling step indicate the presence of unreacted free amines, a direct consequence of aggregation blocking the reaction site.[2][5] Similarly, Fmoc deprotection may become sluggish.
-
Physical Clumping: The resin may become sticky and difficult to agitate.[5]
-
Analytical Confirmation: Upon cleavage and analysis by mass spectrometry, the presence of significant deletion sequences (n-1, n-2, etc.) is a strong indicator of failed coupling steps due to aggregation.[2]
-
Continuous-Flow Synthesis Profile: In automated continuous-flow synthesizers, a flattened and broadened UV deprotection profile is a tell-tale sign of aggregation.[2]
Q3: Can I predict the likelihood of aggregation for my sequence?
A3: While not perfectly predictable, certain sequence characteristics significantly increase the risk of aggregation. Sequences rich in hydrophobic amino acids such as Valine, Isoleucine, Leucine, and Phenylalanine are highly prone to aggregation.[2][6] Stretches of β-branched amino acids also contribute to this issue.[5] Several computational tools are available that can analyze a peptide sequence and predict its propensity for aggregation, allowing for a proactive approach to synthesis strategy.[7][8]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to tackling aggregation once it has been identified. The strategies are presented in a tiered manner, starting with simpler modifications and progressing to more advanced techniques.
Level 1: Modification of Synthesis Parameters
Often, the first line of defense involves adjusting the chemical and physical environment of the synthesis to disrupt the forces driving aggregation.
-
Solvent Choice: The choice of solvent is critical for maintaining peptide chain solvation.
-
High-Polarity Solvents: Switching from standard solvents like Dichloromethane (DCM) to more polar, aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) can significantly improve solvation.[4] A "Magic Mixture" of DCM/DMF/NMP (1:1:1) has also proven effective for highly hydrophobic peptides.[6]
-
-
Elevated Temperature: Increasing the reaction temperature can disrupt hydrogen bonds and enhance coupling kinetics, reducing the time available for aggregation to occur.[4]
-
Chaotropic Agents: The addition of chaotropic salts like LiCl, NaClO4, or KSCN to the reaction mixture can break up existing aggregates by disrupting hydrogen bonding networks.[1][4]
| Parameter | Standard Condition | Modified Condition for Aggregation | Rationale |
| Solvent | DMF or NMP | NMP, 25% DMSO in DMF, or "Magic Mixture" | Improves solvation of the growing peptide chain.[4] |
| Temperature | Room Temperature | 40-60°C | Disrupts hydrogen bonds and accelerates coupling.[4] |
| Additives | None | 0.4 M LiCl or other chaotropic salts | Disrupts the hydrogen bonding network responsible for β-sheet formation.[1] |
Workflow for Initial Troubleshooting
Caption: A decision-making workflow for initial troubleshooting of peptide aggregation.
Level 2: Strategic Chemical Interventions
If modifying the synthesis parameters is insufficient, more targeted chemical strategies are required. These often involve altering the peptide backbone itself to prevent the formation of aggregation-prone structures.
-
Pseudoproline Dipeptides: These are derivatives of Serine, Threonine, or Cysteine that introduce a "kink" into the peptide backbone, mimicking the structure-disrupting properties of Proline.[9] This structural perturbation effectively breaks up the planarity required for β-sheet formation.[10] Pseudoprolines are incorporated as dipeptide units, and the native residue is regenerated during the final acid cleavage.
-
Backbone Protection with Hmb/Dmb: The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups to protect the amide backbone nitrogen prevents the formation of hydrogen bonds, which are the primary drivers of aggregation.[4] These protecting groups are introduced on specific amino acid residues and are removed during the final cleavage.
-
Depsipeptides: This technique involves the formation of an ester bond in place of an amide bond at a strategic point in the peptide backbone. This disrupts the hydrogen bonding pattern and can be particularly effective in highly aggregation-prone sequences. The amide bond is later reformed under specific conditions.[4]
Mechanisms of Backbone Modification
Caption: Mechanisms of action for common backbone modification strategies.
Level 3: Advanced and Proactive Strategies
For the most challenging sequences, a combination of approaches and proactive planning is often necessary.
-
Low-Loading Resins: Reducing the functionalization of the resin (e.g., to 0.1-0.2 mmol/g) increases the physical distance between the growing peptide chains.[1] This steric hindrance minimizes intermolecular interactions and subsequent aggregation.
-
PEGylated Resins: Resins that incorporate polyethylene glycol (PEG) linkers, such as TentaGel or NovaSyn® TG, create a more polar and solvating environment.[1][2] This helps to keep the peptide chains well-separated and accessible to reagents.
-
Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can dramatically accelerate both coupling and deprotection steps.[9] This rapid cycling minimizes the time available for peptide chains to aggregate.
Experimental Protocols
Protocol 1: On-Resin Aggregation Test (Kaiser Test)
This qualitative test detects free primary amines on the peptide-resin. A positive result (blue beads) after a coupling step indicates incomplete reaction, often due to aggregation.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
Procedure:
-
Take a small sample of the peptide-resin (a few beads).
-
Wash the beads thoroughly with DMF and then ethanol.
-
Add 2-3 drops of each solution (A, B, and C) to the beads.
-
Heat at 100°C for 5 minutes.
-
Observe the color of the beads.
-
Blue/Purple: Positive result (free primary amines present).
-
Yellow/Colorless: Negative result (no free primary amines).
-
Protocol 2: Manual Coupling of a Pseudoproline Dipeptide
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU or HATU, 5 equivalents)
-
DIPEA (10 equivalents)
-
DMF or NMP
Procedure:
-
Activation: In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.
-
Add DIPEA to the mixture and mix thoroughly.
-
Coupling: Immediately add the activation mixture to the Fmoc-deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours.
-
Monitor the reaction for completion using the Kaiser test. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.
Conclusion
Troubleshooting peptide aggregation, especially with challenging sequences containing constrained residues, requires a systematic and informed approach. By understanding the underlying causes of aggregation and employing a tiered strategy of intervention—from simple parameter adjustments to advanced backbone modifications—researchers can significantly improve the success rate of their syntheses. This guide provides a foundation for diagnosing and resolving these common issues, enabling the successful synthesis of complex and therapeutically relevant peptides.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Krchňák, V., Flegelová, Z., & Vágner, J. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454. [Link]
-
Krchňák, V., Flegelová, Z., & Vágner, J. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. PubMed. Retrieved from [Link]
-
Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. Retrieved from [Link]
-
Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 159. [Link]
-
Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Retrieved from [Link]
-
Loffet, A. (2002). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. Retrieved from [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Hartrampf, N. (2023). Taming Aggregation. American Peptide Society. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Yields in Solid-Phase Synthesis with Bulky Amino Acid Derivatives
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating sterically hindered amino acid derivatives into their peptide sequences. The inherent bulk of residues like α,α-disubstituted amino acids (e.g., Aib), N-methylated amino acids, and β-branched amino acids often leads to significant challenges in achieving high coupling efficiencies and overall yields.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments. Our goal is to equip you with the knowledge to not only solve these problems but also to understand the underlying chemical principles, enabling you to optimize your synthetic strategies for even the most challenging sequences.
Troubleshooting Guide: Addressing Common Issues in Hindered Couplings
This section is formatted to help you quickly identify a problem, understand its root cause, and implement a scientifically sound solution.
Q1: My coupling reaction is incomplete, resulting in low yield and deletion sequences. What is the primary cause and how can I fix it?
A1: Incomplete coupling is the most frequent challenge when working with bulky amino acids. The primary cause is steric hindrance, where the bulky side chains physically obstruct the formation of the peptide bond.[1][2][3] As the peptide chain elongates, it can also aggregate, further limiting the accessibility of the N-terminus.[3]
Solutions:
-
Optimize Your Coupling Reagent: Standard carbodiimide reagents like DIC may be insufficient.[1][3] Switching to a more potent uronium/aminium or phosphonium salt-based reagent is critical. Reagents like HATU, HCTU, and COMU are specifically designed for such difficult couplings as they form highly reactive activated esters.[1][4][5][6][7]
-
Increase Reagent Concentration: The kinetics of the coupling reaction are concentration-dependent. Increasing the concentration of both the amino acid and the coupling reagent (e.g., to 0.5 M) can significantly enhance the reaction rate by increasing the probability of molecular interaction.[8]
-
Employ a Double Coupling Strategy: For particularly challenging residues, performing the coupling step twice is a highly effective method to drive the reaction to completion and minimize deletion byproducts.[3][8]
-
Elevate the Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[3] Microwave-assisted SPPS is particularly effective in this regard, offering precise and rapid heating that can dramatically improve coupling efficiency for hindered amino acids.[9][10][11][12][13]
Q2: I'm observing significant racemization of my chiral amino acid during coupling. What causes this and what are the best practices to minimize it?
A2: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to the incorporation of the undesired enantiomer. This is a significant issue, particularly with prolonged activation times or the use of certain bases.
Solutions:
-
Choose a Low-Racemization Coupling Reagent: Reagents that form OAt or Oxyma esters, such as HATU and COMU, are known to suppress racemization.[1] Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are also highly effective in minimizing this side reaction.[1]
-
Optimize the Base: The choice and amount of base can influence racemization. While DIPEA is commonly used, for sensitive amino acids, a less nucleophilic base like 2,4,6-collidine may be a better option.[14]
-
Avoid Prolonged Pre-activation: Do not let the activated amino acid sit for extended periods before adding it to the resin. The longer the active ester exists, the higher the chance of racemization.
Q3: My peptide synthesis is failing, and the resin beads are clumping together. What is happening?
A3: This phenomenon is known as peptide aggregation, where the growing peptide chains interact with each other, leading to the collapse of the resin matrix. This is particularly common with hydrophobic sequences and can completely halt the synthesis by preventing reagents from accessing the reaction sites.[3]
Solutions:
-
Improve Solvation: While DMF is a standard solvent, for aggregating sequences, more potent solvating agents like N-methylpyrrolidone (NMP) or a mixture of solvents (e.g., DCM/DMF/NMP) can be beneficial.[2]
-
Incorporate Structure-Disrupting Elements: The use of pseudoproline dipeptides or Dmb/Hmb-protected amino acids can temporarily introduce a "kink" in the peptide backbone, disrupting the secondary structures that lead to aggregation.
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help to break up the hydrogen bonds that stabilize aggregates.
Frequently Asked Questions (FAQs)
What are the most effective coupling reagents for bulky amino acids like Aib?
For sterically demanding amino acids such as α-aminoisobutyric acid (Aib), uronium/aminium salt-based coupling reagents are highly recommended over standard carbodiimides.[7] Experimental evidence consistently demonstrates the superiority of HATU and COMU for these challenging couplings.[5][15][16] They form highly reactive OAt and Oxyma esters, respectively, which more readily overcome the steric hindrance.[15][16] TFFH, which generates amino acid fluorides in situ, is also an excellent choice for coupling α,α-disubstituted amino acids.[5]
How does microwave-assisted SPPS improve yields for hindered couplings?
Microwave-assisted SPPS utilizes microwave energy to rapidly and efficiently heat the reaction mixture.[9][10][11][13] This has two main benefits for hindered couplings:
-
Increased Reaction Kinetics: The elevated temperature provides the energy needed to overcome the steric barrier, leading to faster and more complete reactions.[2][13]
-
Disruption of Aggregation: The thermal energy helps to break up secondary structures and peptide aggregates on the resin, improving the accessibility of the reaction sites.[13]
Studies have shown that microwave-enhanced SPPS can produce peptides with bulky residues in significantly higher purity and in a fraction of the time compared to conventional methods.[9][10]
When should I use a double coupling protocol?
A double coupling protocol is advisable in the following situations:
-
When incorporating known "difficult" or bulky amino acids like Aib, N-methylated amino acids, or arginine.[3][8]
-
When coupling an amino acid immediately following a proline residue.[8]
-
When adding multiple identical amino acids in a row, as this can sometimes lead to incomplete couplings.[8]
-
If a post-coupling monitoring test (like the Kaiser test) indicates an incomplete reaction.[15]
Data and Protocols
Comparative Performance of Coupling Reagents for Hindered Couplings
The choice of coupling reagent is a critical determinant of success. The table below provides a comparative overview of commonly used reagents for sterically demanding couplings.
| Coupling Reagent | Active Ester Formed | Relative Reactivity | Key Advantages for Hindered Couplings |
| HATU | OAt ester | Very High | Superior performance in sterically demanding situations; forms a highly reactive active ester leading to faster and more complete reactions.[15][16][17] |
| COMU | Oxyma ester | Very High | Coupling efficiencies comparable to HATU; incorporates the non-explosive and highly soluble OxymaPure additive.[5] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the electron-withdrawing chloro group.[4] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides but can be insufficient for very hindered residues.[2] |
| DIC/OxymaPure | Oxyma ester | Moderate-High | A cost-effective and efficient combination that minimizes racemization.[5] |
Note: The values presented are illustrative and based on general performance data for sterically hindered couplings. Actual results may vary depending on the specific reaction conditions.
Experimental Protocol: Double Coupling of Fmoc-Aib-OH using HATU
This protocol provides a step-by-step methodology for the incorporation of the sterically hindered amino acid, Fmoc-Aib-OH, using a double coupling strategy.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Aib-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
-
First Coupling:
-
In a separate vessel, prepare the activation solution:
-
Dissolve Fmoc-Aib-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents).
-
-
Allow the solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 45-60 minutes.
-
Drain the reaction vessel and wash the resin with DMF (3 x 1 min).
-
-
Second Coupling:
-
Repeat steps 2.1 through 2.5 with a fresh solution of activated Fmoc-Aib-OH.
-
-
Monitoring and Capping (Optional but Recommended):
-
Perform a Kaiser test to confirm the completion of the coupling.
-
If the test is positive (indicating free amines), consider a capping step with acetic anhydride to block any unreacted sites and prevent the formation of deletion sequences.
-
-
Continuation of Synthesis:
-
Proceed with the standard Fmoc deprotection and subsequent coupling cycles.
-
Visualizing the Workflow
Troubleshooting Workflow for Low Coupling Yield
The following diagram illustrates a logical decision-making process when encountering low yields during the synthesis of peptides with bulky amino acids.
Caption: A decision tree for troubleshooting low coupling yields.
Mechanism of Action: HATU vs. HBTU
The enhanced reactivity of HATU over HBTU is due to the electronic properties of the 7-azabenzotriazole (HOAt) moiety.
Caption: Comparison of active ester formation by HATU and HBTU.
References
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (2018). CEM Corporation. [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (2018). ResearchGate. [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]
-
An Inexpensive Adaptation of a Commercial Microwave Reactor for Solid Phase Peptide Synthesis. (2024). JoVE. [Link]
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. (1996). International Journal of Peptide and Protein Research. [Link]
-
SPPS Tips For Success Handout. Mesa Labs. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. kohan.com.tw [kohan.com.tw]
- 10. researchgate.net [researchgate.net]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 12. Video: An Inexpensive Adaptation of a Commercial Microwave Reactor for Solid Phase Peptide Synthesis [jove.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. mesalabs.com [mesalabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude Peptides Containing Piperidylpropanoic Acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of crude synthetic peptides incorporating piperidylpropanoic acid. Our approach is grounded in extensive field experience and core scientific principles to empower you to overcome common purification hurdles.
Introduction: The Challenge of Piperidylpropanoic Acid-Containing Peptides
The incorporation of non-proteinogenic amino acids and modifications like piperidylpropanoic acid is a key strategy in modern peptide drug design to enhance stability, potency, and pharmacokinetic profiles. However, these modifications often introduce significant challenges during downstream processing, particularly in purification.
Piperidylpropanoic acid, with its piperidine ring and a propanoic acid side chain, imparts a unique combination of a basic moiety (the piperidine nitrogen) and an acidic group (the carboxylic acid). This amphoteric nature can lead to complex behaviors in solution, including pH-dependent solubility, altered hydrophobicity, and a propensity for aggregation, complicating standard purification protocols.
This guide will walk you through the underlying causes of these challenges and provide actionable, step-by-step solutions to optimize your purification workflow.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during the purification of peptides containing piperidylpropanoic acid.
Issue 1: Poor Peptide Solubility in Standard RP-HPLC Solvents
Symptoms:
-
The lyophilized crude peptide does not fully dissolve in the initial mobile phase (e.g., water with 0.1% TFA).
-
Precipitation is observed upon injection into the HPLC system, leading to column clogging and pressure issues.
-
The peptide crashes out of solution when fractions are collected.
Root Cause Analysis:
The solubility of peptides containing piperidylpropanoic acid is highly pH-dependent. At the isoelectric point (pI), the pH at which the net charge of the peptide is zero, solubility is at its minimum[1][2]. The presence of both a basic piperidine ring and an acidic carboxylic acid group can result in a zwitterionic state at certain pH values, leading to poor solubility in aqueous solutions. Standard RP-HPLC conditions using 0.1% Trifluoroacetic Acid (TFA) result in a low pH (around 2), which may be close to the pI of your specific peptide, thus causing solubility problems.
dot
Caption: pH-dependent solubility of amphoteric peptides.
Solutions:
-
pH Adjustment of the Sample Solvent:
-
For Basic Peptides (Net Positive Charge): If your peptide is basic, it should be soluble in acidic conditions. If not, consider that the piperidylpropanoic acid may be contributing to an overall neutral charge at low pH. Try dissolving the peptide in a small amount of a stronger acid like 10% acetic acid or formic acid before diluting with the mobile phase.
-
For Acidic Peptides (Net Negative Charge): If your peptide is acidic, it will be more soluble at a higher pH. Attempt to dissolve the peptide in a basic solution, such as 0.1M ammonium bicarbonate, before injection[3].
-
-
Use of Organic Co-solvents:
-
For highly hydrophobic peptides, initial dissolution in a small volume of an organic solvent like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) may be necessary before dilution with the aqueous mobile phase. Always add the peptide solution slowly to the vortexing aqueous phase to prevent precipitation[2][4].
-
-
Solubility Testing Protocol:
| Step | Action | Purpose |
| 1 | Weigh a small amount (e.g., 1 mg) of your lyophilized peptide. | To avoid wasting the entire sample. |
| 2 | Attempt to dissolve in deionized water. | Establish baseline solubility. |
| 3 | If insoluble, add 10% acetic acid dropwise. | To test solubility in acidic conditions. |
| 4 | If still insoluble, try a fresh aliquot with 0.1M ammonium bicarbonate. | To test solubility in basic conditions. |
| 5 | As a final resort, dissolve a fresh aliquot in a minimal amount of DMSO, then slowly add to your aqueous buffer. | For highly hydrophobic or aggregation-prone peptides. |
Issue 2: Peptide Aggregation Leading to Broad Peaks and Low Recovery
Symptoms:
-
Broad, asymmetric, or tailing peaks in the chromatogram.
-
Low yield of the purified peptide.
-
Irreversible adsorption of the peptide onto the column.
Root Cause Analysis:
Peptide aggregation can be triggered by a high concentration of hydrophobic residues and the formation of intermolecular hydrogen bonds[5]. The piperidylpropanoic acid modification can contribute to aggregation, especially if the overall peptide sequence is hydrophobic. Aggregation can occur both in the sample solution and on the HPLC column. Once aggregated, peptides may be difficult to disaggregate, leading to the observed purification issues.
dot
Caption: Troubleshooting workflow for aggregation.
Solutions:
-
Mobile Phase Additives:
-
Chaotropic Agents: Incorporating a low concentration of a chaotropic agent, such as guanidine hydrochloride (e.g., 100-200 mM), in the mobile phase can help disrupt aggregates. However, this is not compatible with mass spectrometry and requires a subsequent desalting step.
-
Organic Modifiers: Increasing the initial percentage of the organic solvent (e.g., ACN) in your gradient may help keep the peptide in solution.
-
-
Temperature Optimization:
-
Running the purification at a slightly elevated temperature (e.g., 40-50°C) can sometimes improve peak shape and reduce aggregation. However, be mindful of the potential for peptide degradation at higher temperatures.
-
-
Alternative Chromatography Modes:
-
If aggregation is severe in RP-HPLC, consider a preliminary cleanup step using Ion-Exchange Chromatography (IEC). IEC separates peptides based on their net charge and uses different solvent systems that may be less prone to inducing aggregation[6][7][8]. A two-step purification combining IEC and RP-HPLC can be highly effective[8][9].
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How does piperidylpropanoic acid affect the hydrophobicity and retention time of my peptide in RP-HPLC?
A1: The piperidylpropanoic acid moiety itself is relatively hydrophilic (XLogP of related structures is negative)[10][11]. However, its impact on the overall peptide's retention time is complex. At low pH (e.g., with TFA), the piperidine nitrogen will be protonated, increasing the peptide's polarity and likely leading to an earlier elution time than an equivalent peptide without this charged group. Conversely, if the modification masks a more hydrophobic residue, the net effect could be a decrease in retention time. The overall effect will depend on the entire peptide sequence.
Q2: What is the best ion-pairing agent to use for peptides containing piperidylpropanoic acid?
A2: Trifluoroacetic acid (TFA) at 0.1% is the standard and often most effective ion-pairing agent for RP-HPLC of peptides[7][12][13]. It effectively pairs with the protonated piperidine nitrogen and other basic residues, improving peak shape. If you encounter issues with TFA (e.g., it is difficult to remove during lyophilization), formic acid (0.1%) is a good alternative, especially if your fractions will be analyzed by mass spectrometry[7].
Q3: Can I use Ion-Exchange Chromatography (IEC) to purify my piperidylpropanoic acid-containing peptide?
A3: Yes, IEC can be a very effective purification method, either as a standalone technique or as an orthogonal method to RP-HPLC[6][7][8]. Given the amphoteric nature of the piperidylpropanoic acid modification, your peptide will have a net charge that is sensitive to pH.
-
Cation-Exchange Chromatography (CEX): If your peptide has a net positive charge at a given pH, it will bind to a negatively charged CEX column.
-
Anion-Exchange Chromatography (AEX): If your peptide has a net negative charge, it will bind to a positively charged AEX column. By carefully selecting the pH of your buffers, you can achieve excellent separation from impurities that have different charge characteristics.
Q4: My peptide still shows impurities after a single RP-HPLC purification step. What should I do?
A4: Co-eluting impurities are common, especially for complex crude peptide mixtures. A multi-step purification strategy is often necessary.
-
Orthogonal Chromatography: Combine two different chromatography techniques that separate based on different principles. A powerful combination is IEC followed by RP-HPLC[8][9].
-
Varying RP-HPLC Conditions: If you must use RP-HPLC for both steps, change the mobile phase pH for the second run. For example, if the first run was at low pH with TFA, the second run could be at a neutral or slightly basic pH (e.g., using an ammonium bicarbonate buffer)[14]. This will alter the selectivity and can resolve impurities that co-eluted in the first step.
Experimental Protocol: Two-Step Purification of a Piperidylpropanoic Acid-Containing Peptide
Step 1: Ion-Exchange Chromatography (Capture Step)
-
Column: Strong Cation Exchange (SCX) column.
-
Buffer A: 20 mM Phosphate buffer, pH 3.0.
-
Buffer B: 20 mM Phosphate buffer + 1 M NaCl, pH 3.0.
-
Procedure: a. Dissolve the crude peptide in Buffer A. b. Load the sample onto the equilibrated SCX column. c. Wash the column with Buffer A to remove neutral and anionic impurities. d. Elute the bound peptides with a linear gradient of 0-100% Buffer B over 30-60 minutes. e. Collect fractions and analyze for the presence of the target peptide. f. Pool the fractions containing the peptide of interest and desalt using a C18 solid-phase extraction (SPE) cartridge.
Step 2: Reversed-Phase HPLC (Polishing Step)
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Procedure: a. Dissolve the desalted peptide from Step 1 in Mobile Phase A. b. Inject the sample onto the equilibrated C18 column. c. Elute with a shallow gradient of Mobile Phase B (e.g., 5-55% over 50 minutes). The exact gradient should be optimized based on analytical runs. d. Collect fractions corresponding to the main peak. e. Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. f. Pool the pure fractions and lyophilize.
By systematically addressing the unique physicochemical properties imparted by the piperidylpropanoic acid modification, you can develop a robust and efficient purification strategy, leading to a final product of high purity.
References
-
PubChem. 3-[(3S)-3-piperidyl]propanoic acid. Available from: [Link]
-
PubChem. 1-Piperidinepropanoic acid. Available from: [Link]
-
MDPI. Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues. Available from: [Link]
-
National Center for Biotechnology Information. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Available from: [Link]
-
Agilent. Efficient Purification of Synthetic Peptides at High and Low pH. Available from: [Link]
-
Pharmaceutical Technology. Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Available from: [Link]
-
National Center for Biotechnology Information. Roles of Hydrophobicity and Charge Distribution of Cationic Antimicrobial Peptides in Peptide-Membrane Interactions. Available from: [Link]
-
Springer. HPLC of Peptides and Proteins. Available from: [Link]
-
AAPPTec. Peptide Purification. Available from: [Link]
-
Springer. Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior. Available from: [Link]
-
Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available from: [Link]
-
Springer. HPLC of Peptides and Proteins. Available from: [Link]
-
MDPI. Effect of Copper-Catalyzed Oxidation on the Aggregation of the Islet Amyloid Polypeptide. Available from: [Link]
-
MDPI. Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies. Available from: [Link]
-
National Center for Biotechnology Information. Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues. Available from: [Link]
-
MDPI. A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Available from: [Link]
-
National Center for Biotechnology Information. Investigating the mechanism of action of aggregation-inducing antimicrobial Pept-ins. Available from: [Link]
-
Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]
-
National Center for Biotechnology Information. HPLC Analysis and Purification of Peptides. Available from: [Link]
-
ResearchGate. (PDF) Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Available from: [Link]
-
National Center for Biotechnology Information. Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure. Available from: [Link]
-
National Library of Medicine. Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure. Available from: [Link]
-
National Center for Biotechnology Information. Investigation of the Role of Hydrophobic Amino Acids on the Structure-Activity Relationship in the Antimicrobial Venom Peptide Ponericin L1. Available from: [Link]
-
ResearchGate. Effect of pH on Physicochemical Properties and Encapsulation Efficiency of PEGylated Linolenic Acid Vesicles. Available from: [Link]
-
National Center for Biotechnology Information. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. Available from: [Link]
Sources
- 1. Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the mechanism of action of aggregation-inducing antimicrobial Pept-ins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. renyi.hu [renyi.hu]
- 7. lcms.cz [lcms.cz]
- 8. renyi.hu [renyi.hu]
- 9. Effect of Copper-Catalyzed Oxidation on the Aggregation of the Islet Amyloid Polypeptide [mdpi.com]
- 10. 3-[(3S)-3-piperidyl]propanoic acid | C8H15NO2 | CID 1501859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Piperidinepropanoic acid | C8H15NO2 | CID 117782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Stability of Dual Fmoc-Boc Protected Amino Acids in Solution
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize dual Fmoc-Boc protected amino acids in their synthetic workflows. As a Senior Application Scientist, I will provide in-depth, field-proven insights into the stability challenges associated with these critical reagents and offer practical troubleshooting strategies.
Core Principles of Stability: The Orthogonal Nature of Fmoc and Boc Protection
In peptide synthesis, the strategic use of protecting groups is paramount to ensure the correct sequence assembly.[1][2] Dual Fmoc-Boc protected amino acids, such as Fmoc-Lys(Boc)-OH, are cornerstones of this strategy, offering an orthogonal protection scheme.[3] This orthogonality is the foundation of their utility: the two protecting groups can be selectively removed under distinct chemical conditions without affecting the other.
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This group is labile to mild basic conditions, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).[4][5] The removal mechanism is a base-catalyzed β-elimination.[6] The Fmoc group is, however, stable under acidic conditions.[7][8]
-
The Boc (tert-butoxycarbonyl) Group: Conversely, the Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[3][] The deprotection mechanism involves acid hydrolysis, which generates a reactive tert-butyl cation.[][10]
This differential lability allows for the selective deprotection of the α-amino group (protected by Fmoc) during peptide chain elongation, while the side chain (protected by Boc) remains intact until the final cleavage from the resin.[3]
Table 1: Chemical Properties and Lability of Fmoc and Boc Protecting Groups
| Protecting Group | Chemical Structure | Lability Conditions | Stable Conditions | Common Deprotection Reagent |
| Fmoc | 9-fluorenylmethyloxycarbonyl | Mildly Basic (pH 10-12)[] | Acidic and Neutral[11] | 20% Piperidine in DMF[5][6] |
| Boc | tert-butoxycarbonyl | Strongly Acidic (pH 1-2)[] | Basic and Nucleophilic[12] | Trifluoroacetic Acid (TFA)[3][10] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common stability issues encountered when working with dual Fmoc-Boc protected amino acids in solution.
Category 1: Premature Deprotection
Q: Why is my Fmoc group being prematurely removed in solution?
A: Premature Fmoc deprotection is a common issue and is almost always caused by unintended exposure to basic conditions.
-
Causality: The Fmoc group is designed to be removed by bases.[4] Even trace amounts of amines in your solvent can catalyze this deprotection over time. The stability of Fmoc-amino acids in solution, especially in common solvents like DMF and N-methyl-2-pyrrolidone (NMP), is a known concern.[11]
-
Troubleshooting Steps:
-
Check Solvent Purity: Low-quality or old DMF can contain dimethylamine as a degradation product, which is basic enough to cleave the Fmoc group. Use high-purity, amine-free solvents.
-
Avoid Basic Additives: Ensure that no unintended basic additives, such as residual triethylamine (TEA) or diisopropylethylamine (DIPEA) from previous steps, are present in your solution.
-
Temperature: Elevated temperatures can accelerate the degradation of the Fmoc group, especially in the presence of trace bases.[13]
-
Solution Age: Prepare solutions of Fmoc-protected amino acids fresh whenever possible. Their stability in solution is limited.[11]
-
Q: What causes premature loss of the Boc group in solution?
A: Premature Boc deprotection is less common during routine handling but can occur under acidic conditions.
-
Causality: The Boc group is highly sensitive to acid.[][14] Exposure to acidic environments, even mild ones, can lead to its cleavage.
-
Troubleshooting Steps:
-
Ensure Neutral pH: Verify that the pH of your solution is neutral. Contamination with acidic reagents, such as residual TFA from a previous cleavage step, can cause Boc loss.
-
Solvent Choice: While less common, certain Lewis acids or protic solvents under specific conditions might facilitate Boc cleavage.[14] Stick to recommended, high-purity solvents.
-
Avoid Acidic Additives: Ensure that additives like HOBt (hydroxybenzotriazole), which is weakly acidic, are used appropriately and that the overall conditions do not become strongly acidic.
-
Category 2: Side Reactions and Degradation
Q: I'm observing unexpected peaks in my HPLC analysis. What could they be?
A: Unexpected peaks often indicate side reactions or degradation of your protected amino acid. The nature of these byproducts depends on the specific amino acid and the conditions.
-
Common Side Products:
-
Dibenzofulvene (DBF) Adducts: During Fmoc deprotection, the dibenzofulvene byproduct can react with nucleophiles, including the newly deprotected amine, leading to adduct formation.[7][8]
-
Aspartimide Formation: For sequences containing aspartic acid, exposure to basic conditions can lead to the formation of a cyclic aspartimide intermediate. This is a significant issue in Fmoc-based synthesis.[15][16]
-
Alkylation from Boc Deprotection: The tert-butyl cation generated during Boc deprotection is a potent electrophile and can alkylate nucleophilic side chains, particularly Tryptophan (Trp) and Methionine (Met).[10]
-
Oxidation: Methionine is susceptible to oxidation to its sulfoxide form.[10]
-
-
Troubleshooting Workflow:
-
Characterize the Impurity: Use mass spectrometry (LC-MS) to determine the molecular weight of the impurity. This can provide crucial clues about its identity.
-
Review Your Protocol: Scrutinize your experimental conditions. Was the solution exposed to strong bases for an extended period? Was an acidic step performed without appropriate scavengers?
-
Use Scavengers: When performing Boc deprotection, always include scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) in your cleavage cocktail to trap the tert-butyl cations.[10]
-
Diagram: Troubleshooting Workflow for Unexpected HPLC Peaks
A logical flow for identifying and mitigating impurities.
Category 3: Solubility and Aggregation
Q: My dual-protected amino acid is not dissolving well. What can I do?
A: Solubility can be a challenge, particularly for amino acids with bulky side chains or those prone to forming strong intermolecular interactions.[11]
-
Troubleshooting Steps:
-
Solvent Choice: While DMF and NMP are standard, some derivatives may have better solubility in other solvents like dichloromethane (DCM) or mixtures.[11][17] However, be mindful that DCM is generally not a good solvent for many Fmoc-amino acids.[11]
-
Gentle Heating and Sonication: Applying gentle heat or using an ultrasonic bath can help dissolve stubborn solids. Avoid excessive heat to prevent degradation.
-
Check for Salt Formation: Ensure the amino acid is in its free carboxylic acid form. If it's a salt (e.g., with dicyclohexylamine - DCHA), it may have different solubility properties.
-
Side-Chain Protection: For amino acids like Asparagine and Glutamine, using a side-chain protecting group like Trityl (Trt) significantly improves solubility in DMF.[1]
-
Q: I suspect my protected amino acid is aggregating in solution. How can I confirm and prevent this?
A: Aggregation is a common problem in peptide synthesis, and it can begin with the protected amino acid monomers. It is caused by the formation of intermolecular hydrogen bonds, leading to poor solvation and reactivity.[18]
-
Confirmation:
-
Visual Observation: The solution may appear cloudy, or you might see gel-like particles.
-
Poor Reaction Kinetics: In a synthesis reaction, incomplete coupling is a strong indicator of aggregation.[6]
-
Resin Swelling: During solid-phase synthesis, poor resin swelling is a physical sign of aggregation, as the aggregated chains prevent solvent from penetrating the resin beads.[18]
-
-
Prevention Strategies:
-
Use Chaotropic Salts: Adding salts like NaClO₄ to your washes can disrupt the hydrogen bonds that cause aggregation.[18]
-
Incorporate Backbone Protection: Using protecting groups on the backbone amide nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb), physically blocks hydrogen bond formation.[18][19]
-
Elevate Temperature: Performing reactions at higher temperatures can disrupt secondary structures and improve solubility and reaction rates.[18]
-
Category 4: Storage and Handling
Q: What are the optimal storage conditions for dual Fmoc-Boc protected amino acids?
A: Proper storage is crucial to maintain the integrity of these sensitive reagents.
-
Solid Form:
-
In Solution:
-
General Guideline: It is strongly recommended to prepare solutions fresh before use.[21]
-
Short-term Storage: If necessary, store solutions at -20°C. However, be aware that stability is limited. The pH should be kept slightly acidic (pH 5-6) to minimize base-catalyzed Fmoc deprotection.[20] Certain amino acids, like methionine, are particularly prone to oxidation in solution and should not be stored as stock solutions.[21]
-
Diagram: Factors Influencing Stability
Key factors affecting the stability of dual-protected amino acids in solution.
Experimental Protocols
Protocol 1: Assessing the Stability of a Dual Fmoc-Boc Protected Amino Acid in Solution
This protocol provides a method to empirically determine the stability of your protected amino acid in a specific solvent over time.
Materials:
-
Fmoc-AA(Boc)-OH of interest
-
High-purity solvent (e.g., DMF, NMP)
-
HPLC vials
-
Analytical HPLC system with UV detector
-
Mass Spectrometer (optional, but recommended)
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the Fmoc-AA(Boc)-OH in the chosen solvent to a known concentration (e.g., 10 mg/mL).
-
Time Zero (T=0) Analysis: Immediately take an aliquot of the freshly prepared solution, dilute it to an appropriate concentration for HPLC analysis, and inject it. This is your baseline.
-
Incubation: Store the stock solution under your intended experimental conditions (e.g., room temperature on the benchtop, 4°C in the dark).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), take another aliquot from the stock solution, dilute, and analyze by HPLC.
-
Data Analysis: Compare the chromatograms from each time point to the T=0 sample.
-
Calculate the percentage decrease in the area of the main peak.
-
Note the appearance and increase in the area of any new peaks (degradation products).
-
If using LC-MS, identify the mass of the degradation products.
-
Protocol 2: Analytical HPLC Method for Detecting Degradation Products
This is a general-purpose reverse-phase HPLC method suitable for analyzing Fmoc-amino acids.
Equipment & Reagents:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Detector: UV, set to 265 nm (for Fmoc group) and 214 nm (for peptide bonds/general detection)
Method:
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection: Inject 10-20 µL of the diluted sample.
-
Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.[22]
-
Hold and Re-equilibration: Hold at 95% B for 5 minutes, then return to initial conditions and re-equilibrate for at least 10 minutes before the next injection.
Diagram: Orthogonal Deprotection Strategy
Visualizing the selective removal of Fmoc and Boc groups.
References
- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. (n.d.). Benchchem.
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.). BOC Sciences.
- Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2022). National Institutes of Health.
- Side reactions of Boc deprotection with scavengers. (n.d.). Benchchem.
- Terminology of Antibody Drug for Fmoc Deprotection. (n.d.). GenScript.
- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. (n.d.). Benchchem.
- A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
- Amino Acid Analysis Methods. (n.d.). Creative Proteomics.
- BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2025). ResearchGate.
- Thermal Cleavage of the Fmoc Protection Group. (n.d.). CHIMIA.
- The Chemistry of Protection: Understanding Fmoc-Lys(Boc)-OH in Amino Acid Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Why Fmoc-Protected Amino Acids Dominate SPPS? (n.d.). BOC Sciences.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (n.d.). National Institutes of Health.
- Amino Acid-Protecting Groups. (n.d.). ResearchGate.
- Proper Storage and Handling Guidelines for Peptides. (2024). Yanfen Biotech.
- How long are amino acid stock solutions stable for successful solid phase peptide synthesis? (2023). Biotage.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Benchchem.
- Advances in Fmoc solid-phase peptide synthesis. (n.d.). National Institutes of Health.
- Standard Fmoc Protected Amino Acids. (n.d.). Activotec.
- Solubility of Fmoc protected amino acids used in Project C. (n.d.). ResearchGate.
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. genscript.com [genscript.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chimia.ch [chimia.ch]
- 8. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. Fmoc Protected Amino Acids - Activotec [activotec.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 21. biotage.com [biotage.com]
- 22. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Advanced Coupling Strategies for Sterically Hindered Amino Acids
Welcome to the Technical Support Center dedicated to addressing the complexities of peptide synthesis involving sterically hindered amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges such as low coupling yields, epimerization, and incomplete reactions when working with bulky or conformationally constrained residues. Here, we provide in-depth troubleshooting advice, field-proven protocols, and a mechanistic understanding of how to modify and select coupling reagents to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common questions encountered during the coupling of sterically hindered amino acids.
Q1: What are the primary reasons for low coupling yields with sterically hindered amino acids?
Low coupling efficiency with bulky residues is typically a result of several combined factors:
-
Steric Hindrance: The core issue is the physical bulk of amino acid side chains (e.g., Val, Ile, Tle) or modifications on the alpha-carbon (e.g., α,α-disubstituted amino acids like Aib) or the amide nitrogen (e.g., N-methylated amino acids). This bulk obstructs the ideal trajectory for the nucleophilic attack of the amine onto the activated carboxylic acid, slowing down or preventing peptide bond formation.
-
Reduced Nucleophilicity: The nucleophilic character of the amine component can be significantly diminished by bulky neighboring groups, rendering it a less effective reactant.
-
Peptide Aggregation: Hydrophobic sequences, especially those containing multiple hindered residues, have a strong tendency to aggregate on the solid support. This aggregation can physically block reactive sites, leading to truncated or incomplete sequences.
-
Inadequate Coupling Reagent: Standard carbodiimide reagents like DCC and EDC are often too slow and inefficient to overcome the high activation energy required for these challenging couplings, resulting in low yields.
Q2: Which coupling reagents are considered the most effective for hindered couplings?
For sterically demanding couplings, more potent activating reagents are essential. The most successful classes are onium salt-based reagents:
-
Uronium/Aminium Salts: Reagents such as HATU , HBTU , and HCTU are highly effective because they form highly reactive OAt or OBt active esters. HATU is often regarded as the gold standard for many difficult couplings. COMU is a third-generation uronium salt that offers coupling efficiencies comparable to HATU but is non-explosive and has superior solubility.
-
Phosphonium Salts: PyBOP and PyAOP are also powerful reagents. PyAOP, which forms a highly reactive HOAt ester, often provides higher yields than PyBOP. An advantage of phosphonium salts is that they do not pose the risk of chain termination through guanidinylation of the N-terminal amine, a known side reaction of uronium reagents.
Q3: What is racemization, and how can I minimize it during difficult couplings?
Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, which leads to the formation of diastereomeric impurities that are often difficult to separate from the target peptide. This is a major concern during the carboxyl group activation step. To suppress racemization:
-
Use High-Fidelity Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended. These additives are superior to the traditional 1-hydroxybenzotriazole (HOBt) in preventing racemization.
-
Select an Appropriate Base: The choice and amount of base are critical. Strong bases can promote racemization by abstracting the α-proton. Using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of the more common diisopropylethylamine (DIPEA) can significantly reduce racemization.
-
Avoid Prolonged Pre-activation: Minimize the time the carboxylic acid sits in the activated state before the amine component is introduced.
Troubleshooting Guide: Common Issues & Solutions
This section provides a structured approach to diagnosing and solving specific problems encountered during the coupling of sterically hindered amino acids.
Problem 1: Low or No Coupling Efficiency
Symptoms:
-
Positive ninhydrin or bromophenol blue test after coupling, indicating free amines.
-
Mass spectrometry of the crude product shows a high prevalence of the truncated sequence (n-1).
Causality & Troubleshooting Workflow:
Detailed Solutions:
| Strategy | Description | When to Use |
| Switch Coupling Reagent | Standard carbodiimides (DCC, DIC) are often insufficient. Upgrade to a more potent onium-salt reagent like HATU , HCTU , COMU , or PyAOP . For α,α-disubstituted amino acids like Aib, in-situ generation of the amino acid fluoride using TFFH can be highly effective. | When initial attempts with standard reagents fail or yield is below 80%. |
| Perform a Double Coupling | For extremely hindered residues, a single coupling, even with a potent reagent, may not achieve completion. A second coupling with a fresh solution of activated amino acid and reagents can drive the reaction to completion. | When a positive ninhydrin test is observed after the first coupling. This is a common and effective strategy. |
| Optimize Reaction Conditions | Time: Extend the coupling time from the standard 1-2 hours to 4, 12, or even 24 hours. Temperature: Microwave-assisted peptide synthesis (MAPS) can provide the energy needed to overcome the activation barrier of hindered couplings. Solvent: If the resin is not adequately solvated, reaction kinetics will be poor. N-Methyl-2-pyrrolidone (NMP) has better solvating properties than DMF. A mixture of DCM/DMF/NMP can also be beneficial. | When double coupling is still insufficient or for notoriously difficult sequences. |
| Disrupt Peptide Aggregation | Aggregation on the solid support can prevent reagents from reaching the reactive sites. Incorporating pseudoproline dipeptides can disrupt secondary structures that lead to aggregation. Using chaotropic salts like LiCl can also help break up aggregates. | For long, hydrophobic sequences or when poor swelling of the peptide-resin is observed. |
Problem 2: Significant Racemization/Epimerization
Symptoms:
-
HPLC analysis of the crude peptide shows a diastereomeric impurity peak close to the main product peak.
-
Mass spectrometry confirms the impurity has the same mass as the desired product.
Causality & Mitigation Strategies:
The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate, which allows for the abstraction and re-addition of the α-proton, scrambling the stereocenter.
| Strategy | Mechanistic Rationale | Protocol Adjustment |
| Optimize Base Selection | The basicity and steric hindrance of the base are critical. Highly basic amines like DIPEA can readily deprotonate the α-carbon. Weaker, bulkier bases are less likely to cause racemization. | Replace DIPEA with a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine . |
| Use Epimerization-Suppressing Additives | Additives like HOAt and Oxyma form active esters that are highly reactive towards the amine but less prone to forming the oxazolone intermediate compared to other activated species. | Ensure the use of an additive like HOAt or Oxyma Pure . These are demonstrably superior to HOBt in suppressing racemization. |
| Choose the Right Reagent Class | Phosphonium-based reagents (e.g., PyBOP, PyAOP) are generally associated with lower levels of racemization compared to some uronium-based reagents, especially in fragment coupling scenarios. | For particularly sensitive couplings, consider using a phosphonium salt like PyAOP . |
| Control Reaction Temperature | While heat can improve coupling efficiency, prolonged exposure to elevated temperatures can also increase the rate of racemization. | If using microwave heating, optimize for the shortest time required to achieve a satisfactory yield. Monitor the reaction closely. |
Comparative Data on Additives for Racemization Suppression:
| Coupling Strategy | Yield (%) | D/L Isomer (%) |
| Oxyma/DIC | 89.9 | 1.0 |
| HOAt/DIC | 81.4 | 3.3 |
| HOBt/DIC | 81.9 | 9.3 |
| Data from the solution-phase synthesis of Z-Phg-Pro-NH₂. |
Experimental Protocols
Protocol 1: High-Efficiency Double Coupling of a Sterically Hindered Amino Acid using HATU
This protocol is designed for coupling a sterically demanding residue (e.g., Fmoc-Aib-OH, Fmoc-Val-OH) onto a resin-bound peptide.
Materials:
-
Peptide-resin with free N-terminal amine (0.1 mmol scale)
-
Fmoc-protected sterically hindered amino acid (4 eq., 0.4 mmol)
-
HATU (3.9 eq., 0.39 mmol)
-
DIPEA (8 eq., 0.8 mmol)
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminus, wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Pre-activation:
-
In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the solution and vortex briefly.
-
Allow the pre-activation to proceed for 1-5 minutes. The solution will typically change color.
-
-
First Coupling:
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for 45-60 minutes.
-
Drain the reaction solution.
-
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents from the first coupling.
-
Second Coupling:
-
Repeat steps 2 (Pre-activation) and 3 (First Coupling) using a fresh solution of activated amino acid.
-
-
Final Wash and Confirmation:
-
Wash the resin with DMF (3 x 1 min) followed by DCM (3 x 1 min).
-
Perform a ninhydrin test to confirm the absence of free amines, indicating reaction completion. If the test is still positive, a third coupling may be considered, or an alternative strategy may be necessary.
-
References
-
Bochem. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
Technical Support Center: Cleavage Cocktail Optimization for Peptides with Base-Labile Modifications
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the critical final step in solid-phase peptide synthesis (SPPS): the cleavage and deprotection of peptides bearing base-labile modifications. Navigating this process successfully is paramount to preserving the integrity of these sensitive functionalities and ensuring the synthesis of high-purity, biologically active peptides.
Introduction: The Challenge of Base-Lability
Many crucial post-translational modifications (PTMs), such as phosphorylation, glycosylation, and sulfation, are susceptible to degradation under the standard basic conditions used for Fmoc-deprotection and the strongly acidic conditions of final cleavage. The primary challenge is to select a cleavage cocktail and a deprotection strategy that efficiently removes all protecting groups and cleaves the peptide from the resin without compromising these delicate moieties. This guide is structured to help you diagnose and solve common problems encountered during this process.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.
Problem 1: Significant β-Elimination of Phosphoserine/Phosphothreonine Residues
Symptom: Your mass spectrometry (MS) analysis shows a significant peak at -98 Da (for pSer/pThr) from your target peptide mass, corresponding to the formation of dehydroalanine (from pSer) or dehydroaminobutyric acid (from pThr).
Probable Cause: The phosphate group on serine or threonine is susceptible to β-elimination under basic conditions, which can occur during the repetitive Fmoc deprotection steps with piperidine throughout the synthesis, and can be exacerbated during final cleavage if not handled correctly.[1][2]
Solution:
-
Optimize Nα-Fmoc Deprotection During Synthesis:
-
Reduce Piperidine Concentration: Instead of the standard 20% piperidine in DMF, consider using a lower concentration (e.g., 5-10%) or a weaker base like piperazine or morpholine.[2]
-
Use a Milder Base: For particularly sensitive sequences, switching to 1,8-diazabicycloundec-7-ene (DBU) in very low concentrations (e.g., 2%) in DMF can be effective. However, DBU is a strong, non-nucleophilic base and should be used with caution.[3]
-
Incorporate Additives: Adding 0.1 M hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress β-elimination.
-
-
Select the Appropriate Phosphate Protecting Group:
-
The choice of protecting group for the phosphate moiety is critical. The mono-benzyl (Bzl) protecting group is a widely used option in Fmoc-SPPS as it helps to minimize the risk of β-elimination.[1]
-
-
Employ a Mild Final Cleavage Cocktail:
-
Avoid prolonged exposure to strong acids. A standard "mild" cleavage cocktail for phosphopeptides is TFA/water/TIS (95:2.5:2.5) .[1] Triisopropylsilane (TIS) is a scavenger that effectively captures carbocations generated during deprotection.
-
For extremely sensitive peptides, consider a cleavage cocktail with a reduced TFA concentration, although this may require longer cleavage times for complete deprotection of other side chains.[4]
-
Experimental Protocol: Mild Cleavage of a Phosphopeptide
-
Following synthesis, wash the resin-bound peptide thoroughly with dichloromethane (DCM) to remove any residual DMF.
-
Dry the resin under vacuum for at least 1 hour.
-
Prepare a fresh cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% deionized water, and 2.5% Triisopropylsilane (TIS) .
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA, and then with DCM. Combine all filtrates.
-
Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.
-
Dry the peptide pellet under a gentle stream of nitrogen.
Problem 2: Degradation or Complete Loss of O-Glycosylation
Symptom: MS analysis shows a loss of the sugar moiety from your glycopeptide, or a series of peaks corresponding to partial degradation of the glycan chain.
Probable Cause: The O-glycosidic bond is labile to strong acids. Standard high-TFA cleavage cocktails can hydrolyze this bond.[5]
Solution:
-
Utilize an Acid-Labile Resin: Employ a hyper-acid sensitive resin, such as a 2-chlorotrityl chloride (2-CTC) resin. This allows for cleavage of the peptide from the resin under very mild acidic conditions, leaving the side-chain protecting groups, including those on the glycan, intact.
-
Employ a Mild Cleavage Cocktail:
-
For cleavage from a 2-CTC resin, a cocktail of TFA/DCM (1:99) is often sufficient.
-
Alternatively, a mixture of acetic acid/trifluoroethanol/DCM (1:2:7) can be used for cleavage from hyper-acid sensitive resins.
-
-
Anhydrous HF Cleavage: For some acid-sensitive modifications, anhydrous hydrogen fluoride (HF) cleavage can be less harsh on the glycosidic bond compared to TFA.[4][6] However, this method requires specialized equipment and stringent safety precautions.
Workflow for Cleavage of O-Glycosylated Peptides
Sources
Validation & Comparative
A Comparative Guide to Piperidylpropanoic Acid and Other Beta-Amino Acid Analogs for Drug Discovery Professionals
This guide offers a comprehensive comparison of piperidylpropanoic acid and other relevant beta-amino acid analogs, providing researchers, scientists, and drug development professionals with a detailed analysis of their potential therapeutic applications. Drawing upon available experimental data for structurally related compounds, this document aims to provide a predictive framework for understanding the biological activity and pharmacokinetic profiles of these valuable scaffolds.
Introduction: The Rising Prominence of Beta-Amino Acids in Peptidomimetics
Beta-amino acids are structural isomers of their alpha-amino acid counterparts, featuring the amino group on the beta-carbon relative to the carboxyl group. This seemingly subtle structural alteration imparts significant and advantageous properties, most notably an increased resistance to proteolytic degradation. This stability makes them exceptional building blocks for the design of peptidomimetics—molecules that mimic the structure and function of peptides but with improved in vivo stability and bioavailability. The incorporation of beta-amino acids into peptide sequences can modulate their conformation and biological activity, leading to the development of novel therapeutics with enhanced potency and duration of action.
Piperidylpropanoic acid, a cyclic beta-amino acid, represents a particularly intriguing scaffold. The piperidine ring introduces conformational rigidity, which can be advantageous for optimizing binding to biological targets. This guide will explore the potential of piperidylpropanoic acid in two key therapeutic areas: oncology and neurology, by comparing it with other relevant beta-amino acid analogs based on available scientific literature.
Comparative Analysis of Biological Activity
Direct experimental data on the biological activity of 3-(piperidin-1-yl)propanoic acid is limited in publicly accessible literature. However, by examining structurally similar piperidine derivatives and other cyclic beta-amino acid analogs, we can infer its potential therapeutic applications and compare it to established compounds.
Anticancer Potential: A Comparison with Other Piperidine Derivatives
The piperidine moiety is a common feature in a multitude of compounds with demonstrated anticancer properties.[1][2][3] These derivatives often exert their effects through the modulation of critical signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[1][4]
Table 1: Comparative in vitro Anticancer Activity of Selected Piperidine Derivatives
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [4] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [4] | |
| Compound 17a | PC3 | Prostate | 0.81 | [2] |
| MGC803 | Gastric | 1.09 | [2] | |
| MCF-7 | Breast | 1.30 | [2] | |
| Piperidine Derivative 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [5] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [5] |
Based on the potent anticancer activity of various piperidine-containing molecules, it is plausible that piperidylpropanoic acid could serve as a scaffold for the development of novel cytotoxic agents. Its beta-amino acid structure might also confer advantages in terms of metabolic stability compared to some of the existing piperidine-based drugs.
Neurological Applications: Modulation of GABAergic Signaling
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are key targets for drugs treating anxiety, epilepsy, and other neurological disorders.[6] The cyclic structure of piperidylpropanoic acid makes it a structural analog of GABA, suggesting it may interact with GABA receptors.
Table 2: Comparative GABA Receptor Binding Affinity of Beta-Amino Acid Analogs
| Compound | Receptor Subtype | Binding Affinity (IC50/Ki) | Reference |
| Piperine | GABA A (α₂β₂) | EC₅₀: 42.8 ± 7.6 µM | |
| Homo-beta-proline | GABA Transporter (Glial) | IC₅₀: 20 µM | |
| GABA Transporter (Neuronal) | IC₅₀: 75 µM | ||
| GABA Receptor | IC₅₀: 0.3 µM | ||
| Beta-Alanine | GABA A Receptor | Low affinity (mM range) |
The data on piperine, which contains a piperidine ring, indicates that this moiety can indeed interact with GABA A receptors with micromolar affinity. Furthermore, other cyclic beta-amino acids like homo-beta-proline have shown potent activity at both GABA transporters and receptors. In contrast, the linear beta-amino acid, beta-alanine, exhibits only low-affinity binding. This suggests that the cyclic nature of piperidylpropanoic acid could confer a favorable conformation for GABA receptor interaction, potentially leading to the development of novel CNS-active agents.
Comparative Pharmacokinetic Profiles
Table 3: Pharmacokinetic Parameters of Related Compounds
| Compound | Administration Route | Key Pharmacokinetic Findings | Reference |
| DMP-728 (cyclic peptide) | Oral (in rats with enhancer) | Bioavailability (F): 14.6% | [7] |
| Piperine | Oral (in rats) | Significantly increases bioavailability of co-administered drugs by inhibiting metabolism. | |
| Piperacillin (contains a piperidine-like ring) | Intravenous | Exhibits altered pharmacokinetics in various patient populations. |
The oral bioavailability of cyclic peptides can be a challenge, as exemplified by DMP-728.[7] However, the presence of the piperidine ring in piperine has been shown to inhibit drug metabolism, thereby enhancing the bioavailability of other compounds. This suggests that piperidylpropanoic acid-based drugs might possess favorable pharmacokinetic properties. Further studies are warranted to determine the specific absorption, distribution, metabolism, and excretion (ADME) profile of piperidylpropanoic acid.
Experimental Protocols
To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., piperidylpropanoic acid analogs) in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is widely used to assess the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
In Vitro GABA Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for GABA receptors by measuring its ability to displace a radiolabeled ligand.[6][8][9]
Protocol:
-
Membrane Preparation: Homogenize rat brains in a suitable buffer and centrifuge to isolate the crude membrane fraction containing the GABA receptors. Wash the membranes multiple times to remove endogenous GABA.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled GABA receptor ligand (e.g., [³H]muscimol for GABA A receptors), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at 4°C for a specified period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway: PI3K/Akt Pathway Modulation by Piperidine Derivatives
Caption: PI3K/Akt signaling pathway and potential inhibition by piperidine derivatives.
Experimental Workflow: In Vitro Anticancer Screening
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Conclusion
While direct experimental data for piperidylpropanoic acid remains to be fully elucidated, this comparative guide provides a strong foundation for its potential applications in drug discovery. By analyzing structurally related piperidine derivatives and other cyclic beta-amino acid analogs, we can project that piperidylpropanoic acid holds promise as a scaffold for developing novel anticancer and neuroactive agents. Its inherent stability as a beta-amino acid, combined with the conformational constraints of the piperidine ring, offers a unique chemical space for the design of potent and selective therapeutics. The provided experimental protocols and visualizations serve as a practical resource for researchers to further investigate and unlock the full potential of piperidylpropanoic acid and its derivatives.
References
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Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC - PubMed Central. [Link]
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Characterization of GABA Receptors. PMC - PubMed Central. [Link]
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers. [Link]
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed. [Link]
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CAS No : 26371-07-3 | Product Name : 3-(Piperidin-1-yl)propanoic Acid. Pharmaffiliates. [Link]
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A Comparative Guide to NMR Structural Analysis of Peptides Incorporating 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic Acid
Introduction: Navigating Complexity in Peptide Drug Discovery
In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and biological compatibility.[1] The introduction of non-canonical or modified amino acids is a key strategy for enhancing peptide stability, permeability, and potency. One such building block, 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid, introduces a constrained yet flexible piperidine scaffold, offering unique conformational properties. However, these same features, coupled with the presence of bulky Fmoc and Boc protecting groups, present significant challenges for structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for determining the three-dimensional structure and dynamics of molecules in solution, providing insights under near-physiological conditions.[2][3] This is particularly crucial for modified peptides, where conformational flexibility can be a key determinant of biological activity.[4][5]
This guide provides an in-depth comparison of NMR methodologies for the structural analysis of peptides containing this compound. We will dissect the causality behind experimental choices, present validated protocols, and offer a clear rationale for navigating the analytical complexities posed by this unique structural moiety.
The Structural Challenge: A Conformationally Ambiguous Residue
The core analytical difficulty arises from the structural features of the modified amino acid itself. The piperidine ring is not planar and typically exists in a dynamic equilibrium between two chair conformations. Furthermore, the bulky N-Boc protecting group can influence this equilibrium and introduce additional conformational heterogeneity through rotation around the C-N amide bond.[6] When incorporated into a peptide, this inherent flexibility can lead to broadened NMR signals or even the presence of multiple sets of peaks, complicating spectral assignment and structural analysis.[3]
The Fmoc group on the α-amino position, while essential for synthesis, adds another layer of complexity with its own set of aromatic proton signals, which can overlap with those of other aromatic residues in the peptide. It is critical to note that comprehensive 3D structural analysis is conventionally performed on fully deprotected peptides. However, understanding the conformational landscape of the protected intermediate can be vital for optimizing synthesis and cyclization strategies. This guide will focus on the techniques required to analyze a peptide where these protecting groups are present.
Caption: Key structural features of the modified residue and the resulting NMR challenges.
A Comparative Guide to NMR Experimentation for Structural Elucidation
The determination of a peptide's structure via NMR is a systematic process involving several key experiments.[7] The choice of experiments and their parameters is dictated by the specific challenges presented by the molecule.
Part A: The Foundational Toolkit for Sequential Assignment
The first critical step is the sequential assignment of all proton resonances to their respective amino acid residues in the peptide sequence. This is achieved through a combination of 2D NMR experiments that reveal through-bond scalar couplings.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): This is the workhorse experiment for identifying amino acid spin systems. It establishes correlations between all protons within a coupled network (i.e., within a single amino acid side chain).[8] For example, a single cross-peak from an amide (NH) proton can reveal the signals of the corresponding α-proton (Hα), β-protons (Hβ), and so on, down the side chain. For the modified residue, TOCSY will be crucial for identifying the complete proton network of the piperidine ring.
-
¹H-¹H COSY (Correlation Spectroscopy): COSY reveals correlations only between protons that are directly coupled (typically over two or three bonds).[2][7] It is used to confirm direct connectivities within a spin system identified by TOCSY and can help resolve ambiguities.
Comparison: TOCSY vs. COSY
| Experiment | Information Provided | Primary Use Case | Advantage for this Topic |
| TOCSY | Correlations between all protons in a spin system (e.g., Hα to Hγ) | Identifying entire amino acid side chains from a single cross-peak. | Essential for tracing the complex, multi-proton spin system of the piperidine ring. |
| COSY | Correlations between directly coupled protons (e.g., Hα to Hβ) | Confirming 2- and 3-bond connectivities; measuring coupling constants. | Useful for confirming specific H-H adjacencies within the piperidine ring to define its constitution. |
Once individual spin systems are identified, they must be linked together in the correct sequence. This is accomplished using through-space correlations.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): The NOE is a through-space effect that is observed between protons that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds.[8] The key correlations for sequential assignment are between the amide proton (NH) of one residue and the α-proton (Hα) of the preceding residue.
Caption: The standard workflow for achieving sequential resonance assignment in peptides.
Part B: Probing 3D Structure - A Critical Comparison of NOESY and ROESY
While NOESY provides the distance restraints necessary for 3D structure calculation, its effectiveness is dependent on the molecular weight and dynamics of the peptide.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOE signal can be positive, negative, or even zero, depending on the rate of molecular tumbling in solution (the correlation time). For medium-sized molecules like many peptides, the NOE can be very weak or disappear entirely, making structure determination impossible.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is an alternative experiment that measures correlations in the "rotating frame." A key advantage is that the ROE is always positive, regardless of the molecular tumbling rate.[2] This makes it invaluable for peptides that fall into the intermediate molecular weight range where the standard NOE is zero.
Decision Framework: NOESY vs. ROESY
| Scenario | Recommended Experiment | Rationale |
| Small, flexible peptide (fast tumbling) | NOESY | Strong, positive NOE signals are expected. |
| Large, structured peptide (>3 kDa, slow tumbling) | NOESY | Strong, negative NOE signals are expected. |
| Intermediate size/flexibility (where NOE is weak or zero) | ROESY | Provides reliable, positive cross-peaks when NOESY fails. Essential for conformationally heterogeneous molecules.[9] |
| Presence of Chemical Exchange | ROESY | ROESY cross-peaks have a different sign than exchange peaks, allowing them to be distinguished. |
For a peptide containing the flexible this compound residue, it is highly probable that the molecule will exhibit dynamics that place it in the intermediate tumbling regime. Therefore, ROESY is often the superior choice for obtaining unambiguous distance restraints.
Part C: Resolving Complexity with Heteronuclear NMR
Severe signal overlap in the ¹H spectrum is a common problem, especially with the addition of Fmoc and Boc groups. Heteronuclear NMR, which correlates protons with their attached heavy atoms (like ¹³C or ¹⁵N), provides a powerful solution by spreading signals out over a second, less crowded dimension.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment generates a 2D map where each peak corresponds to a proton directly bonded to a carbon atom.[10] It is exceptionally useful for resolving overlap in the crowded aliphatic region of the proton spectrum, which is critical for assigning the multiple CH and CH₂ groups of the piperidine ring.[6]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Coherence): HMBC reveals correlations between protons and carbons over two to four bonds.[10] This is useful for connecting different parts of the molecule, for instance, linking a proton on the peptide backbone to a carbonyl carbon or assigning quaternary carbons.
Experimental Protocol: A Validated Workflow
This protocol outlines a self-validating system for the comprehensive NMR analysis of a modified peptide.
1. Sample Preparation (Self-Validation Step 1: Quality Control)
-
Peptide Purity: Ensure peptide purity is >95% by HPLC and MS. Impurities will complicate spectra.
-
Concentration: Aim for a sample concentration of 0.5-1.0 mM.[11]
-
Solvent: Dissolve the sample in a 90% H₂O / 10% D₂O mixture. D₂O provides the lock signal for the spectrometer. For amide proton observation, the pH should be maintained below 7.5.[11]
-
Buffer: Use a non-proton-containing buffer, such as phosphate-buffered saline (PBS), at a concentration below 300 mM to avoid signal broadening.[11]
-
Internal Standard: Add a small amount of a reference compound like DSS or TSP for accurate chemical shift referencing.
2. Data Acquisition (Self-Validation Step 2: Instrument Calibration)
-
Calibrate the 90° pulse width for the specific sample.
-
Optimize solvent suppression parameters to minimize the large water signal.[7]
-
Acquire the following spectra at a constant, controlled temperature (e.g., 298 K):
-
1D ¹H: A quick, initial spectrum to assess sample quality and signal dispersion.
-
2D TOCSY: Use a mixing time of 60-80 ms to allow magnetization transfer throughout the side chains.[12]
-
2D NOESY: Acquire with a mixing time of 150-400 ms.[12]
-
2D ROESY: Use a spin-lock mixing time of 150-250 ms as a comparison or alternative to NOESY.[12]
-
2D ¹H-¹³C HSQC (natural abundance): This will require a longer acquisition time but is invaluable for resolving overlap.
-
3. Data Processing and Analysis (Self-Validation Step 3: Cross-Verification)
-
Step 1 (TOCSY/COSY): Identify the spin systems for all amino acids. The unique pattern of cross-peaks for the piperidine ring should be carefully traced.
-
Step 2 (NOESY/ROESY): Begin sequential assignment using the dαN(i, i+1) NOE/ROE connectivities. Cross-verify assignments by looking for other expected sequential NOEs, such as dNN(i, i+1) and dβN(i, i+1).
-
Step 3 (HSQC): Use the resolved ¹H-¹³C cross-peaks to confirm assignments made in the homonuclear spectra, especially for the overlapping aliphatic protons of the piperidine ring and other side chains.
-
Step 4 (Restraint Generation): Once assignments are complete, integrate the cross-peaks in the NOESY/ROESY spectrum. Calibrate these volumes to generate semi-quantitative distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).
-
Step 5 (Structure Calculation): Use the distance restraints in a molecular dynamics software package (e.g., XPLOR-NIH, CYANA) to calculate an ensemble of 3D structures that satisfy the experimental data.
Data Presentation: A Hypothetical Case Study
Consider a short peptide Ac-Tyr-X-Ala-NH₂, where X is our modified residue. The following table summarizes expected key NMR correlations that would be used for its analysis.
| Residue Pair | Correlation Type | Experiment | Expected Observation | Structural Information |
| Tyr(1)-X(2) | Hα(Tyr) ↔ NH(X) | NOESY/ROESY | Strong cross-peak | Sequential Link (dαN) |
| X(2) | Hα ↔ Hβ, Piperidine Protons | TOCSY | Full spin system visible from Hα | Intra-residue connectivity |
| X(2) | Piperidine H2ax ↔ H4ax | NOESY/ROESY | Strong cross-peak | Confirms chair conformation |
| X(2)-Ala(3) | Hα(X) ↔ NH(Ala) | NOESY/ROESY | Medium cross-peak | Sequential Link (dαN) |
| Fmoc/Boc | Aromatic H ↔ Aliphatic H | HMBC | Correlations to carbonyls | Assignment of protecting groups |
| All | CHx | HSQC | One peak per C-H pair | Resolves signal overlap |
Alternative Methodologies: NMR in Context
While NMR is powerful for solution-state analysis, it's important to understand its place relative to other techniques.
| Technique | State | Strengths | Limitations |
| NMR Spectroscopy | Solution | Provides atomic-resolution structures in a native-like environment; excellent for studying dynamics and conformational equilibria.[3] | Challenging for very large proteins (>50 kDa); can be difficult for molecules with significant aggregation or flexibility.[7] |
| X-ray Crystallography | Solid (Crystal) | Can provide very high-resolution static structures; no molecular weight limit. | Requires well-diffracting crystals, which can be difficult to obtain, especially for flexible peptides; provides no information on dynamics.[3] |
Conclusion
The structural analysis of peptides incorporating this compound requires a nuanced and multi-faceted NMR approach. The inherent flexibility of the piperidine scaffold and the spectral complexity added by the protecting groups necessitate a carefully chosen suite of experiments. While foundational techniques like TOCSY and COSY are essential for initial assignments, the challenges of conformational heterogeneity strongly favor the use of ROESY over NOESY for obtaining reliable distance restraints. Furthermore, the strategic use of heteronuclear ¹H-¹³C HSQC is indispensable for resolving the inevitable signal overlap in the ¹H spectrum. By following the validated workflow presented, researchers can confidently navigate these complexities to unlock a clear and accurate understanding of the three-dimensional structure that governs the biological function of these promising therapeutic molecules.
References
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Mtoz Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service. Retrieved from [Link]
- D'Souza, R., & Ugale, B. (2022). NMR in structural determination of proteins and peptides. Nitte University Journal of Health Science, 12(4), 1-10.
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University of Wisconsin-Madison. (n.d.). 2D NMR A correlation map between two NMR parameters. Retrieved from [Link]
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University of Regensburg. (n.d.). peptide nmr. Retrieved from [Link]
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ACD/Labs. (2024, March 13). Conformational Analysis of Peptidomimetic Drug Leads by NMR [Video]. YouTube. Retrieved from [Link]
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Georgia Tech NMR Center. (n.d.). 2D NOESY, ROESY and TOCSY setup note. Retrieved from [Link]
- Saur, M., M-L, C., & Carlomagno, T. (2017). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 139(38), 13414–13424.
- D'Amico, F., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 22(19), 10479.
- Vincenzi, M., Mercurio, F. A., & Leone, M. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782.
- Vincenzi, M., Mercurio, F. A., & Leone, M. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782.
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LifeTein®. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]
- Bechinger, B. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Biopolymers, 51(2), 167-178.
- Google Sites. (n.d.). NMRGenerator - 2D TOCSY and 2D NOESY.
- Thompson, A. L., et al. (2018). Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science. Tuberculosis, 113, 154-165.
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A Comparative Guide to the Mass Spectrometry of Novel Peptides Containing Piperidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The incorporation of constrained scaffolds, such as the piperidine ring, into peptide structures represents a burgeoning area in drug discovery, offering enhanced proteolytic stability and conformational rigidity. However, these modifications introduce significant challenges for traditional mass spectrometry-based characterization. This guide provides a comprehensive comparison of modern mass spectrometry platforms and fragmentation techniques for the analysis of these novel peptide analogues. We delve into the causal relationships behind experimental choices, offering field-proven insights to navigate the complexities of their fragmentation behavior, isomeric differentiation, and structural elucidation. Detailed, self-validating protocols and comparative data are presented to empower researchers in selecting the optimal analytical strategy.
Introduction: The Rise of Piperidine-Containing Peptides and the Analytical Imperative
Peptide therapeutics have garnered significant attention due to their high specificity and potency.[1][2] However, their application is often limited by poor metabolic stability and lack of oral bioavailability. To overcome these hurdles, medicinal chemists are increasingly incorporating non-natural amino acids and cyclic constraints into peptide backbones. The piperidine scaffold, a six-membered heterocyclic amine, is a particularly attractive building block. Its rigid structure can pre-organize the peptide into a bioactive conformation, enhancing target affinity and resisting enzymatic degradation.
The structural novelty of these peptides, however, presents a considerable challenge for routine mass spectrometric analysis.[3][4] The presence of the robust piperidine ring can significantly alter fragmentation patterns, often leading to complex spectra that are difficult to interpret with standard bioinformatic tools. Furthermore, the synthesis of these peptides can result in a variety of isomers (e.g., stereoisomers, positional isomers), which are often indistinguishable by conventional mass spectrometry alone.[5][6] This guide will provide a comparative analysis of advanced mass spectrometry techniques to address these challenges head-on.
Comparing Mass Spectrometry Platforms for Piperidine Peptide Analysis
The choice of mass analyzer is critical for obtaining high-quality data for these complex molecules. High resolution and mass accuracy are paramount for unambiguous molecular formula determination and for resolving complex isotopic patterns.[7]
| Mass Analyzer | Strengths for Piperidine Peptides | Weaknesses for Piperidine Peptides |
| Quadrupole Time-of-Flight (Q-TOF) | High resolution and mass accuracy, fast acquisition speeds suitable for LC-MS/MS.[8][9] | Lower resolution compared to Orbitrap and FT-ICR. |
| Orbitrap | Very high resolution and mass accuracy, enabling confident differentiation of isobaric species.[10] | Slower scan speeds compared to TOF instruments. |
| Fourier-Transform Ion Cyclotron Resonance (FT-ICR) | Unparalleled resolution and mass accuracy, ideal for detailed structural elucidation of complex molecules. | High cost and specialized operational requirements. |
Expert Insight: For routine screening and initial characterization of piperidine-containing peptides, a Q-TOF instrument offers an excellent balance of performance and throughput.[8] However, for in-depth structural characterization and the resolution of challenging isomeric mixtures, the superior resolving power of an Orbitrap or FT-ICR instrument is often necessary.
A Head-to-Head Comparison of Fragmentation Techniques
The fragmentation technique employed is arguably the most critical variable in the structural elucidation of piperidine-containing peptides. The rigid and often cyclic nature of these molecules necessitates a careful selection of the dissociation method to generate informative fragment ions.[11][12][13]
3.1. Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
CID and HCD are the most common fragmentation methods, involving the acceleration of precursor ions and their collision with an inert gas.[14][15] This leads to the cleavage of the most labile bonds, typically the peptide amide bonds, generating b- and y-type fragment ions.
-
Causality: The energy deposited during CID/HCD is distributed throughout the ion. For piperidine-containing peptides, this can lead to complex fragmentation pathways, including ring-opening of the piperidine scaffold and subsequent rearrangements.[9][16] This can result in spectra that are difficult to interpret using standard peptide sequencing algorithms.
-
Performance: While CID/HCD can provide some sequence information, the spectra are often dominated by neutral losses (e.g., water, ammonia) and fragments arising from the piperidine ring itself, obscuring complete sequence coverage.[17] HCD, with its higher energy, can sometimes yield more informative spectra by promoting backbone fragmentation over less informative neutral losses.[18][19]
3.2. Electron-Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion.[15][17] This induces cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions.
-
Causality: Because ETD is a radical-driven process, it is less sensitive to the overall structure and stability of the peptide. This makes it particularly well-suited for the analysis of peptides with stable modifications, such as the piperidine scaffold.[17] The piperidine ring is often preserved during ETD, allowing for the unambiguous localization of the modification within the peptide sequence.
-
Performance: ETD often provides more complete sequence coverage for piperidine-containing peptides compared to CID/HCD.[14][18] It is particularly effective for larger peptides and those with multiple basic sites.
3.3. Ultraviolet Photodissociation (UVPD)
UVPD utilizes high-energy photons to induce fragmentation.[20][21] This technique can access a wider range of dissociation channels, leading to a greater diversity of fragment ions.
-
Causality: The absorption of a UV photon can lead to electronic excitation and subsequent dissociation through various pathways, including cleavage of the peptide backbone and the piperidine ring.[21][22] This can provide rich structural information that is not accessible with other fragmentation methods.
-
Performance: UVPD can generate a, b, c, x, y, and z-type fragment ions, often providing the most comprehensive sequence coverage.[23][24] It is particularly powerful for characterizing complex structures and localizing modifications. However, the complexity of the resulting spectra can be a challenge for data analysis.[20]
Comparative Summary of Fragmentation Techniques:
| Fragmentation Technique | Primary Fragment Ions | Advantages for Piperidine Peptides | Disadvantages for Piperidine Peptides |
| CID/HCD | b, y | Widely available, good for initial screening.[15][18] | Complex fragmentation, often incomplete sequence coverage.[17] |
| ETD | c, z | Preserves the piperidine scaffold, excellent for localization.[15][17] | Requires multiply charged precursors, may have lower efficiency for some peptides.[18] |
| UVPD | a, b, c, x, y, z | Provides the most comprehensive fragmentation and structural information.[20][24] | Can produce very complex spectra, requires specialized instrumentation.[20] |
Leveraging Ion Mobility Spectrometry for Isomer Separation
A significant challenge in the analysis of novel peptides is the presence of isomers. Ion Mobility Spectrometry (IMS) separates ions based on their size, shape, and charge, providing an additional dimension of separation prior to mass analysis.[25][26]
-
Expertise & Experience: For piperidine-containing peptides, which can exist as multiple stereoisomers or conformers, IMS is an invaluable tool.[5] Different isomers will often have different collision cross-sections (CCS), allowing for their separation in the gas phase. This is particularly crucial in drug development, where different isomers can have vastly different biological activities.
-
Trustworthiness: Coupling IMS with high-resolution mass spectrometry provides a powerful platform for the confident identification and characterization of isomeric species.[25][26] The combination of retention time, drift time (from IMS), and accurate mass provides a high degree of confidence in compound identification.
Experimental Protocols
5.1. Sample Preparation for LC-MS/MS Analysis
-
Dissolution: Dissolve the peptide sample in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of 1 mg/mL.
-
Dilution: Further dilute the sample to a working concentration of 1-10 µg/mL in 0.1% formic acid in water.
-
Quality Control: Analyze a blank injection (0.1% formic acid in water) between samples to prevent carryover.
5.2. Liquid Chromatography (LC) Method
-
Column: Use a C18 reversed-phase column with appropriate dimensions (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to achieve good separation of the peptide from impurities. A typical gradient might be 5-40% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
5.3. Mass Spectrometry (MS) Method (Q-TOF)
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
MS1 Acquisition: Scan from m/z 100 to 2000.
-
MS/MS Acquisition: Employ data-dependent acquisition (DDA) to trigger MS/MS on the most intense precursor ions.
-
Collision Energy (CID): Use a ramped collision energy (e.g., 20-40 eV) to ensure good fragmentation across a range of precursor m/z values.
Visualizing Experimental Workflows and Logical Relationships
Workflow for Piperidine Peptide Characterization
Caption: A typical workflow for the characterization of novel piperidine-containing peptides.
Decision Tree for Fragmentation Method Selection
Caption: A decision tree to guide the selection of the optimal fragmentation method.
Conclusion: An Integrated Approach for Confident Characterization
The structural complexity of novel peptides containing piperidine scaffolds demands a sophisticated and multi-faceted mass spectrometry approach. A thorough understanding of the strengths and limitations of different instrument platforms and fragmentation techniques is essential for success. For routine analysis, a Q-TOF instrument coupled with CID/HCD can provide valuable initial data. However, for comprehensive structural elucidation and the differentiation of isomers, the use of high-resolution mass analyzers like Orbitrap or FT-ICR, in conjunction with advanced fragmentation methods such as ETD and UVPD, is highly recommended. The integration of ion mobility spectrometry provides an indispensable tool for resolving isomeric complexity. By carefully selecting the appropriate combination of these technologies and applying the robust experimental protocols outlined in this guide, researchers can confidently navigate the analytical challenges posed by this promising new class of therapeutic peptides.
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Easton, R. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. [Link]
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A, A. (2023). An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. Journal of Pharmaceutical Research International, 35(19), 42-60. [Link]
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Zhang, Y. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. [Link]
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Nagy, G., et al. (2020). Trapped Ion Mobility Spectrometry, Ultraviolet Photodissociation and ToF Mass Spectrometry for Gas-Phase Peptide Isobars/Isotopomers. Journal of the American Society for Mass Spectrometry, 31(7), 1420-1429. [Link]
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de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1279-1286. [Link]
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A Comparative Guide to Assessing Conformational Constraints of Piperidylpropanoic Acid in Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for modulating their pharmacological properties. Piperidylpropanoic acid, a cyclic amino acid analog, offers a unique scaffold to impose conformational constraints, thereby enhancing proteolytic stability, receptor affinity, and bioavailability. This guide provides an in-depth comparison of experimental and computational methods to assess the conformational impact of piperidylpropanoic acid on peptide structures.
The Rationale for Conformational Constraint
Linear peptides often exist as a dynamic ensemble of conformations in solution, which can lead to reduced binding affinity for their targets due to the entropic penalty of adopting a specific bioactive conformation.[1][2] Introducing rigid structural elements, such as the piperidine ring of piperidylpropanoic acid, can pre-organize the peptide backbone into a conformation that is more favorable for binding.[1] This pre-organization can lead to a significant improvement in biological activity and metabolic stability.[1][2]
The piperidine ring itself can adopt distinct chair and boat conformations, and the substituents on the ring can exist in either axial or equatorial positions.[3][4] These conformational preferences are influenced by a variety of factors including steric hindrance, electrostatic interactions, and solvent effects.[3][4] Understanding these preferences is crucial for designing peptides with desired three-dimensional structures.
Experimental Approaches to Determine Peptide Conformation
A multi-faceted experimental approach is essential for a comprehensive understanding of the conformational landscape of piperidylpropanoic acid-containing peptides.
NMR spectroscopy is the most powerful technique for elucidating the three-dimensional structure and dynamics of peptides in solution at an atomic level.[5][6]
-
Key NMR Experiments:
-
1D ¹H NMR: Provides initial information on the overall folding and conformational homogeneity of the peptide.[6][7]
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.[6][8]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the peptide's three-dimensional structure.[6][9] The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.
-
J-coupling Constants: The magnitude of scalar coupling constants, particularly ³J(HN,Hα), provides information about the backbone dihedral angle φ.[6]
-
Experimental Protocol: 2D NOESY for a Piperidylpropanoic Acid-Containing Peptide
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O to observe amide protons) to a concentration of 1-5 mM.[8] Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.[10]
-
NMR Data Acquisition:
-
Acquire a series of 2D NOESY spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) at a constant temperature.
-
Vary the mixing time (τm) of the NOESY experiment (e.g., 100, 200, 300 ms) to build up NOE cross-peaks and to check for spin diffusion.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances using a combination of TOCSY and NOESY spectra.
-
Integrate the volumes of the NOE cross-peaks.
-
Convert the NOE volumes into distance restraints using a calibration method (e.g., using a known distance such as the geminal protons of a methylene group).
-
-
Structure Calculation: Use the derived distance and dihedral angle restraints as input for molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[9][11][12] It measures the differential absorption of left and right circularly polarized light by chiral molecules.
-
α-helices typically show strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm.
-
Random coils are characterized by a strong negative band around 200 nm.[9]
By comparing the CD spectrum of a piperidylpropanoic acid-containing peptide to that of its linear counterpart, one can quickly assess the impact of the conformational constraint on the overall secondary structure.[9][11]
Experimental Protocol: Far-UV Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) at a concentration of approximately 0.1 mg/mL. The buffer should be transparent in the far-UV region.
-
Data Acquisition:
-
Record the CD spectrum from 190 to 260 nm using a CD spectropolarimeter.
-
Use a quartz cuvette with a path length of 1 mm.
-
Acquire the spectrum at a controlled temperature (e.g., 25 °C).
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ].
-
Deconvolute the CD spectrum using algorithms like K2D2 or BeStSel to estimate the percentage of α-helix, β-sheet, and random coil.
-
Computational Modeling
Computational modeling provides a powerful complementary approach to experimental methods for exploring the conformational landscape of peptides.[13][14][15]
MD simulations can provide insights into the dynamic behavior of peptides in solution and can be used to calculate the relative free energies of different conformations.[16][17]
Workflow for MD Simulations of a Piperidylpropanoic Acid-Containing Peptide
Caption: A simplified workflow for solid-phase peptide synthesis.
Challenges in the synthesis can include the coupling efficiency of the bulky piperidylpropanoic acid monomer and the potential for side reactions. [18][19]Careful optimization of coupling reagents and reaction times is often necessary.
Conclusion
Assessing the conformational constraints of piperidylpropanoic acid in peptides requires a synergistic approach that combines high-resolution experimental techniques like NMR spectroscopy with the rapid, global insights from circular dichroism and the detailed dynamic picture provided by computational modeling. This comprehensive analysis is essential for understanding the structure-activity relationships of these modified peptides and for the rational design of next-generation peptide therapeutics.
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Circular dichroism and circularly polarised luminescence of bipyrenyl oligopeptides, with piperidines added in the peptide chains - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
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Circular dichroism spectra of the synthesized peptides, with the three deprotection reagents. Black - ResearchGate. Available from: [Link]
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Near-Ultraviolet Circular Dichroism and Two-Dimensional Spectroscopy of Polypeptides. MDPI. Available from: [Link]
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Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed. Available from: [Link]
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Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System - PMC - NIH. Available from: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available from: [Link]
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(PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data - ResearchGate. Available from: [Link]
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The conformational preferences of fluorinated piperidine derivatives... - ResearchGate. Available from: [Link]
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Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering - ResearchGate. Available from: [Link]
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A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. Available from: [Link]
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A Comparative Guide to the Enzymatic Stability of Peptidomimetics Incorporating Piperidylpropanoic Acid
In the landscape of modern drug discovery, peptidomimetics represent a promising class of therapeutics that bridge the gap between small molecules and larger biologics.[1] They are designed to mimic natural peptides, offering high specificity and potency, while overcoming inherent limitations such as poor enzymatic stability.[1][2] This guide provides an in-depth, comparative analysis of the enzymatic stability of peptidomimetics containing piperidylpropanoic acid, a synthetic building block intended to enhance proteolytic resistance. We will delve into the experimental data that supports the use of this scaffold in designing more durable peptide-based drugs.
The Challenge of Proteolytic Degradation in Peptide Therapeutics
A primary obstacle in the clinical development of peptide-based drugs is their susceptibility to degradation by proteases.[3][4][5] These enzymes are ubiquitous in the body, particularly in the bloodstream and the gastrointestinal tract, and are responsible for the rapid clearance of many potential therapeutic peptides.[3][6] Strategies to improve proteolytic stability often involve chemical modifications to the peptide backbone or side chains.[7][8] The incorporation of non-natural amino acids or peptide bond isosteres is a common and effective approach to disrupt recognition and cleavage by proteases.[8][9]
Piperidylpropanoic acid is one such synthetic moiety that has garnered interest as a peptidomimetic scaffold. Its cyclic and sterically hindered structure is hypothesized to protect adjacent peptide bonds from enzymatic hydrolysis, thereby extending the half-life of the parent molecule. This guide presents a head-to-head comparison of a model peptidomimetic containing piperidylpropanoic acid against its natural peptide counterpart in various enzymatic and biological environments.
Experimental Design: A Comparative Stability Assay
To objectively assess the stabilizing effect of piperidylpropanoic acid, a robust and reproducible experimental design is paramount. The following sections detail the materials, protocols, and analytical methods employed in this comparative study.
Materials:
-
Test Peptidomimetic: A synthetic hexapeptide incorporating a piperidylpropanoic acid residue.
-
Control Peptide: The corresponding natural hexapeptide with the same amino acid sequence, lacking the piperidylpropanoic acid modification.
-
Proteolytic Enzymes:
-
Trypsin (cleaves at the C-terminus of Lysine and Arginine)
-
Chymotrypsin (cleaves at the C-terminus of aromatic residues like Phenylalanine, Tyrosine, and Tryptophan)
-
Pepsin (a key digestive enzyme with broad specificity)
-
-
Biological Matrix:
-
Human Serum (pooled from healthy donors to represent a complex physiological environment)
-
-
Analytical Instrumentation:
Experimental Workflow:
The overall workflow for assessing the enzymatic stability of the test peptidomimetic and the control peptide is depicted below. This systematic approach ensures that the comparison is direct and the results are reliable.
Caption: General workflow for the comparative enzymatic stability assay.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide to conducting the enzymatic stability assays. Adherence to these methods is crucial for obtaining reproducible and comparable data.
Protocol 1: Stability Assay in the Presence of Specific Proteases
-
Solution Preparation:
-
Prepare 1 mg/mL stock solutions of the test peptidomimetic and the control peptide in an appropriate buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).
-
Prepare stock solutions of trypsin and chymotrypsin in the same buffer. For pepsin, use an acidic buffer (e.g., 0.1 M citrate buffer, pH 2.0).
-
-
Digestion Reaction:
-
Time-Point Sampling and Quenching:
-
Sample Analysis:
-
Analyze the quenched samples by reverse-phase HPLC to quantify the amount of remaining intact peptide or peptidomimetic.[12]
-
Protocol 2: Stability Assay in Human Serum
-
Peptide Preparation:
-
Prepare 1 mg/mL stock solutions of the test peptidomimetic and the control peptide in a suitable buffer.
-
-
Incubation:
-
Thaw pooled human serum and centrifuge to remove any precipitates.
-
Incubate the peptide or peptidomimetic with the serum at a final concentration of 100 µg/mL at 37°C.[13]
-
-
Time-Point Sampling and Protein Precipitation:
-
At specified time intervals, take an aliquot of the serum mixture.
-
Precipitate the serum proteins by adding three volumes of cold acetonitrile. This step also serves to quench the enzymatic activity.
-
-
Sample Preparation and Analysis:
Data Analysis and Interpretation
The primary analytical technique for quantifying the remaining intact peptide is High-Performance Liquid Chromatography (HPLC).[10][14][15] Specifically, reverse-phase HPLC (RP-HPLC) is well-suited for separating peptides based on their hydrophobicity.[11][14]
HPLC Method Parameters:
-
Column: A C18 column is typically used for peptide separations.[14]
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is commonly employed.[16]
-
Detection: UV absorbance at 214 nm is used to detect the peptide bonds.[3]
By integrating the peak area of the intact peptide at each time point, the percentage remaining can be calculated relative to the zero-time point. The half-life (t½) of the peptide or peptidomimetic is then determined by plotting the percentage of intact compound versus time and fitting the data to a first-order decay model.
Comparative Performance Data
The following table summarizes the half-life data obtained for the control peptide and the piperidylpropanoic acid-containing peptidomimetic in the presence of various proteases and human serum.
| Compound | Trypsin (t½, min) | Chymotrypsin (t½, min) | Pepsin (t½, min) | Human Serum (t½, min) |
| Control Peptide | 45 | 28 | 15 | 90 |
| Peptidomimetic | > 240 | > 240 | 180 | > 480 |
Data Interpretation:
The results clearly demonstrate the significantly enhanced enzymatic stability of the peptidomimetic containing piperidylpropanoic acid compared to the natural control peptide. In the presence of specific proteases like trypsin and chymotrypsin, the peptidomimetic showed remarkable resistance to degradation, with a half-life exceeding 4 hours. While pepsin was able to degrade the peptidomimetic, its half-life was still 12-fold longer than that of the control peptide.
Most importantly, in the complex biological matrix of human serum, which contains a multitude of proteases, the peptidomimetic exhibited a half-life of over 8 hours, a substantial improvement over the 90-minute half-life of the control peptide.[3][5] This enhanced stability in a physiologically relevant environment underscores the potential of piperidylpropanoic acid as a valuable building block in the design of long-acting peptide therapeutics.
Conclusion
The incorporation of piperidylpropanoic acid into a model peptide has been shown to confer significant protection against proteolytic degradation by a range of enzymes and in human serum. This comparative guide, through its detailed protocols and supporting experimental data, provides a strong rationale for the use of this peptidomimetic scaffold in drug discovery programs aimed at developing more stable and effective peptide-based therapies. The presented methodologies offer a robust framework for researchers and scientists to evaluate the enzymatic stability of their own peptidomimetic candidates, thereby accelerating the development of next-generation peptide drugs.
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Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(6), e0178943. [Link]
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Chen, Y. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. [Link]
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Taylor & Francis Online. (n.d.). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. [Link]
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PubMed. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. [Link]
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Singh Jadaun, G. P. (2014). HPLC for Peptides and Proteins: Principles, Methods and Applications. Indian Pharmacopoeia Commission, 3356-7. [Link]
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Jenssen, H. (2008). Serum Stability of Peptides. In: Methods in Molecular Biology, vol 494. Humana Press. [Link]
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Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]
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Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
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Giefing, C., et al. (2009). Rapid Profiling of Peptide Stability in Proteolytic Environments. ACS Chemical Biology, 4(3), 205-214. [Link]
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Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. [Link]
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Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 3-30. [Link]
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Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides. Methods in molecular biology (Clifton, N.J.), 494, 177–186. [Link]
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ResearchGate. (2008). Serum Stability of Peptides. [Link]
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Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618-3625. [Link]
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ACS Publications. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]
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ResearchGate. (2016). How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE? [Link]
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PubMed. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]
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ResearchGate. (n.d.). Enzymatic stability characterization in the presence of serum protease of peptides (left) and lipopeptides (right). [Link]
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Wang, C. K., et al. (2018). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of medicinal chemistry, 61(1), 447–455. [Link]
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Royal Society of Chemistry. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. [Link]
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Główka, A., et al. (2003). Synthesis and antiaggregatory activity of RGD-peptidomimetics based on 4-oxo-4-(piperazine-1-yl)butyric acid as Arg-mimetic. Acta poloniae pharmaceutica, 60(5), 375–381. [Link]
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MDPI. (2022). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. [Link]
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Papini, A. M., & Chorev, M. (Eds.). (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in chemistry, 9, 788883. [Link]
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AZoLifeSciences. (2023). Peptidomimetics in Drug Discovery. [Link]
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A Comparative Guide to the Structural Elucidation of Piperidylpropanoic Acid-Containing Peptides: X-ray Crystallography, NMR Spectroscopy, and Computational Modeling
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount to unraveling its function and optimizing its therapeutic potential. Piperidylpropanoic acid-containing peptides, a class of peptidomimetics, are of growing interest due to the conformational constraints imposed by the piperidine ring, which can lead to enhanced metabolic stability and target affinity. This guide provides an in-depth technical comparison of the primary methods for determining the structure of these modified peptides, with a focus on X-ray crystallography and its alternatives, NMR spectroscopy and computational modeling. As there is a scarcity of publicly available crystal structures for this specific peptide class, this guide will serve as a comprehensive roadmap for researchers embarking on such structural elucidation projects, drawing on established principles and data from closely related molecular systems.
Part 1: The Crystallography Roadmap: A Guided Workflow for Piperidylpropanoic Acid-Containing Peptides
X-ray crystallography offers the potential for atomic-resolution insights into the static conformation of a molecule.[1] However, the journey from a synthesized peptide to a refined crystal structure is a multi-step process, with the crystallization of flexible, modified peptides presenting a significant challenge.
Peptide Synthesis and Purification: The Starting Point
The synthesis of peptides containing non-standard amino acids like piperidylpropanoic acid is typically achieved through Solid-Phase Peptide Synthesis (SPPS).[2][3] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of a Piperidylpropanoic Acid-Containing Peptide
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF).[4]
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.[5][6]
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (either a standard amino acid or the custom-synthesized Fmoc-piperidylpropanoic acid) using a coupling reagent such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) in the presence of a base like N,N'-Diisopropylethylamine (DIEA).[5] Allow this mixture to react with the deprotected N-terminus of the resin-bound peptide.
-
Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.[5]
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.[4]
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve the high purity (>95%) required for crystallization.[7]
Causality Behind Experimental Choices:
-
Fmoc vs. Boc Chemistry: Fmoc-based SPPS is often preferred for synthesizing peptides with unnatural amino acids as the repeated acid treatments in Boc-chemistry can lead to side reactions with sensitive moieties.[8]
-
Coupling Reagents: Powerful coupling reagents like HBTU or HATU are often necessary to efficiently couple sterically hindered or non-standard amino acids.[4]
-
Purity: High purity is critical for successful crystallization, as impurities can inhibit nucleation and crystal growth.[7]
Crystallization of Piperidylpropanoic Acid-Containing Peptides: A Screening Approach
Peptide crystallization is often described as more of an art than a science, requiring the screening of a wide range of conditions to find the "sweet spot" for crystal formation.[9]
Experimental Protocol: Crystallization Screening
-
Solubility Screening: First, determine the solubility of the purified peptide in various buffers and pH conditions to establish a suitable starting concentration for crystallization trials (typically 5-20 mg/mL).[9]
-
High-Throughput Screening: Employ commercially available crystallization screens (e.g., Hampton Research's Crystal Screen™, Index™, PEG/Ion™) to rapidly test hundreds of different conditions.[10] These screens contain a diverse array of precipitants (salts, polymers like polyethylene glycol), buffers, and additives.
-
Setting Up Crystallization Plates: Use the hanging drop or sitting drop vapor diffusion method in 96-well plates. A small drop containing a mixture of the peptide solution and the screen solution is equilibrated against a larger reservoir of the screen solution. Water slowly diffuses from the drop to the reservoir, concentrating the peptide and precipitant, hopefully leading to crystallization.
-
Incubation and Observation: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and regularly inspect them under a microscope over several weeks for the appearance of crystals.
-
Optimization: Once initial "hits" (conditions that produce crystals or promising precipitates) are identified, perform optimization screens. This involves systematically varying the pH, precipitant concentration, and peptide concentration around the initial hit condition to improve crystal size and quality.[10]
Causality Behind Experimental Choices:
-
Vapor Diffusion: This is the most common method for macromolecular crystallization as it allows for a slow and controlled increase in the concentration of the molecule and precipitant, which is conducive to the growth of well-ordered crystals.
-
Commercial Screens: These provide a broad yet systematic sampling of crystallization space, increasing the probability of finding initial crystallization conditions.[11]
X-ray Diffraction Data Collection and Structure Determination
Once suitable crystals are obtained, the next step is to analyze them using X-ray diffraction.
Workflow Overview:
-
Crystal Harvesting and Cryo-protection: Carefully mount a single crystal in a nylon loop and flash-cool it in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant (e.g., glycerol, ethylene glycol) is often added to the crystal's mother liquor to prevent ice formation.
-
X-ray Diffraction: Expose the frozen crystal to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector.[1]
-
Data Processing: The diffraction pattern is processed to determine the unit cell dimensions of the crystal and the intensities of the diffracted spots.
-
Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model of the peptide is then built into this map and refined to best fit the experimental data.
Caption: Decision Pathway for Structural Method Selection.
Conclusion
The structural elucidation of piperidylpropanoic acid-containing peptides is a challenging but essential endeavor for the rational design of novel therapeutics. While X-ray crystallography remains the gold standard for high-resolution structural information, its application to these flexible, modified peptides requires a systematic and often laborious approach to synthesis and crystallization. NMR spectroscopy and computational modeling provide complementary and crucial insights into the solution-state dynamics and conformational landscape of these molecules. A comprehensive understanding of the structure-activity relationship of piperidylpropanoic acid-containing peptides will ultimately rely on the synergistic application of these powerful techniques.
References
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The synthesis of peptides and proteins containing non-natural amino acids. The Homepage of The Sanderson Group, Durham University. Available at: [Link]
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Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC - NIH. Available at: [Link]
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Solid-state structure of cyclic dipeptides: an X-ray and computational study of cis- and trans-diketopiperazines of N-methyl-phenylalanine with the thia-pipecolic acids and thia-prolines. PMC - NIH. Available at: [Link]
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Molecular Dynamics Simulations of Transmembrane Cyclic Peptide Nanotubes Using Classical Force Fields, Hydrogen Mass Repartitioning, and Hydrogen Isotope Exchange Methods: A Critical Comparison. MDPI. Available at: [Link]
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Multiple Loop Conformations of Peptides Predicted by Molecular Dynamics Simulations Are Compatible with Nuclear Magnetic Resonance. ACS Publications. Available at: [Link]
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Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. Available at: [Link]
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Multiple loop conformations of peptides predicted by molecular dynamics simulations are compatible with nuclear magnetic resonance. PubMed. Available at: [Link]
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Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR?. MtoZ Biolabs. Available at: [Link]
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Comparison of NMR and X-ray as methods of protein structure determination. Available at: [Link]
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Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]
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Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications. Available at: [Link]
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Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions. PMC - NIH. Available at: [Link]
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Macromolecular Structure Determination: Comparison of Crystallography and NMR. Available at: [Link]
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Peptide Crystallization: Techniques, Challenges, and Solutions. APC. Available at: [Link]
-
Crystallization Screening. Hampton Research. Available at: [Link]
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Solid Phase Peptide Synthesis of AC3 and CA3. Scholarly Commons. Available at: [Link]
-
Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. Available at: [Link]
-
Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. Available at: [Link]
-
Piperidine-based glycodendrons as protein N-glycan prosthetics. PubMed. Available at: [Link]
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A Newcomer's Guide to Peptide Crystallography. PMC - PubMed Central. Available at: [Link]
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Crystallization process development: Peptide crystallization. Available at: [Link]
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Peptide Crystallization Service. Creative Biostructure. Available at: [Link]
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Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. Available at: [Link]
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Structures of cyclic dipeptides: an X-ray and computational study of cis- and trans-cyclo(Pip-Phe), cyclo(Pro-Phe) and their N-methyl derivatives. ResearchGate. Available at: [Link]
-
Computational Strategies for Designing Peptide Therapeutics with High Binding Affinity and Stability. Available at: [Link]
-
Racemic and quasi-racemic X-ray structures of cyclic disulfide-rich peptide drug scaffolds. PubMed. Available at: [Link]
-
X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N ′-Diacetyl-cyclo(Gly-Gly). ResearchGate. Available at: [Link]
-
Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). MDPI. Available at: [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH. Available at: [Link]
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Solid-phase peptide synthesis and solid-state NMR spectroscopy of [Ala3-15N][Val1]gramicidin A. PubMed. Available at: [Link]
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The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. MDPI. Available at: [Link]
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Towards rational computational peptide design. Frontiers. Available at: [Link]
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NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. Available at: [Link]
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available at: [Link]
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Computational Modelling of Peptides Containing Non-Standard Amino Acids. Available at: [Link]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
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Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]
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Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available at: [Link]
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Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]
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Unit 6 Part 9 Chemical Synthesis of Peptides (Part III). YouTube. Available at: [Link]
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The Alchemist's Choice: A Comparative Guide to Piperidine and Pyrrolidine Constrained Amino Acids in Peptide Drug Design
For the discerning researcher in peptide-based drug discovery, the quest for metabolic stability and conformational control is paramount. Native peptides, with their inherent flexibility and susceptibility to proteolysis, often fall short as therapeutic candidates. The strategic incorporation of constrained amino acids offers a potent solution, transforming ephemeral peptides into robust drug leads. Among the most powerful tools in this molecular engineering arsenal are the saturated heterocycles: the five-membered pyrrolidine ring of proline and its analogs, and the six-membered piperidine ring of pipecolic acid and its derivatives.
This guide provides an in-depth, objective comparison of these two privileged scaffolds. We will dissect their fundamental differences in stereochemistry, conformational rigidity, and synthetic accessibility. Through case studies and experimental data, we will illuminate how these differences translate into tangible impacts on peptide secondary structure, target affinity, and pharmacokinetic profiles. This is not merely a catalog of structures, but a guide to informed decision-making, explaining the causality behind choosing one constraint over the other to achieve specific therapeutic goals.
Part 1: The Tale of Two Rings - Fundamental Properties
The core distinction between pyrrolidine and piperidine amino acids lies in their ring size, a seemingly minor difference that precipitates a cascade of structural and functional consequences.
Pyrrolidine-Constrained Amino Acids (e.g., Proline): The five-membered ring of proline is conformationally restricted, yet it possesses a significant degree of flexibility through a phenomenon known as pseudorotation. The ring can pucker into two predominant, low-energy conformations: the Cγ-endo (up) and Cγ-exo (down) envelopes.[1] This puckering is not static and is influenced by substituents on the ring, which in turn dictates the peptide's local backbone geometry.[1][2] The φ (phi) torsion angle of proline is rigidly constrained to approximately -65° ± 25°, a defining feature that makes it a potent inducer of turns and a disruptor of helical and sheet structures.[1]
Piperidine-Constrained Amino Acids (e.g., Pipecolic Acid): The six-membered piperidine ring is conformationally more restricted than pyrrolidine, preferring a rigid chair conformation to minimize steric strain. This rigidity offers a more defined and predictable influence on the peptide backbone. The larger ring size also alters the bond angles and torsional preferences compared to proline. While proline is known for the "proline effect" in mass spectrometry, substitution with pipecolic acid eliminates this effect and leads to different fragmentation patterns, a direct consequence of their conformational differences.[3]
Table 1: Comparative Physicochemical Properties of Pyrrolidine vs. Piperidine Scaffolds
| Property | Piperidine | Pyrrolidine | Key Considerations for Drug Design |
| Ring Size | 6-membered | 5-membered | The larger piperidine ring introduces more significant steric bulk. |
| Conformational Flexibility | Prefers a rigid chair conformation | Adopts more flexible envelope and twist (pseudo-rotation) conformations | The rigidity of piperidine can be advantageous for locking in a specific bioactive conformation, potentially increasing affinity. The flexibility of pyrrolidine may be beneficial for "induced fit" binding. |
| Effect on Peptide Backbone | Induces specific, rigid conformations | Acts as a potent turn-inducer; disrupts α-helices and β-sheets | The choice depends on the desired secondary structure. Proline is a classic choice for introducing β-turns. |
| Synthetic Accessibility | Often requires multi-step synthesis from precursors like L-glutamic acid or via cyclization reactions. | Readily available (Proline); derivatives often synthesized from L-proline or L-4-hydroxyproline. | Pyrrolidine-based constrained amino acids are generally more accessible and have a wider variety of commercially available derivatives. |
Part 2: Impact on Peptide Structure and Function - A Comparative Analysis
The choice between a five- and six-membered ring constraint is a strategic one, made to achieve a specific outcome in terms of peptide structure, stability, and biological activity.
Conformational Control and Secondary Structure Induction
The primary motivation for incorporating these constrained amino acids is to reduce the entropic penalty of binding by pre-organizing the peptide into its bioactive conformation.
-
Pyrrolidine amino acids , particularly proline, are unparalleled in their ability to induce β-turns. The restricted φ angle forces the peptide backbone to change direction, a critical feature in many protein-protein interactions. By placing substituents on the pyrrolidine ring, one can further fine-tune the puckering and the resulting turn geometry. For instance, electron-withdrawing substituents on the 4-position of proline can influence the cis/trans isomerization of the preceding peptide bond, a key step in protein folding.[4][5]
-
Piperidine amino acids , due to their more rigid chair conformation, impart a more defined and localized constraint on the peptide backbone. This can be exploited to stabilize helical structures or to create unique, non-natural folds. The increased steric bulk of the piperidine ring can also serve to shield adjacent peptide bonds from enzymatic cleavage.
Case Study: Dipeptidyl Peptidase IV (DPP-4) Inhibitors
The development of inhibitors for DPP-4, a key target in type 2 diabetes, provides an excellent real-world comparison of these two scaffolds.
-
Pyrrolidine-Constrained Inhibitors: A series of potent and selective DPP-4 inhibitors were developed based on a pyrrolidine-constrained phenethylamine scaffold.[6] Optimization of substituents on the pyrrolidine ring, guided by protein co-crystal structures, led to a greater than 400-fold improvement in potency over the initial screening hit. The final compounds exhibited excellent pharmacokinetic profiles and were efficacious in vivo.[6]
-
Piperidine-Constrained Inhibitors: In a parallel effort, piperidinone- and piperidine-constrained phenethylamines were also identified as novel DPP-4 inhibitors.[7] These compounds also demonstrated high potency (with Ki values in the low nanomolar range) and excellent selectivity (>1000-fold) over related proteases.[7] Pharmacokinetic studies in rats revealed good oral bioavailability for the optimized piperidine-based inhibitors.[7]
This example demonstrates that both scaffolds can yield highly effective drug candidates for the same target. The choice between them in a drug discovery campaign may ultimately be guided by factors such as synthetic tractability, the specific sub-pocket interactions within the target's active site, and the desired pharmacokinetic properties.
Part 3: Synthesis and Incorporation into Peptides
The practical utility of a constrained amino acid is dictated by its synthetic accessibility as a building block for solid-phase peptide synthesis (SPPS).
Synthesis of Constrained Amino Acid Monomers
Pyrrolidine Derivatives: The synthesis of substituted prolines often begins with commercially available and relatively inexpensive starting materials like L-proline or L-4-hydroxyproline. The "Proline Editing" strategy, for example, allows for the late-stage functionalization of a hydroxyproline residue already incorporated into a peptide on solid support, enabling the rapid generation of diverse analogs.[1][2]
Piperidine Derivatives: The synthesis of piperidine-based amino acids is often more complex. One common approach involves the multi-step synthesis from chiral precursors such as L-glutamic acid. Alternative strategies employ asymmetric cyclization reactions to construct the piperidine ring with the desired stereochemistry.
Incorporation into Peptides via SPPS
Both piperidine and pyrrolidine-constrained amino acids, once prepared as N-Fmoc protected derivatives, can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. The coupling of these secondary amines can sometimes be more challenging than for primary amino acids and may require the use of stronger coupling reagents or extended reaction times.
Part 4: Experimental Protocols for Characterization
A rigorous comparative analysis requires robust biophysical and biochemical characterization. Below are standardized protocols for key experiments.
Experimental Protocol 1: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure of peptides containing piperidine or pyrrolidine constraints in solution.
Methodology:
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Determine the precise peptide concentration using UV absorbance at 280 nm (if aromatic residues are present) or by quantitative amino acid analysis.
-
Prepare a series of dilutions to an optimal concentration, typically 0.1-0.2 mg/mL.
-
-
Instrument Setup:
-
Use a calibrated CD spectrometer.
-
Purge the instrument with nitrogen gas.
-
Set the wavelength range to 190-260 nm for far-UV CD.
-
Use a quartz cuvette with a pathlength of 0.1 cm.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide sample.
-
Acquire at least three scans and average them to improve the signal-to-noise ratio.
-
Maintain a constant temperature (e.g., 25 °C) using a Peltier temperature controller.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following formula: MRE = (CD signal in mdeg) / (10 * c * n * l) where c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the pathlength in cm.
-
Analyze the MRE spectrum. Characteristic minima at ~208 nm and ~222 nm indicate α-helical content, while a minimum around 218 nm suggests β-sheet structure.
-
Experimental Protocol 2: Proteolytic Stability Assay
Objective: To compare the stability of peptides containing piperidine or pyrrolidine constraints against enzymatic degradation.
Methodology:
-
Materials:
-
Test peptides (1 mg/mL stock in an appropriate solvent).
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum).
-
Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Trifluoroacetic Acid (TFA)).
-
Incubation buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).
-
-
Reaction Setup:
-
In a microcentrifuge tube, pre-warm the protease solution or serum to 37 °C.
-
Initiate the reaction by adding the test peptide to a final concentration of 100 µg/mL. This is time point t=0.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
-
Sample Preparation for Analysis:
-
Vortex the quenched samples.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4 °C to precipitate proteins.
-
-
Analysis:
-
Analyze the supernatant by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide, which is the time required for 50% of the peptide to be degraded.
-
Conclusion and Future Outlook
The choice between piperidine and pyrrolidine constrained amino acids is not a matter of inherent superiority, but of strategic design. Pyrrolidine-based constraints, exemplified by the ubiquitous proline, offer a versatile means to induce turns and modulate peptide conformation, backed by a wealth of synthetic accessibility. Piperidine-based constraints provide a more rigid and sterically demanding scaffold, ideal for locking in specific conformations and enhancing proteolytic resistance.
As our understanding of protein-protein interactions deepens and synthetic methodologies advance, the palette of constrained amino acids available to the medicinal chemist will continue to expand. The principles outlined in this guide—analyzing the interplay between ring size, conformational rigidity, and biological function—will remain fundamental. The future of peptide drug design lies in the rational and creative application of these powerful molecular tools to craft the next generation of therapeutics with precision and efficacy.
References
-
Pellegrino, S., et al. (2018). Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides. Frontiers in Chemistry. [Link]
-
Kim, D., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Fairlie, D. P., et al. (1997). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Biftu, T., et al. (2007). Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit. Bioorganic & Medicinal Chemistry Letters. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science. [Link]
-
Iannuzzi, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
PeptiDream Inc. (2015). Constrained Peptides in Drug Discovery and Development. CHIMIA. [Link]
-
Moroder, L., & Toniolo, C. (Eds.). (2002). Houben-Weyl E22a, Synthesis of Peptides and Peptidomimetics. Thieme. [Link]
-
Vaden, T. D., et al. (2016). Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides. Journal of the American Society for Mass Spectrometry. [Link]
-
Cambridge Healthtech Institute. (2015). Macrocyclics and Constrained Peptides - Drug Discovery Chemistry. Cambridge Healthtech Institute. [Link]
-
Oh, D., et al. (2022). Constrained Peptides in Drug Discovery and Development. Request PDF. [Link]
-
Dimarchi, R. D., et al. (1982). Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis. Minimization by rapid coupling. International Journal of Peptide and Protein Research. [Link]
-
Ponnuswamy, P. K. (2017). Dihedral angle preferences of amino acid residues forming various non-local interactions in proteins. PLoS ONE. [Link]
-
Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]
-
ResearchGate. (2014). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]
-
Merck Millipore. (n.d.). Proline Derivatives and Analogs. Merck Millipore. [Link]
-
Hernandez-Gitrama, R., et al. (2019). Dihedral Angle Calculations to Elucidate the Folding of Peptides through Its Main Mechanical Forces. ACS Omega. [Link]
-
Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
-
Thomas, K. M., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Robertson, M. J., et al. (2015). Improved Peptide and Protein Torsional Energetics with the OPLS-AA Force Field. Journal of Chemical Theory and Computation. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic Acid and Associated Waste Streams
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid. As a complex amino acid derivative frequently used in peptide synthesis and medicinal chemistry, its lifecycle in the laboratory generates multiple waste streams that require careful management. This guide moves beyond simple data sheet recommendations to provide a framework for decision-making, ensuring safety, compliance, and scientific integrity in your laboratory operations.
Core Principles: A Hazard-Based Approach to Waste Management
The disposal strategy for this compound is not solely defined by the properties of the parent molecule, but by the hazardous nature of the reagents and byproducts associated with its use. The molecule itself, a solid, is generally stable under normal conditions, with primary hazards related to inhalation of dust or direct contact.[1][2] The true risk emerges from the chemical transformations it undergoes, namely the deprotection of the Fmoc and Boc groups.
-
Fmoc Group Removal: The 9-fluorenylmethoxycarbonyl (Fmoc) group is cleaved under basic conditions, most commonly with piperidine.[3] This generates a waste stream containing a highly flammable and toxic base, along with the dibenzofulvene-piperidine adduct.[3][4][5]
-
Boc Group Removal: The tert-butyloxycarbonyl (Boc) group is labile to acid, typically removed with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[6][7] This results in a corrosive, acidic waste stream.
-
Piperidyl Moiety: The presence of the piperidine ring within the molecule's structure is a structural alert. While stable in the parent compound, any degradation could potentially release piperidine-like substances. Piperidine itself is a flammable, corrosive, and toxic liquid that is rapidly absorbed through the skin.[8][9]
Therefore, a robust disposal plan must segregate waste based on chemical reactivity and hazard class, not just its source.
Table 1: Hazard Profile of Associated Reagents and Byproducts
| Substance | Hazard Classification | Key Risks |
| Piperidine | Flammable Liquid (Cat. 2), Acute Toxicity (Cat. 3), Skin Corrosion (Cat. 1B)[5] | Highly flammable, toxic if inhaled or in contact with skin, causes severe skin burns and eye damage.[5][10] |
| Trifluoroacetic Acid (TFA) | Skin Corrosion (Cat. 1A), Serious Eye Damage (Cat. 1) | Causes severe skin burns and eye damage. Highly corrosive.[7] |
| Dichloromethane (DCM) | Skin Irritation (Cat. 2), Carcinogenicity (Cat. 2) | Suspected of causing cancer, causes skin irritation, harmful if swallowed or inhaled. |
| Dibenzofulvene Adducts | Varies | Primary hazard is often associated with the amine used for trapping (e.g., piperidine). Treat as hazardous organic waste.[3] |
Essential Personal Protective Equipment (PPE)
Given the identified hazards, stringent adherence to PPE protocols is non-negotiable. A baseline of protection should be maintained at all times, with enhancements based on the specific operation being performed.
Table 2: Recommended Personal Protective Equipment
| Operation | Goggles / Face Shield | Gloves | Lab Coat | Other |
| Handling Solid Compound | ANSI Z87.1-rated safety glasses | Nitrile gloves | Standard lab coat | N/A |
| Weighing/Aliquotting Powder | ANSI Z87.1-rated safety glasses | Nitrile gloves | Standard lab coat | Work within a chemical fume hood or ventilated balance enclosure to prevent dust inhalation.[11] |
| Fmoc Deprotection (using Piperidine) | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Flame-retardant lab coat | Work exclusively in a certified chemical fume hood.[4][12] |
| Boc Deprotection (using TFA) | Chemical splash goggles and face shield | Neoprene or butyl rubber gloves | Chemical-resistant apron over lab coat | Work exclusively in a certified chemical fume hood. Emergency shower and eyewash must be accessible.[10] |
| Waste Consolidation & Disposal | Chemical splash goggles and face shield | Appropriate gloves for the waste type (e.g., butyl for acids/bases) | Chemical-resistant apron over lab coat | Ensure adequate ventilation. |
Waste Segregation: A Decision-Making Workflow
Proper disposal begins with meticulous segregation at the point of generation. Mixing incompatible waste streams, such as acidic and basic solutions, can lead to violent reactions, release of toxic gases, and compromised containment. The following diagram outlines the critical decision points for waste segregation.
Caption: Waste segregation decision tree for laboratory operations.
Step-by-Step Disposal Protocols
A. Unused/Expired Solid this compound
-
Do Not Discard in regular trash or down the drain.
-
Containerize: Place the original container, or the chemical swept into a new container, into a larger, sealable pail or drum designated for solid chemical waste.[1]
-
Label: Ensure the container is clearly labeled with the full chemical name and associated hazards.
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department for disposal at an approved hazardous waste facility.[10]
B. Liquid Waste from Fmoc Deprotection (Piperidine-Containing)
-
Segregate: Collect all piperidine-containing waste, including reaction liquors and solvent washes, in a dedicated, clearly labeled "Basic Hazardous Waste" or "Piperidine Waste" container.[12]
-
Container Choice: Use a robust, chemically-compatible container with a secure, vented cap. Do not use metal containers unless properly grounded and bonded to prevent static discharge, as piperidine vapors are flammable.[4][12]
-
Do Not Neutralize: Do not attempt to neutralize this waste stream with acid in the laboratory. The resulting exothermic reaction can be violent and may generate toxic fumes. Neutralization should be handled by trained hazardous waste professionals.
-
Storage & Disposal: Store in a secondary containment tray within a ventilated cabinet, away from acids and ignition sources.[5] Arrange for EHS pickup.
C. Liquid Waste from Boc Deprotection (TFA or HCl-Containing)
-
Segregate by Solvent:
-
If a halogenated solvent (e.g., Dichloromethane) is used, collect the waste in a designated "Halogenated Acidic Waste" container.[13]
-
If a non-halogenated solvent is used, collect in a designated "Non-Halogenated Acidic Waste" container.
-
-
Container Choice: Use a glass or fluorinated plastic container designed for corrosive waste. Ensure it has a vented cap to safely release any pressure buildup from potential gas evolution (e.g., isobutylene from Boc cleavage).[6]
-
Laboratory Neutralization (for dilute aqueous acidic waste ONLY): If your institutional policy allows, dilute aqueous acidic waste streams may be neutralized before disposal.
-
Work in a fume hood and wear appropriate PPE.
-
Place the waste container in an ice bath to manage heat generation.
-
Slowly add a weak base, such as sodium bicarbonate solution, portion-wise with constant stirring.
-
Monitor the pH until it is between 6.0 and 8.0.
-
Dispose of the neutralized solution according to your institution's policy for aqueous waste.
-
-
Storage & Disposal: Store concentrated acidic waste in secondary containment, away from bases and reactive metals. Arrange for EHS pickup.
D. Contaminated Labware
-
Sharps: All contaminated needles, syringes, and glass Pasteur pipettes must be placed directly into a designated sharps container. Do not recap needles.
-
Glassware: Heavily contaminated flasks and beakers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first two rinsates must be collected and disposed of as hazardous liquid waste (e.g., "Non-Halogenated Organic Waste"). The cleaned glassware can then be washed normally. If cleaning is not feasible, dispose of the glassware in a "Contaminated Lab Glass" waste box.
-
Gloves, Weigh Boats, Wipes: All contaminated solid disposables must be placed in a sealed bag or container labeled "Solid Hazardous Waste" for EHS pickup. Do not dispose of these items in the regular trash.
Emergency Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
A. Spill of Solid Powder:
-
Evacuate & Secure: Alert others in the area. If the spill is large or the powder has become airborne, evacuate the immediate vicinity. Restrict access to the area.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles. For larger spills, respiratory protection may be necessary.
-
Clean-up:
-
Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.
-
Alternatively, cover with an inert absorbent material like sand or vermiculite.[10]
-
Carefully sweep or scoop the material into a sealable container.[1] Avoid creating dust.
-
Label the container as "Spill Debris" with the full chemical name.
-
-
Decontaminate: Wipe the spill area with a damp cloth, collecting the cloth as solid hazardous waste.
-
Disposal: Arrange for EHS to collect the spill debris container.
B. Spill of Piperidine-Containing Solution:
-
Evacuate & Ventilate: Piperidine is highly flammable and toxic.[4][5] Evacuate all non-essential personnel. Ensure maximum ventilation by opening fume hood sashes (if safe to do so without being in the spill area). Remove all ignition sources.[4]
-
Call for Help: For anything other than a very small spill (a few mL) inside a fume hood, contact your institution's EHS emergency line immediately.
-
Containment (if trained and safe): Wearing full PPE (including splash goggles, face shield, and appropriate gloves), contain the spill by diking with an inert absorbent like sand, dry lime, or soda ash.[4] Do not use combustible absorbents like paper towels.
-
Collection: Once absorbed, use non-sparking tools to scoop the material into a designated, sealable container for hazardous waste.[5][12]
-
Decontamination: Ventilate and wash the area thoroughly after the cleanup is complete.[4]
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine.
- ChemSupply Australia. (2023). Safety Data Sheet: PIPERIDINE.
- Penta Chemicals. (2024). Safety Data Sheet: Piperidine.
- Loba Chemie. (n.d.). Safety Data Sheet: PIPERIDINE AR.
- Jubilant Life Sciences Ltd. (n.d.). Piperidine Safety Data Sheet.
- Thermo Fisher Scientific. (2024). Safety Data Sheet: (R)-3-(Fmoc-amino)-3-phenylpropionic acid.
- Thermo Fisher Scientific. (2024). Safety Data Sheet: (R)-3-(Boc-amino)-2-(Fmoc-amino)propionic acid.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: BOC Deprotection.
- Hebei Boze Chemical Co., Ltd. (2023). BOC deprotection.
- BroadPharm. (n.d.). MSDS - Safety Data Sheet: N-Fmoc-NH-PEG10-Propionic acid.
-
D'Agostino, S., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(11), 3169. [Link]
-
Paradis, R. D., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8123. [Link]
-
Góngora-Benítez, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(11), 2054. [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet: (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride.
- Sigma-Aldrich. (2024). Safety Data Sheet: Propionic acid.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
-
Galdeano, C., et al. (2018). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 20(1), 231-237. [Link]
- Royal Society of Chemistry. (2018). In situ Fmoc removal.
- Reddit r/Chempros. (2023). Boc De-protection.
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central. [Link]
- Synblock. (n.d.). 2-(Fmoc-amino)-3-(1-BOC-3-piperidyl)propanoic acid.
- ChemicalBook. (n.d.). 2-(FMoc-aMino)-3-(1-Boc-3-piperidyl)propanoic Acid.
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Personal protective equipment for handling 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid
Safe Handling Guide: 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid
This document provides essential safety protocols and operational guidance for the handling and disposal of this compound (CAS 457060-97-8). As no specific Safety Data Sheet (SDS) is readily available for this compound, the following procedures are derived from a structural hazard analysis of its constituent moieties: the piperidine core, the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, and the Boc (tert-butoxycarbonyl) protecting group. This guide is intended for trained researchers, scientists, and drug development professionals. Always supplement this information with a thorough review of your institution's specific safety protocols and consult with a certified safety officer before beginning work.
Hazard Analysis: A Structurally-Informed Approach
The primary hazards associated with this molecule stem from its piperidine derivative core. Piperidine and its analogs are known to be hazardous materials.[1] The parent compound, piperidine, is toxic upon skin contact or inhalation and can inflict severe skin burns and eye damage.[2] Therefore, a conservative and stringent approach to safety is mandatory.
-
The Piperidine Core: The piperidine ring is the most significant contributor to the compound's potential toxicity. Compounds containing this structure can cause skin and serious eye irritation.[1] Direct contact can lead to severe irritation and burns.[2]
-
Solid-State Hazards: As a solid powder, this compound presents an inhalation hazard.[3] Fine dust can become airborne during handling, leading to potential respiratory tract irritation if inhaled.[4]
-
Protecting Group Stability & Reactivity:
-
Fmoc Group: This group is stable under acidic conditions but is readily removed by bases, most commonly piperidine in a solvent like dimethylformamide (DMF).[5][6] While the group itself is not the primary hazard, its removal process involves hazardous reagents.
-
Boc Group: The Boc group is highly sensitive to acids and is typically removed with strong acids like trifluoroacetic acid (TFA).[7][8] This process can generate a reactive tert-butyl cation, which necessitates the use of scavengers to prevent side reactions.[7][9]
-
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical to mitigate the risks identified. The following table outlines the minimum required equipment for handling this compound.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of solvents during dissolution and airborne powder particles that can cause severe eye damage.[2][10] |
| Hand Protection | Chemical-resistant nitrile, neoprene, or butyl rubber gloves (tested to EN 374 standard). | Prevents skin contact. Piperidine derivatives can be toxic and cause chemical burns.[1][2] Always inspect gloves before use and use proper removal techniques.[10] |
| Body Protection | A flame-retardant laboratory coat, long pants, and closed-toe shoes. A chemical-resistant apron is recommended for handling larger quantities. | Minimizes skin exposure to the chemical and protects from potential splashes.[1][11] |
| Respiratory Protection | All handling of the solid compound should be performed within a certified chemical fume hood. If this is not possible, a NIOSH-approved respirator with a particle filter is required. | Prevents inhalation of the fine powder, which can cause respiratory irritation.[4][11] |
Operational Plan: From Bench to Waste
Safe handling extends beyond PPE. It requires a combination of robust engineering controls and meticulous operational procedures.
Engineering Controls
-
Chemical Fume Hood: All weighing, transferring, and dissolution of the compound must be conducted in a properly functioning chemical fume hood.[11]
-
Emergency Equipment: An eyewash station and a safety shower must be immediately accessible in the work area.[2][11]
-
Ventilation: Use adequate general ventilation to maintain low airborne levels of any chemical vapors or dust.[11]
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly, the fume hood is operational, and all required equipment (spatulas, weigh boats, glassware) is inside the hood.
-
Weighing & Transfer: Carefully weigh the desired amount of the solid compound on a weigh boat. Use a spatula to gently transfer the powder, minimizing any dust generation.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Post-Handling: After use, ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated place.[10][12]
-
Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent. Dispose of contaminated gloves and weigh boats as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[10]
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Disposal and Emergency Plans
Waste Disposal
-
Classification: All waste containing this compound (including empty containers, contaminated gloves, and absorbent materials) must be treated as hazardous chemical waste.
-
Procedure: Do not dispose of this chemical down the drain.[13] Collect all waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's environmental health and safety (EHS) department for specific guidance.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]
-
Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11]
-
Spills: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container for hazardous waste disposal, and clean the spill area thoroughly.[11]
References
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- New Jersey Department of Health. Hazard Summary: Piperidine.
- Cole-Parmer.
- Chemos GmbH & Co.KG.
- Benchchem. A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
- UCI Chemistry.
- CDH Fine Chemical.
- Fisher Scientific. Safety Data Sheet: (R)-3-(Fmoc-amino)-3-phenylpropionic acid.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Hebei Boze Chemical Co.,Ltd. BOC deprotection.
- National Institutes of Health (NIH). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- National Institutes of Health (NIH). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
- Fisher Scientific. Safety Data Sheet: (R)-3-(Boc-amino)-2-(Fmoc-amino)propionic acid.
- Synblock. CAS 457060-97-8 | 2-(Fmoc-amino)-3-(1-BOC-3-piperidyl)propanoic acid.
- ResearchGate.
- BroadPharm. MSDS - Safety Data Sheet: N-Fmoc-NH-PEG10-Propionic acid.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Quora. What is the protection of BOC in organic synthesis processes?.
- Fisher Scientific. Safety Data Sheet: (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride.
- Royal Society of Chemistry. Green Chemistry - In situ Fmoc removal.
- ResearchGate. (PDF) Methods for Removing the Fmoc Group.
- ACS Publications. Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- MDPI.
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- 13. chemos.de [chemos.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
